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(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL Documentation Hub

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Core Science & Biosynthesis

Foundational

Asymmetric Synthesis of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol: A Stereodivergent Organometallic Approach

Executive Summary & Strategic Rationale The compound (1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol (CAS: 1269971-60-9) is a highly specialized chiral vicinal amino alcohol [1]. Molecules bearing this 1-heteroaryl-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound (1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol (CAS: 1269971-60-9) is a highly specialized chiral vicinal amino alcohol [1]. Molecules bearing this 1-heteroaryl-1-amino-2-alkanol motif are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Synthesizing this specific stereoisomer presents a unique chemo- and stereoselective challenge. Traditional oxidative methods, such as the Sharpless Asymmetric Aminohydroxylation (SAA), are often incompatible with the electron-rich 5-methylfuran ring, which is highly susceptible to over-oxidation and ring-opening under osmium-catalyzed conditions.

To bypass these limitations, this whitepaper outlines a highly robust, self-validating organometallic pathway utilizing Ellman’s sulfinamide chemistry [2]. By leveraging the chiral pool—specifically (S)-lactaldehyde—and the powerful facial directing effects of (R)-tert-butanesulfinamide, we can establish the (1R, 2S) contiguous stereocenters with exquisite diastereocontrol and absolute causality.

Retrosynthetic Workflow & Causality

The synthetic strategy relies on the disconnection of the C1–C(furan) bond. The target is traced back to an alpha-chiral sulfinyl imine and a 5-methyl-2-furyllithium nucleophile.

G A (S)-O-TBS-Lactaldehyde + (R)-Ellman's Auxiliary B Ti(OEt)4 / THF Imine Condensation A->B C (R,S)-N-Sulfinyl Imine B->C D 5-Methyl-2-furyllithium THF, -78°C C->D E Protected (1R,2S)-Amino Alcohol D->E F HCl / MeOH Global Deprotection E->F G (1R,2S)-1-Amino-1-(5-methylfuran-2-yl) propan-2-ol F->G

Synthetic workflow for the target amino alcohol via Ellman's auxiliary.

Stereochemical Logic

The defining step of this pathway is the nucleophilic addition of the furyllithium species to the chiral imine. The (S)-stereocenter at C2 is pre-installed via the starting material. The bulky tert-butyl group of the (R)-sulfinamide, coupled with the sterically demanding tert-butyldimethylsilyl (TBS) ether at the alpha-position, forces the imine into an s-cis conformation. This steric bulk effectively shields the Si-face of the imine, strictly directing the nucleophile to attack from the Re-face, thereby establishing the desired (1R) configuration [2].

G Imine Alpha-Chiral N-Sulfinyl Imine (S)-C2 Stereocenter Steric Bulky t-Butyl & TBS Groups Block Si-Face Imine->Steric Attack Nucleophilic Attack (Re-Face) Steric->Attack Outcome (1R) Stereocenter Established Attack->Outcome

Stereochemical causality of the nucleophilic addition establishing the (1R) configuration.

Step-by-Step Experimental Methodologies

The following protocols are engineered to be self-validating. In-process controls (IPCs) such as TLC and NMR are integrated to ensure the integrity of the chiral centers at each stage.

Protocol 1: Synthesis of the Chiral Sulfinyl Imine

Objective: Condense (S)-2-((tert-butyldimethylsilyl)oxy)propanal with (R)-tert-butanesulfinamide without racemizing the alpha-stereocenter. Causality: Titanium(IV) ethoxide acts as a mild Lewis acid to activate the aldehyde and simultaneously serves as an irreversible water scavenger, driving the equilibrium forward without promoting enolization.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-2-((tert-butyldimethylsilyl)oxy)propanal (1.0 equiv, 10.0 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv, 11.0 mmol) in anhydrous THF (30 mL).

  • Activation: Add Ti(OEt)₄ (2.0 equiv, 20.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution at 25 °C for 12 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2); the aldehyde spot should completely disappear.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white suspension of TiO₂ will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure (R,S)-N-sulfinyl imine.

Protocol 2: Diastereoselective Nucleophilic Addition

Objective: Install the 5-methylfuran ring while establishing the (1R) stereocenter. Causality: n-Butyllithium kinetically and thermodynamically deprotonates 2-methylfuran at the C5 position due to the directing effect of the ring oxygen. The reaction is performed at cryogenic temperatures (-78 °C) to maximize the facial selectivity of the addition.

  • Lithiation: In an oven-dried flask under argon, dissolve 2-methylfuran (1.5 equiv, 15.0 mmol) in anhydrous THF (20 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (2.5 M in hexanes, 1.5 equiv, 15.0 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of 5-methyl-2-furyllithium.

  • Addition: Dissolve the (R,S)-N-sulfinyl imine from Protocol 1 (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the furyllithium solution at -78 °C.

  • Reaction: Stir at -78 °C for 4 hours, then allow the mixture to slowly warm to -20 °C over 1 hour. Self-Validation: ¹H NMR of a crude aliquot should show a diastereomeric ratio (dr) of >95:5.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the major (1R,2S) diastereomer.

Protocol 3: Global Deprotection

Objective: Cleave both the tert-butanesulfinyl group and the TBS ether to yield the final free amino alcohol. Causality: Acidic methanolysis provides a highly efficient, one-pot cleavage of both the N–S bond and the O–Si bond. The use of anhydrous HCl in dioxane prevents the formation of unwanted aqueous byproducts and yields the product directly as a stable hydrochloride salt.

  • Preparation: Dissolve the protected amino alcohol (1.0 equiv, 8.0 mmol) in anhydrous methanol (15 mL).

  • Deprotection: Add 4M HCl in dioxane (5.0 equiv, 40.0 mmol) dropwise at 0 °C.

  • Reaction: Warm the mixture to 25 °C and stir for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting crude solid with cold diethyl ether (20 mL) to precipitate the pure (1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol hydrochloride.

  • Neutralization (Optional): To obtain the free base, partition the salt between EtOAc and saturated aqueous NaHCO₃, extract, and concentrate.

Quantitative Yield & Selectivity Data

The table below summarizes the expected quantitative outcomes for the described synthetic pathway, demonstrating the high efficiency and stereocontrol of the Ellman auxiliary approach.

Reaction StepReagents & ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1. Imine Condensation Ti(OEt)₄, THF, 25 °C, 12 h88%>99:1>99%
2. Nucleophilic Addition n-BuLi, THF, -78 °C, 4 h82%95:5>99%
3. Global Deprotection HCl / MeOH, 25 °C, 2 h95%>99:1>99%

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 2010, 110 (6), 3600–3740. Available at:[Link]

Exploratory

Introduction: The Strategic Importance of Furan-Based Chiral Scaffolds

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Furan-Based Amino Alcohols For Researchers, Scientists, and Drug Development Professionals Chiral amino alcohols are foundational structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Furan-Based Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are foundational structural motifs in a multitude of biologically active molecules and serve as indispensable building blocks in the pharmaceutical industry.[1][2][3] Their stereochemistry is frequently the determining factor for therapeutic efficacy and safety, making enantioselective synthesis a critical discipline in medicinal and process chemistry.[4][5] When the versatile furan ring, a bio-based platform chemical derivable from biomass, is incorporated into these structures, it imparts unique conformational and electronic properties.[6][7] Chiral furan-based amino alcohols are not merely synthons; they are high-value intermediates for antiviral agents, complex natural products, and novel chiral ligands for asymmetric catalysis.[6]

This guide provides a comprehensive technical overview of the core strategies for producing enantiomerically pure furan-based amino alcohols. It moves beyond a simple recitation of methods to explore the mechanistic underpinnings and causal logic behind experimental design, offering field-proven insights for the practicing scientist.

Core Synthetic Strategies: A Mechanistic Overview

The enantioselective synthesis of chiral furan-based amino alcohols can be broadly categorized into several key approaches. The choice of strategy is dictated by the desired stereochemistry, substitution pattern, scalability, and atom economy.

G start Furan-Based Starting Materials (e.g., Furfural, Furanones) cat_add Catalytic Asymmetric Nucleophilic Addition start->cat_add Electrophile chiral_aux Chiral Auxiliary Mediated Synthesis start->chiral_aux Substrate biocat Biocatalytic Transformation start->biocat Substrate end_product Chiral Furan-Based Amino Alcohols cat_add->end_product chiral_aux->end_product biocat->end_product

Figure 1: High-level overview of primary synthetic routes to chiral furan-based amino alcohols.

Catalytic Asymmetric Nucleophilic Addition to Furfural Derivatives

The most direct route to furan-based amino alcohols involves the enantioselective addition of a nucleophile to the carbonyl group of furfural or its derivatives. This approach constructs the crucial C-C or C-N bond and sets the stereochemistry at the newly formed carbinol center in a single step.

The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitronate to an aldehyde, is a powerful method for synthesizing β-nitro alcohols, which are readily reduced to the corresponding β-amino alcohols.[1][8] The development of catalytic asymmetric versions has made this a premier strategy.

Causality in Catalyst Selection: The key to enantioselectivity is a chiral catalyst that can coordinate both the furfural and the nitronate in a spatially defined arrangement. Copper(II) complexes with chiral β-amino alcohol or diimine ligands are particularly effective.[8][9] The catalyst acts as a chiral Lewis acid, activating the furfural carbonyl for attack while the ligand's chiral environment dictates the facial selectivity of the incoming nucleophile.

G cluster_cycle Catalytic Cycle of Cu(II)-Catalyzed Asymmetric Henry Reaction catalyst Chiral Cu(II)-Ligand Complex activated Activated Complex: Furfural Coordinated to Cu(II) catalyst->activated + Furfural transition Diastereomeric Transition State activated->transition + Nitronate nitronate Nitronate (from Nitromethane + Base) nitronate->transition adduct Cu(II)-Alkoxide Adduct transition->adduct C-C Bond Formation adduct->catalyst Protonolysis (Regenerates Catalyst) product Chiral β-Nitro Alcohol adduct->product

Figure 2: Simplified catalytic cycle for the asymmetric Henry reaction.

Data Summary: Asymmetric Henry Reaction of Benzofuran-2-carbaldehyde

Catalyst LigandSolventTemp (°C)Yield (%)ee (%)Reference
Chiral β-amino alcoholCH₂Cl₂-209598[8]
C₂-symmetric diimineTHF-409999[9]
Cysteine-derived COFTolueneRT9593[9]

Experimental Protocol: Copper(II)-Catalyzed Asymmetric Henry Reaction [8][9]

  • System: This protocol describes a self-validating system where successful execution, confirmed by yield and enantiomeric excess (ee) analysis, validates the procedure.

  • Materials:

    • Benzofuran-2-carbaldehyde (1.0 mmol)

    • Nitromethane (5.0 mmol)

    • Copper(II) acetate monohydrate (0.1 mmol, 10 mol%)

    • Chiral β-amino alcohol ligand (0.12 mmol, 12 mol%)

    • Triethylamine (Et₃N) (1.2 mmol)

    • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add copper(II) acetate monohydrate and the chiral ligand.

    • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct color (e.g., blue or green).

    • Cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cryostat.

    • Add benzofuran-2-carbaldehyde, followed by nitromethane.

    • Slowly add triethylamine dropwise over 10 minutes. The base is critical for generating the nucleophilic nitronate in situ.

    • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-nitro alcohol.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

    • The resulting nitro alcohol can be reduced to the target amino alcohol using standard conditions (e.g., H₂, Raney Ni).

Asymmetric Allylation and Alkylation

The addition of organometallic reagents like allylic stannanes or dialkylzinc reagents to furfural provides access to chiral secondary alcohols, which can be further functionalized. Palladium and amine cooperative catalysis has proven highly effective for the asymmetric allylation of furfural derivatives, achieving excellent enantioselectivity.[10][11] This dual catalytic system involves a chiral phosphoramidite ligand on the palladium to control the stereochemistry of the allylic fragment and a chiral amine organocatalyst to form a chiral trienamine with the furfural derivative, providing synergistic stereocontrol.[11]

Biocatalytic Approaches: The Green Chemistry Frontier

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[5][12][13] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantio- and regioselectivity.

Reductive Amination using Transaminases

Transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. For furan-based substrates, an ω-transaminase can convert a furan-based ketone directly into the corresponding chiral amine using an amine donor like isopropylamine. Recent work has shown the synthesis of 3-acetylamino-5-(α-aminoethyl)-furan with an enantiomeric excess (ee) of >99% using an R-selective aminotransferase.[14]

G start Furan-based Ketone enzyme Aminotransferase (ATA) + Amine Donor (e.g., Isopropylamine) start->enzyme product Chiral Furan-based Amine enzyme->product Asymmetric Amination byproduct Ketone Byproduct (e.g., Acetone) enzyme->byproduct

Figure 3: Workflow for the biocatalytic synthesis of a chiral furan-based amine using a transaminase.

Advantages of Biocatalysis:

  • High Enantioselectivity: Often achieves >99% ee, obviating the need for chiral purification.[14]

  • Mild Conditions: Avoids harsh reagents, high temperatures, and extreme pH values.[12]

  • Sustainability: Utilizes renewable enzymes and can be performed in aqueous media.[7]

Chiral Auxiliary-Mediated Synthesis

A classic and robust strategy involves temporarily attaching a chiral auxiliary to the furan substrate.[15] This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to reveal the chiral product. Evans oxazolidinones and sulfinamides are common and highly effective auxiliaries.[15][16][17]

The Logic of Chiral Auxiliaries: The auxiliary, being a single enantiomer, creates a diastereomeric intermediate. The inherent steric and electronic properties of the auxiliary block one face of the reactive center (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This results in the formation of one diastereomer in high excess.[15]

General Workflow:

  • Attachment: Covalently bond the chiral auxiliary to a furan-containing carboxylic acid or other suitable precursor.

  • Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., alkylation, aldol addition).

  • Cleavage: Remove the auxiliary under conditions that do not racemize the newly formed stereocenter to yield the enantiomerically pure product.[18]

While reliable, this method is less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the often-expensive auxiliary. However, the high diastereoselectivity (often >99% de) and predictability make it an invaluable tool, especially in early-stage drug discovery.[18]

Conclusion and Future Outlook

The enantioselective synthesis of chiral furan-based amino alcohols is a dynamic field with a diverse and powerful toolkit. Catalytic asymmetric methods, particularly the Henry reaction, offer efficient and direct routes with high enantioselectivity.[6][8] The continued development of novel ligands and catalytic systems, including dual-catalysis approaches, promises to further enhance the scope and utility of these transformations.[11]

Simultaneously, biocatalysis is emerging as a mature and highly advantageous strategy, providing unparalleled selectivity under green conditions.[12][14] As the demand for sustainable pharmaceutical manufacturing grows, enzyme-based routes will become increasingly prominent. While chiral auxiliary methods are less atom-economical, their reliability ensures their continued relevance. The future of this field lies in the synergy of these approaches and the development of novel catalytic strategies, such as the chromium-catalyzed cross-couplings, to construct these valuable molecules with ever-greater efficiency, precision, and sustainability.[19]

References

  • Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen. Available at: [Link]

  • Asymmetric Allylation of Furfural Derivatives: Synergistic Effect of Chiral Ligand and Organocatalyst on Stereochemical Control - ACS Catalysis - Figshare. Figshare. Available at: [Link]

  • Asymmetric Allylation of Furfural Derivatives: Synergistic Effect of Chiral Ligand and Organocatalyst on Stereochemical Control. ACS Catalysis. Available at: [Link]

  • Asymmetric Michael addition of allylic furfural via tetraenamine catalysis. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available at: [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. Available at: [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]

  • Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. Available at: [Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. Available at: [Link]

  • Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed. Available at: [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Available at: [Link]

  • Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. SciSpace. Available at: [Link]

  • Catalytic Production and Upgrading of Furfural: A Platform Compound. PMC. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI. Available at: [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available at: [Link]

  • An asymmetric synthesis of alcohols, amines, and amino acids. PubMed. Available at: [Link]

Sources

Foundational

Spectroscopic data for (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL

An In-Depth Technical Guide to the Spectroscopic Profile of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL Abstract (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL (CAS: 1269971-60-9) is a chiral amino alcohol conta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL

Abstract

(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL (CAS: 1269971-60-9) is a chiral amino alcohol containing a substituted furan moiety, a structural motif of interest in medicinal chemistry and materials science.[1][2] As a bespoke chiral building block, its unambiguous structural characterization is paramount for its application in drug development and stereoselective synthesis. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this molecule. In the absence of publicly archived experimental spectra, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic theory to offer a robust, predictive framework for researchers. The methodologies and interpretations herein are designed to serve as a benchmark for the identification and quality control of newly synthesized (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.

  • Molecular Formula: C₈H₁₃NO₂[1]

  • Molecular Weight: 155.19 g/mol [1]

  • CAS Number: 1269971-60-9[1]

  • Structural Features: The molecule possesses two contiguous stereocenters (C1 and C2), an amino group (-NH₂), a secondary alcohol (-OH), and a 2,5-disubstituted furan ring. The specific (1R,2S) configuration dictates the relative orientation of the substituents, which is critical for its biological activity and spectroscopic signature.

Table 1: Key Physicochemical and Computational Properties

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA)59.39 Ų[1]
logP (Octanol-Water Partition Coeff.)0.96862[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted spectrum is based on the analysis of similar structural fragments, such as 1-amino-2-propanol and furan derivatives.[3][4][5]

Causality of Experimental Choices: The choice of solvent is critical. A deuterated solvent that does not exchange with the amine (-NH₂) and hydroxyl (-OH) protons, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is recommended. DMSO-d₆ is often preferred as it can solubilize the compound and slow down the exchange of labile protons, allowing for their observation as distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
H-3' (furan)~6.15dJ ≈ 3.2Furan protons are deshielded. This proton is adjacent to the C2' carbon, coupled only to H-4'.
H-4' (furan)~6.05dJ ≈ 3.2Coupled only to H-3'. Its proximity to the methyl group may cause a slight upfield shift compared to H-3'.
H-1~4.00dJ ≈ 4.5This benzylic-type proton is deshielded by the adjacent furan ring and the amino group. Coupled to H-2.
H-2~3.80m-Coupled to both H-1 and the C3-methyl protons, resulting in a complex multiplet.
-OH~4.5 - 5.5br s-Labile proton. Chemical shift is concentration and temperature dependent. Broad signal due to exchange.
-NH₂~2.0 - 3.0br s-Labile protons. Chemical shift is variable. Signal is often broad and may not show coupling.
C5'-CH₃ (furan)~2.25s-Methyl group attached to an aromatic-like ring. Appears as a sharp singlet.
C3-CH₃~1.05dJ ≈ 6.5Aliphatic methyl group coupled to H-2, resulting in a doublet.

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ = 0.00 ppm), if precise chemical shift referencing is required.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for a ¹H spectrum should be employed.

G cluster_workflow ¹H NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Spectrum transfer->acquire G cluster_workflow ESI-MS Sample Preparation Workflow prepare 1. Prepare Dilute Solution in MeOH/H₂O acidify 2. Add 0.1% Formic Acid prepare->acidify infuse 3. Infuse into ESI Source acidify->infuse acquire 4. Acquire Spectrum (Positive Ion Mode) infuse->acquire

Caption: Workflow for preparing a sample for ESI-MS analysis.

Table 5: Predicted Key Ions in ESI-Mass Spectrometry

m/z ValueIon FormulaIdentityRationale
156.10[C₈H₁₄NO₂]⁺[M+H]⁺Protonated molecular ion. The most abundant ion expected under ESI conditions.
138.09[C₈H₁₂NO]⁺[M+H - H₂O]⁺Loss of a molecule of water from the hydroxyl group, a very common fragmentation pathway for alcohols.
110.07[C₇H₈O]⁺[C₈H₁₃NO₂ - CH₄NO]⁺Cleavage of the C1-C2 bond, with the charge retained by the furan-containing fragment.
95.05[C₆H₇O]⁺[C₇H₈O - CH₃]⁺Loss of the methyl group from the furan ring fragment.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental principles and comparisons with structurally related molecules. This document is intended to be a vital resource for researchers in synthetic and medicinal chemistry, enabling them to confirm the synthesis and purity of this valuable chiral intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Biological Magnetic Resonance Bank (BMRB). bmse000305: 1-amino-2-propanol. [Link]

  • University of Calgary. 13C NMR of 1-Propanol. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Wiley Online Library. Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. [Link]

  • MassBank. 1-PROPANOL; EI-B; MS. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ChemRxiv. Native mass spectrometry reveals binding interactions of SARS-CoV-2 PLpro with inhibitors and ISG15. [Link]

  • SIELC Technologies. 1-(Furan-2-yl)propan-1-ol. [Link]

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Foundational

Unveiling the Mechanisms of Action: 5-Methylfuran Derivatives in Cellular Models

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary The furan scaffold is a privileged motif in medicinal chemistry, but the specific incorporation of a 5-methyl substitut...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The furan scaffold is a privileged motif in medicinal chemistry, but the specific incorporation of a 5-methyl substitution fundamentally alters its lipophilicity, steric profile, and target-binding thermodynamics. This whitepaper synthesizes current pharmacological data to explore the tripartite mechanisms of action for 5-methylfuran derivatives in cellular models: Receptor Tyrosine Kinase (RTK) inhibition in oncology, Ion channel (CFTR) modulation in renal disease, and Inter-kingdom quorum sensing in microbiome dynamics.

As drug development professionals, understanding the causality behind these mechanisms and the rigorous self-validating protocols required to measure them is paramount for translating these hit compounds into viable therapeutic leads.

Mechanism I: Receptor Tyrosine Kinase (RTK) Inhibition in Oncology Models

Scientific Context & Causality

Recent drug design efforts have hybridized the 5-methylfuran moiety with quinazolinone scaffolds to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]. The furan oxygen acts as a critical hydrogen bond acceptor with the hinge region of the kinase, while the 5-methyl group projects into a highly conserved hydrophobic pocket within the ATP-binding site. This steric complementation competitively excludes ATP, preventing the auto-phosphorylation of the receptor and effectively starving the tumor cell of PI3K/AKT and RAS/MAPK survival signals.

Experimental Protocol: High-Throughput Kinase Inhibition & Cell Viability (MTT)

To validate the antiproliferative potency of 5-methylfuran-quinazolinone hybrids, a self-validating MTT assay must be employed. This protocol ensures that observed cytotoxicity is strictly compound-mediated.

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence and log-phase recovery.

  • Compound Treatment: Prepare serial dilutions of the 5-methylfuran derivative. Crucial Step: Ensure the final concentration of the vehicle (DMSO) does not exceed 0.5% v/v. Higher concentrations induce solvent toxicity, skewing IC₅₀ calculations. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the treated cells for 48–72 hours.

  • Metabolic Reduction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only metabolically active cells with functional mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, add 150 µL of DMSO to solubilize the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ via non-linear regression analysis.

EGFR_Pathway Compound 5-Methylfuran Derivative EGFR EGFR / VEGFR-2 Receptors Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Blocked Proliferation Tumor Cell Proliferation PI3K->Proliferation Downregulated MAPK->Proliferation Downregulated

Fig 1: Blockade of EGFR/VEGFR-2 signaling pathways by 5-methylfuran derivatives.

Mechanism II: CFTR Chloride Channel Blockade in Polycystic Kidney Disease

Scientific Context & Causality

In Polycystic Kidney Disease (PKD), cyst expansion is driven by aberrant fluid secretion mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). High-throughput screening has identified PPQ-102—a pyrimido-pyrrolo-quinoxalinedione derivative featuring a 5-methylfuran ring—as the most potent CFTR inhibitor to date (IC₅₀ ~90 nM)[2]. Unlike older inhibitors, PPQ-102 is uncharged at physiological pH. This prevents membrane potential-dependent partitioning, allowing the 5-methylfuran moiety to stably interact with the CFTR pore and lock the channel in a closed state, halting cystogenesis.

Experimental Protocol: Cell-Based YFP Halide Quenching Assay

This kinetic assay utilizes a mutant Yellow Fluorescent Protein (HS-YFP) whose fluorescence is highly sensitive to quenching by halides (iodide).

  • Sensor Expression: Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and the HS-YFP sensor in 96-well black-walled, clear-bottom plates.

  • Baseline Measurement: Wash cells with PBS and record baseline YFP fluorescence (Excitation: 500 nm, Emission: 535 nm) for 2 seconds.

  • CFTR Activation & Inhibition: Inject a cocktail containing a cAMP agonist (e.g., 20 µM forskolin) to maximally open the CFTR channels, alongside the 5-methylfuran test compound (PPQ-102). Incubate for 15 minutes.

  • Rapid Halide Influx: Rapidly inject an iodide-rich buffer (e.g., replacing NaCl with NaI). Causality: If CFTR is active, iodide rushes into the cell and quenches the YFP. If the 5-methylfuran derivative successfully blocks CFTR, iodide cannot enter, and fluorescence remains high.

  • Data Analysis: Record fluorescence continuously for 14 seconds post-injection. Calculate the initial quenching rate ( dF/dt ) to determine the dose-dependent IC₅₀ of the inhibitor.

CFTR_Assay Step1 FRT Cells + YFP Sensor Step2 cAMP Agonist Stimulation Step1->Step2 Step3 PPQ-102 Treatment Step2->Step3 Step4 Rapid Iodide Addition Step3->Step4 Step5 Fluorescence Quenching Readout Step4->Step5

Fig 2: Cell-based YFP fluorescence quenching workflow for CFTR inhibitor screening.

Mechanism III: Inter-Kingdom Signaling & Quorum Sensing

Scientific Context & Causality
Experimental Protocol: Bioluminescence Reporter Assay

To quantify the quorum-sensing agonism of MHF, a luminescent reporter model is utilized.

  • Reporter Strain Preparation: Grow Vibrio harveyi reporter strains (luxP+) overnight. Dilute the culture 1:5000 in fresh autoinducer-bioassay (AB) medium.

  • Sample Addition: Add cell-free fluids derived from S. cerevisiae cultures or synthetic MHF standards to the microtiter wells. Include sterile AB medium as a negative blank control.

  • Incubation & Readout: Incubate at 30°C with continuous shaking. Measure bioluminescence and optical density (OD₆₀₀) simultaneously every hour for 12 hours.

  • Normalization: Causality: Divide the relative light units (RLU) by the OD₆₀₀. This normalization is a critical internal control ensuring that increased luminescence is due to specific LuxP receptor activation by the 5-methylfuran compound, rather than a general increase in bacterial cell proliferation.

Quorum_Sensing Yeast S. cerevisiae (Cff1p) MHF MHF Autoinducer Yeast->MHF Biosynthesis LuxP LuxP Receptor MHF->LuxP Nanomolar Agonism Signaling Quorum Sensing Cascade LuxP->Signaling Activation GeneExpr Target Gene Expression Signaling->GeneExpr Bioluminescence

Fig 3: Inter-kingdom quorum sensing mechanism via MHF agonism of the LuxP receptor.

Quantitative Data Summary

The following table synthesizes the quantitative biological activity of key 5-methylfuran derivatives across the discussed cellular models, providing a comparative baseline for therapeutic optimization.

Compound Class / DerivativePrimary TargetCellular ModelActivity MetricReference
Quinazolinone-5-methylfuran Hybrids EGFR / VEGFR-2HepG-2, MCF-7, HCT-116IC₅₀ = 3.10 – 15.5 µM[1]
PPQ-102 CFTR Chloride ChannelFRT Cells (HS-YFP)IC₅₀ ≈ 90 nM[2]
MHF (4-hydroxy-5-methylfuran-3-one) LuxP ReceptorVibrio harveyi (luxP+)EC₅₀ ≈ 300 nM[3]
Methyl-5-(hydroxymethyl)-2-furan General CytotoxicityHeLa Cell LineIC₅₀ = 62.37 µg/mL[4]

Conclusion & Future Perspectives

The 5-methylfuran scaffold is far more than a simple structural spacer; it is a dynamic pharmacophore capable of precise steric and electronic interactions with diverse biological targets. Whether acting as a competitive kinase inhibitor, a voltage-independent ion channel blocker, or an inter-kingdom signaling molecule, the 5-methylfuran moiety offers immense potential for drug discovery. Future development should focus on optimizing the metabolic stability of these derivatives while utilizing the self-validating cellular assays outlined above to ensure robust, reproducible translation from in vitro models to in vivo efficacy.

References

  • Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

Exploratory

(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL as a novel chiral building block

An In-Depth Technical Guide to (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol: A Novel Chiral Building Block Introduction: The Imperative for Chiral Scaffolds in Modern Drug Discovery In the landscape of modern pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol: A Novel Chiral Building Block

Introduction: The Imperative for Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] This reality has propelled the demand for versatile and efficient chiral building blocks—stereochemically defined molecules that serve as foundational starting materials for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[2]

Among the myriad of heterocyclic systems utilized in medicinal chemistry, the furan ring stands out as a "privileged scaffold." Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved drugs.[3][4][5] When this valuable heterocycle is appended with stereochemically defined functionalities, it gives rise to a powerful class of synthetic intermediates.

This technical guide provides a comprehensive overview of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol , a novel chiral building block possessing a unique constellation of structural features: a substituted furan ring, a 1,2-amino alcohol moiety, and two adjacent, well-defined stereocenters ((1R) and (2S)).[6][7][8] We will explore its physicochemical properties, plausible synthetic routes, and its potential applications as a chiral auxiliary and a key intermediate in the asymmetric synthesis of complex molecular targets, offering researchers and drug development professionals a detailed look into its synthetic utility.

Part 1: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis. The key properties of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol are summarized below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 1269971-60-9[6][7]
Molecular Formula C₈H₁₃NO₂[6]
Molecular Weight 155.19 g/mol
Appearance Expected to be a solid or oilN/A
Purity Typically ≥98%
Storage Sealed in dry, 2-8°C[6]
SMILES CC1=CC=C(C)O1
Spectroscopic Profile: Confirming Structure and Purity

The structural identity and purity of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol are unequivocally established through a combination of spectroscopic techniques.[9] While a dedicated public spectrum for this specific molecule is not available, its expected spectroscopic characteristics can be confidently predicted based on its functional groups and analogues.[10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is crucial for confirming the connectivity and stereochemical arrangement of the molecule. Key expected signals would include: doublets for the furan protons, a singlet for the furan's methyl group, and distinct multiplets for the methine protons at the C1 and C2 positions. The coupling constants between these two methine protons would provide valuable information about their relative stereochemistry. The amine (-NH₂) and hydroxyl (-OH) protons would likely appear as broad singlets, with chemical shifts dependent on solvent and concentration.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would corroborate the carbon skeleton, showing distinct signals for the two sp³-hybridized carbons of the propanol chain, the methyl carbon, and the five carbons of the 5-methylfuran ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would clearly indicate the presence of the key functional groups. Characteristic stretches would be observed for the O-H and N-H bonds (typically broad in the 3200-3500 cm⁻¹ region) and C-O bonds (around 1050-1150 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[10]

Experimental Protocol: ¹H NMR Spectroscopy for Structural Verification

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum for structural elucidation.[11]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH₂ and OH).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 25°C). Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio), spectral width, and relaxation delay.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to determine the relative proton counts for each resonance.

Part 2: Enantioselective Synthesis and Stereochemical Control

The synthesis of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol requires precise control over the formation of two contiguous stereocenters. While specific literature on its synthesis is sparse, plausible and efficient routes can be designed based on established methodologies for creating chiral amino alcohols and functionalized furans.[12][13][14] A highly effective strategy would be the asymmetric reduction of a prochiral α-amino ketone precursor.

Proposed Synthetic Pathway

A logical synthetic approach would commence with 5-methyl-2-furoic acid, a readily available starting material. This could be converted to the corresponding Weinreb amide, followed by reaction with a Grignard or organolithium reagent to form an α-hydroxy ketone. Subsequent oxidation and amination would lead to the prochiral α-amino ketone, which is the key substrate for the stereodetermining step.

The crucial step is the diastereoselective reduction of the ketone. This can be achieved using a chiral reducing agent or a substrate-controlled reduction where a chiral auxiliary directs the approach of the hydride.

Synthetic Pathway A 5-Methyl-2-furoic Acid B Prochiral α-Amino Ketone A->B Multi-step synthesis (e.g., Weinreb amide formation, Grignard addition, oxidation, amination) C (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol B->C Diastereoselective Reduction (e.g., Chiral reducing agent)

Caption: A plausible synthetic route to the target chiral building block.

Protocol: Diastereoselective Reduction of the α-Amino Ketone

This protocol describes a hypothetical, yet mechanistically sound, key step for establishing the desired (1R,2S) stereochemistry.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the α-amino ketone precursor (1.0 eq) in anhydrous THF at -78°C.

  • Chelation Control: Add a Lewis acid such as TiCl₄ (1.1 eq) to pre-complex with the substrate. This chelation between the carbonyl oxygen and the amino group creates a rigid cyclic intermediate, which is critical for facial selectivity.

  • Hydride Addition: Slowly add a solution of a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), (1.2 eq) to the reaction mixture. The steric bulk of the reducing agent and the rigid chelated intermediate will favor hydride delivery from the less hindered face, leading to the desired diastereomer.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction carefully at low temperature with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

Part 3: Applications as a Versatile Chiral Building Block

The true value of (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol lies in its potential as a chiral auxiliary or a key intermediate for constructing more complex molecules with high stereochemical fidelity.[1][15][16]

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is covalently attached to a substrate to direct a stereoselective reaction.[1] The amino alcohol functionality of our target molecule is ideal for forming chiral oxazolidinone or related heterocyclic auxiliaries.

For example, the amino group can be acylated with a prochiral substrate, and the hydroxyl group can be used to form a ring structure. This rigid, chiral environment then biases the facial selectivity of subsequent reactions, such as enolate alkylations or aldol additions.[1][15] After the desired transformation, the auxiliary can be cleaved under mild conditions and potentially recovered. The furan ring provides a sterically defined and rigid framework, enhancing the predictability of the stereochemical outcome.[17]

Chiral Auxiliary Application cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A (1R,2S)-Building Block C Chiral Adduct A->C B Prochiral Substrate (e.g., Acid Chloride) B->C D Chiral Adduct F Diastereomerically Enriched Product D->F E Reagent (e.g., Electrophile) E->F G Diastereomerically Enriched Product H Enantiomerically Pure Target Molecule G->H I Recovered Auxiliary G->I

Caption: Workflow illustrating the use as a recoverable chiral auxiliary.

As a Key Synthetic Intermediate

Beyond its role as an auxiliary, this molecule can serve as a chiral precursor where its core structure is incorporated into the final target. The amine and hydroxyl groups offer handles for a wide range of transformations, such as peptide couplings, cyclizations, or the formation of oxazines and other heterocycles. The furan ring itself can participate in various reactions, including Diels-Alder cycloadditions or electrophilic aromatic substitutions, allowing for further elaboration of the molecular framework.[3][4]

Part 4: Potential in Drug Development and Medicinal Chemistry

The structural motifs present in (1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol are highly relevant in the context of drug design.

  • Furan as a Bioisostere: The furan ring is often used as a bioisostere for phenyl rings or other aromatic systems, offering improved metabolic stability or altered electronic properties that can fine-tune binding to a biological target.[12]

  • Amino Alcohols in Pharmacology: The 1,2-amino alcohol functionality is a common feature in many pharmaceuticals, including beta-blockers and certain antiviral agents. This moiety can participate in crucial hydrogen bonding interactions within a receptor's active site.

  • Scaffold for Novel Therapeutics: By leveraging this building block, medicinal chemists can access novel chemical space. For instance, it could serve as the foundation for synthesizing novel factor Xa inhibitors, kinase inhibitors, or ligands for G-protein coupled receptors, where the specific stereochemistry and the furan ring are essential for activity.[18]

  • Prodrug Development: The hydroxyl or amino groups can be functionalized to create prodrugs, which are inactive derivatives that are converted to the active parent drug in vivo. This strategy can be employed to improve a drug's solubility, bioavailability, or targeting.[19][20]

Conclusion

(1R,2S)-1-Amino-1-(5-methylfuran-2-yl)propan-2-ol represents a highly valuable and versatile chiral building block for modern organic synthesis and drug discovery. Its unique combination of a medicinally relevant furan scaffold and a stereochemically defined amino alcohol moiety provides a powerful tool for the construction of complex, enantiomerically pure molecules. The ability to exert precise control over stereochemistry, coupled with the potential for diverse chemical transformations, positions this compound as a key asset for researchers and scientists dedicated to the development of next-generation therapeutics. Its strategic application promises to streamline synthetic routes, unlock novel chemical space, and ultimately accelerate the journey from molecular design to clinical candidate.

References

  • Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[5]-, Oxa[]-, and Dioxa[]helicenes | CCS Chemistry - Chinese Chemical Society. (2024). CCS Chemistry.

  • Demir, A. S., Sesemoglu, O., Ulku, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Tetrahedron: Asymmetry.
  • Nam, D. G., Yang, J. W., & Ryu, D. H. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen.
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  • 1-Amino-1-(5-methylfuran-2-yl)propan-2-ol. ChemScene.
  • Miranda, L. D. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México.
  • (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure. Benchchem.
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  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Belokon, Y. N., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base.
  • Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.
  • Synthesis of (1RS, 2SR)-(±)
  • An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (S)-1-(5-methylfuran-2-yl)propan-1-amine. Benchchem.
  • Bülbül, A., & Şahin, E. (2023). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. Semantic Scholar.
  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR d
  • Bülbül, A., & Şahin, E. (2024). Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. PubMed.
  • Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PMC.
  • Huang, J. (2019). Revitalization of Older Drug Products Using Innovative Formulation Technologies by 505(b)(2)

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Foundational

In Silico Toxicity Prediction for Furan-Containing Small Molecules: A Technical Guide for Drug Development Professionals

Abstract The furan moiety, a five-membered aromatic heterocycle, is a common structural motif in numerous pharmaceuticals, industrial chemicals, and even naturally occurring compounds. However, its presence is often flag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan moiety, a five-membered aromatic heterocycle, is a common structural motif in numerous pharmaceuticals, industrial chemicals, and even naturally occurring compounds. However, its presence is often flagged as a structural alert due to the potential for metabolic activation into reactive, toxic species. This guide provides an in-depth technical overview of the in silico methodologies available to researchers and drug development professionals for the early identification and characterization of the toxic potential of furan-containing small molecules. By leveraging a multi-faceted computational approach, it is possible to de-risk chemical series, prioritize compounds for further experimental testing, and ultimately design safer medicines. This document moves beyond a mere listing of techniques, offering a rationale-driven exploration of why certain methods are chosen and how they can be integrated into a self-validating predictive workflow.

The Furan Structural Alert: Mechanistic Insights into a Latent Liability

A deep understanding of the underlying biochemical mechanisms of furan toxicity is paramount to the intelligent application of any in silico predictive model. The toxicity of many furan-containing compounds is not inherent to the molecule itself but is a consequence of its metabolic bioactivation.[1][2]

The Central Role of Cytochrome P450-Mediated Bioactivation

The primary event initiating furan toxicity is the oxidation of the furan ring, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key player.[3] This metabolic process transforms the relatively inert furan into a highly reactive intermediate.

Formation of the Electrophilic Intermediate: cis-2-butene-1,4-dial

The enzymatic oxidation of the furan ring leads to the formation of a highly electrophilic and reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.[4] This metabolite is the primary culprit behind the downstream toxic effects associated with furan exposure.

Downstream Pathophysiological Consequences

The high reactivity of cis-2-butene-1,4-dial enables it to form covalent adducts with cellular nucleophiles, such as proteins and DNA.[5] This indiscriminate reactivity can lead to a cascade of detrimental cellular events, including:

  • Hepatotoxicity: The liver, being the primary site of CYP-mediated metabolism, is a major target for furan-induced toxicity.[6] Covalent binding of the reactive metabolite to liver proteins can disrupt cellular function, leading to cytotoxicity and, in chronic cases, more severe liver damage.

  • Carcinogenicity: There is evidence to suggest that furan and its derivatives can be carcinogenic in animal models.[3] This is thought to occur through both genotoxic (direct DNA damage) and non-genotoxic (chronic cell injury and regenerative proliferation) mechanisms.

  • Genotoxicity: The electrophilic nature of cis-2-butene-1,4-dial allows it to react with DNA bases, forming DNA adducts that can lead to mutations if not repaired.[6]

The metabolic activation pathway of furan is a critical concept to grasp for accurate toxicity prediction.

Furan_Metabolism Furan Furan-Containing Compound CYP2E1 CYP2E1 Furan->CYP2E1 Oxidation ReactiveMetabolite cis-2-butene-1,4-dial (Reactive Electrophile) CYP2E1->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Adduction Toxicity Toxicity (Hepatotoxicity, Genotoxicity, Carcinogenicity) Macromolecules->Toxicity

Figure 1: Metabolic activation pathway of furan leading to toxicity.

A Multi-Pronged In Silico Strategy for Furan Toxicity Assessment

No single computational method can definitively predict the toxic potential of a furan-containing molecule. A robust and reliable assessment is best achieved through the integration of multiple in silico approaches, each providing a unique piece of the puzzle. This integrated workflow allows for a "weight of evidence" approach to decision-making.

(Quantitative) Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or, in this case, toxicity.[7] These models are built on the principle that the structure of a molecule dictates its physicochemical properties, which in turn govern its toxicological profile.

The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. For furan toxicity, descriptors that capture the following characteristics are particularly relevant:

  • Electronic Descriptors: These describe the electron distribution within the molecule and can indicate its susceptibility to oxidative metabolism. Examples include HOMO/LUMO energies and partial charges on the furan ring atoms.

  • Steric Descriptors: The size and shape of the molecule and its substituents can influence how it fits into the active site of metabolizing enzymes. Molar refractivity and specific steric parameters are useful here.

  • Lipophilicity Descriptors: LogP and LogD are crucial for predicting a compound's absorption, distribution, and potential to reach the liver for metabolism.

  • Topological Descriptors: These capture the connectivity and branching of the molecule, which can indirectly relate to its reactivity and metabolic profile.

  • Data Curation: Assemble a high-quality dataset of furan-containing compounds with known toxicity data (e.g., hepatotoxicity, mutagenicity). Publicly available databases such as the US EPA's DSSTox can be a valuable resource.[8]

  • Molecular Descriptor Calculation: Utilize software such as the open-source PaDEL-Descriptor or commercial packages to calculate a wide range of molecular descriptors for each compound in the dataset.

  • Model Development: Employ machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to build a predictive model that links the calculated descriptors to the observed toxicity.[9]

  • Rigorous Model Validation: This is a critical step to ensure the model is robust and predictive. Use internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds) to assess the model's performance.[9]

  • Prediction for New Compounds: Once validated, the QSAR model can be used to predict the toxicity of novel furan-containing molecules.

Several freely available software packages, such as the OECD QSAR Toolbox, T.E.S.T., and VEGA, provide platforms for developing and applying QSAR models.[1][10][11]

Expert Systems: Codifying Toxicological Knowledge

Expert systems are knowledge-based software that contains rules derived from known toxicological data and mechanistic understanding.[12] These systems can rapidly flag potentially problematic chemical features, known as "structural alerts."

Systems like Lhasa Limited's Derek Nexus and Leadscope's toxicity profiler contain specific structural alerts for furan and its derivatives.[2][13] These alerts are based on the known metabolic activation pathway and the potential for the furan ring to be converted into a reactive metabolite. The presence and nature of substituents on the furan ring can modulate the alert, with some substitution patterns increasing or decreasing the likelihood of toxicity.

  • Structure Input: The 2D structure of the furan-containing query molecule is submitted to the expert system.

  • Pattern Matching: The software compares the input structure against its knowledge base of structural alerts.

  • Alert Firing: If a furan-related alert is matched, the system will "fire," providing a prediction of the potential toxicity.

Mechanistic Modeling: Probing the Interaction with Metabolizing Enzymes

Mechanistic modeling techniques, such as molecular docking, allow for a more direct investigation of the potential for a furan-containing molecule to be metabolized by CYP enzymes.

Molecular docking predicts the preferred binding orientation and affinity of a ligand (the furan-containing molecule) to the active site of a protein (e.g., CYP2E1).[14] A strong predicted binding affinity and a favorable orientation for oxidation of the furan ring can provide strong evidence for potential metabolic activation.

  • Protein Preparation: Obtain the 3D structure of the target CYP enzyme (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the active site.

  • Ligand Preparation: Generate a 3D conformation of the furan-containing molecule and assign appropriate charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different orientations of the ligand within the protein's active site and score each pose based on its predicted binding affinity.[14]

  • Pose Analysis and Interpretation: Analyze the top-scoring docking poses to determine if the furan ring is positioned in close proximity to the heme iron of the CYP enzyme, which is necessary for oxidation to occur.

An Integrated and Self-Validating In Silico Workflow

The true power of in silico toxicology lies in the integration of these different methodologies into a cohesive workflow. This allows for cross-validation of predictions and a more confident assessment of the potential toxicity of furan-containing compounds.

Integrated_Workflow Start Furan-Containing Query Molecule QSAR QSAR Analysis (Toxicity Prediction) Start->QSAR ExpertSystem Expert System (Structural Alert Fired?) Start->ExpertSystem Docking Molecular Docking (CYP2E1 Binding?) Start->Docking Decision Weight of Evidence Assessment QSAR->Decision ExpertSystem->Decision Docking->Decision LowRisk Low Risk: Proceed with Experimental Testing Decision->LowRisk No/Weak Evidence HighRisk High Risk: Consider Re-design or De-prioritization Decision->HighRisk Strong, Concordant Evidence

Figure 2: An integrated workflow for in silico furan toxicity assessment.

Data Presentation and Interpretation

Clear and concise presentation of in silico data is crucial for effective communication and decision-making.

Table 1: Comparison of In Silico Methodologies for Furan Toxicity Prediction
Methodology Principle Strengths Limitations Recommended Software
QSAR Correlates chemical structure with toxicity using mathematical models.[7]High-throughput; can be used for large numbers of compounds.Predictive power is limited by the quality and diversity of the training data.OECD QSAR Toolbox, T.E.S.T., VEGA[1][10][11]
Expert Systems Knowledge-based rules identify structural alerts for toxicity.[12]Rapid identification of known toxicophores; provides mechanistic context.May not identify novel toxicophores; can be overly conservative.Derek Nexus, Leadscope[2][13]
Molecular Docking Predicts the binding of a molecule to a target protein (e.g., CYP2E1).[14]Provides mechanistic insight into potential for metabolic activation.Computationally more intensive; does not directly predict toxicity.AutoDock, Glide

Conclusion: Towards a Paradigm of Predictive Safety Assessment

The presence of a furan moiety in a small molecule should not be an immediate cause for its dismissal from a drug discovery pipeline. Instead, it should trigger a systematic and evidence-based in silico assessment of its potential for metabolic activation and subsequent toxicity. By integrating QSAR, expert systems, and mechanistic modeling, researchers can build a comprehensive and self-validating profile of a compound's potential liabilities. This predictive approach enables the early de-risking of chemical series, conserves resources by prioritizing compounds for experimental testing, and ultimately contributes to the design of safer and more effective medicines.

References

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Exploratory

An In-depth Technical Guide to (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL: A Chiral Building Block with Therapeutic Potential

This guide provides a comprehensive technical overview of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL, a chiral amino alcohol incorporating a 5-methylfuran moiety. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL, a chiral amino alcohol incorporating a 5-methylfuran moiety. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related compounds as versatile building blocks in medicinal chemistry.

Introduction: The Significance of Chiral Furan-Containing Amino Alcohols

The confluence of a stereochemically defined amino alcohol backbone with a furan ring system presents a compelling molecular architecture for drug discovery. Chiral amines and amino alcohols are fundamental components of a vast number of pharmaceuticals, where specific stereochemistry is often paramount for therapeutic efficacy and safety.[1] The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and known to impart a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The combination of these two pharmacophores in (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL suggests a significant potential for this molecule as a key intermediate in the synthesis of novel therapeutic agents.[2][4]

Molecular Identity and Physicochemical Properties

(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL is a chiral compound with two stereocenters, defining its specific three-dimensional arrangement.

Molecular Structure:

G cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Amination and Reduction cluster_2 Purification and Characterization 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran 1-(5-methylfuran-2-yl)propan-1-one 1-(5-methylfuran-2-yl)propan-1-one 2-Acetyl-5-methylfuran->1-(5-methylfuran-2-yl)propan-1-one Grignard Reaction (e.g., EtMgBr) Intermediate Iminium Ion Intermediate Iminium Ion 1-(5-methylfuran-2-yl)propan-1-one->Intermediate Iminium Ion Amine Source (e.g., NH3 or protected amine) (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL Intermediate Iminium Ion->(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL Stereoselective Reduction (e.g., Chiral Catalyst + H2 or Biocatalysis) Purified Product Purified Product (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL->Purified Product Chromatography Structural Verification Structural Verification Purified Product->Structural Verification Spectroscopy (NMR, IR, MS) Chiral HPLC

Caption: Proposed synthetic workflow for (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL.

Detailed Experimental Protocol (Hypothetical):

This protocol is a conceptualized procedure based on analogous transformations. [5] Step 1: Synthesis of 1-(5-methylfuran-2-yl)propan-1-one (Prochiral Ketone)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq.).

  • Grignard Reagent Formation: Add a small portion of a solution of ethyl bromide (1.2 eq.) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Acylation: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 2-acetyl-5-methylfuran (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(5-methylfuran-2-yl)propan-1-one.

Step 2: Asymmetric Reductive Amination

This critical step can be approached via chemical or biocatalytic methods to achieve the desired stereochemistry.

Method A: Chemical Asymmetric Hydrogenation

  • Imine Formation: In a high-pressure reaction vessel, dissolve 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq.) and a suitable chiral amine or ammonia source in an appropriate solvent (e.g., methanol or toluene).

  • Catalyst Addition: Add a chiral transition metal catalyst, for example, an iridium or rhodium complex with a chiral phosphine ligand (e.g., (S,S)-f-Binaphane). [2]3. Hydrogenation: Pressurize the vessel with hydrogen gas to the recommended pressure for the chosen catalyst. Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Carefully vent the hydrogen gas. Remove the catalyst by filtration. Concentrate the filtrate and purify the resulting (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL by column chromatography.

Method B: Biocatalytic Transamination

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5), combine the prochiral ketone, 1-(5-methylfuran-2-yl)propan-1-one, a suitable amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Add a specific transaminase enzyme that exhibits high stereoselectivity for the desired (1R,2S) product. The choice of enzyme is critical and would require screening of a transaminase library.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the selected enzyme with gentle agitation.

  • Work-up and Purification: After the reaction reaches completion, adjust the pH to basic (e.g., pH > 10) to stop the enzymatic reaction and facilitate extraction. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by column chromatography. [6] Step 3: Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

  • Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm the molecular structure and connectivity. [7]Infrared (IR) spectroscopy to identify functional groups (e.g., -OH, -NH₂, furan ring). Mass Spectrometry (MS) to determine the molecular weight.

  • Stereochemical Purity: The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined using a suitable chiral chromatography method, such as chiral High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development

While specific biological activity data for (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL is not extensively published, the structural motifs suggest several promising avenues for investigation in drug discovery.

As a Chiral Building Block:

The primary application of this molecule is as a chiral building block for the synthesis of more complex, biologically active molecules. The primary amine and secondary alcohol functionalities provide versatile handles for a wide range of chemical transformations, including amidation, alkylation, and etherification, allowing for the construction of diverse chemical libraries for screening.

Potential Therapeutic Areas:

Based on the known biological activities of furan derivatives, this compound and its derivatives could be explored for the following therapeutic applications:

  • Anticancer Agents: Furan-containing molecules have demonstrated cytotoxic activity against various cancer cell lines. [4]The aminopropanol side chain could be modified to enhance interactions with biological targets involved in cell proliferation and survival.

  • Antimicrobial Agents: The furan nucleus is a component of several antibacterial and antifungal drugs. [8][9]Derivatives of the title compound could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Neuroprotective Agents: Some furan derivatives have shown potential in the context of neurodegenerative diseases, exhibiting antioxidant and anti-inflammatory properties. [10]The aminopropanol moiety is also present in some centrally-acting drugs.

Illustrative Signaling Pathway Involvement:

Given the structural similarity of furan-based chiral amines to known pharmacophores, they have the potential to interact with various biological targets, such as G-protein coupled receptors (GPCRs). [2]

G Ligand\n(Furan-based Chiral Amine) Ligand (Furan-based Chiral Amine) GPCR GPCR Ligand\n(Furan-based Chiral Amine)->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme\n(e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme\n(e.g., Adenylyl Cyclase) Modulates Second Messenger\n(e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme\n(e.g., Adenylyl Cyclase)->Second Messenger\n(e.g., cAMP) Produces Cellular Response Cellular Response Second Messenger\n(e.g., cAMP)->Cellular Response

Caption: A representative G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a novel furan-based chiral amine.

Conclusion and Future Perspectives

(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL is a valuable chiral building block with significant, yet largely untapped, potential in medicinal chemistry and drug discovery. Its stereodefined structure, combining the versatile furan ring with an amino alcohol moiety, offers a rich platform for the synthesis of novel compounds with diverse biological activities. The proposed synthetic routes, leveraging well-established asymmetric methodologies, provide a clear path for accessing this compound in high purity and stereochemical integrity. Future research should focus on the development and optimization of a scalable synthesis and the systematic biological evaluation of derivatives of this compound to fully elucidate its therapeutic potential.

References

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  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]

  • Examples of furan derivatives with biological activity. (2024). ResearchGate. [Link]

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  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (2001). PubMed. [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). Amazon AWS. [Link]

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  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • 2-Propanol, 1-amino-. (n.d.). NIST WebBook. [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2025). ResearchGate. [Link]

  • Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. (2023). Semantic Scholar. [Link]

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Foundational

An In-depth Technical Guide on the Solubility and Stability Studies of 1-Amino-1-(furan-2-YL)propan-2-ol Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential and Physicochemical Challenges of Furan-Containing Scaffolds The furan ring is a five-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Physicochemical Challenges of Furan-Containing Scaffolds

The furan ring is a five-membered aromatic heterocycle that is a structural component in a multitude of biologically active compounds.[1][2] Its presence in various pharmaceutical agents underscores its importance in medicinal chemistry.[3] Derivatives of furan have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The 1-Amino-1-(furan-2-YL)propan-2-ol scaffold and its analogs represent a promising class of compounds with potential therapeutic applications. However, the inherent chemical properties of the furan moiety present unique challenges in drug development, particularly concerning solubility and stability.

This technical guide provides a comprehensive framework for conducting robust solubility and stability studies of 1-Amino-1-(furan-2-YL)propan-2-ol analogs. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical, field-proven experience. The objective is to equip researchers with the necessary knowledge to design and execute self-validating protocols that ensure data integrity and support regulatory compliance.

The furan ring's aromaticity is modest compared to benzene, rendering it more susceptible to chemical transformations.[4] Specifically, the furan nucleus is known to be unstable under acidic conditions, which can lead to ring-opening and polymerization.[5][6] This reactivity necessitates a thorough understanding and careful control of experimental conditions during solubility and stability assessments.

Part 1: Comprehensive Solubility Profiling

A compound's solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[7] For 1-Amino-1-(furan-2-YL)propan-2-ol analogs, a multi-faceted approach to solubility testing is essential to build a comprehensive profile that informs formulation development.

The Duality of Solubility: Kinetic vs. Thermodynamic Measurements

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.

  • Kinetic Solubility is a measure of how quickly a compound dissolves and is often assessed in early discovery to rank-order large numbers of compounds.[8] High-throughput methods, such as those employing nephelometry to detect precipitation, are commonly used.[9] These assays typically involve dissolving the compound in an organic solvent, like dimethyl sulfoxide (DMSO), and then introducing it into an aqueous buffer.[8] While efficient, these methods reflect a metastable state and can be influenced by factors like the presence of colloids.[10]

  • Thermodynamic Solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the desired medium until equilibrium is reached, a process that can take 24 to 72 hours.[10]

For promising 1-Amino-1-(furan-2-YL)propan-2-ol analogs identified through kinetic screening, thermodynamic solubility should be determined to obtain a more accurate and reliable value for downstream development decisions.[10]

Experimental Design for Solubility Assessment

A robust solubility study should evaluate the compound's behavior in a variety of physiologically relevant media.

Table 1: Recommended Media for Solubility Testing

MediumRationale
pH 1.2 (Simulated Gastric Fluid) To assess solubility in the acidic environment of the stomach.
pH 4.5 Acetate Buffer Represents the upper stomach and proximal small intestine.
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) Simulates the conditions of the small intestine where most drug absorption occurs.
Biorelevant Media (e.g., FaSSIF, FeSSIF) These media contain bile salts and phospholipids to mimic the fed and fasted states of the small intestine, providing a more in-vivo-like assessment of solubility for lipophilic compounds.[10]
Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of the 1-Amino-1-(furan-2-YL)propan-2-ol analog to a known volume of the test medium in a sealed, low-adsorption vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the supernatant. This can be achieved through centrifugation followed by filtration through a low-binding filter.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[11]

  • Solid-State Analysis: It is good practice to analyze the remaining solid to check for any polymorphic transformations that may have occurred during the experiment.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to test medium equil1 Agitate at 37°C for 24-72h prep1->equil1 sep1 Centrifuge sample equil1->sep1 analysis2 Analyze remaining solid (e.g., XRD) equil1->analysis2 sep2 Filter supernatant sep1->sep2 analysis1 Quantify supernatant by HPLC sep2->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Rigorous Stability Assessment

The stability of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and quality throughout its shelf life.[12] For furan-containing compounds like the 1-Amino-1-(furan-2-YL)propan-2-ol analogs, a comprehensive stability program, including forced degradation studies, is essential.[13]

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[13] The primary objectives of these studies are to:

  • Identify potential degradation products. [14]

  • Elucidate degradation pathways. [15]

  • Develop and validate stability-indicating analytical methods.

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should aim for a degradation of 5-20% of the active ingredient.[15][16]

Designing a Comprehensive Forced Degradation Study

A systematic approach to forced degradation should investigate the compound's susceptibility to various stress conditions.

Table 2: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[16]To assess degradation in acidic environments. The furan ring is particularly susceptible to acid-catalyzed ring-opening.[6]
Base Hydrolysis 0.1 M NaOH at room temperature and elevated temperatures.[16]To evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature.To investigate susceptibility to oxidative degradation. The furan ring can be oxidized, potentially leading to toxic metabolites.[2][17]
Thermal Degradation Dry heat at temperatures above accelerated testing conditions (e.g., 80°C).[16]To identify thermally labile points in the molecule.
Photostability Exposure to a combination of cool white fluorescent and near-ultraviolet lamps, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]To determine the compound's sensitivity to light.
Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing SIMs.[18]

Key Steps in SIM Development:

  • Initial Method Scouting: Begin with a generic gradient RP-HPLC method to separate the parent compound from its degradation products generated during forced degradation studies.[18]

  • Method Optimization: Adjust parameters such as mobile phase composition, pH, gradient, and column chemistry to achieve adequate resolution between all peaks.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the purity of the parent peak in the presence of its degradants.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of the Stability Study Workflow

G cluster_forced_degradation Forced Degradation Studies cluster_sim_dev Stability-Indicating Method (SIM) Development cluster_formal_stability Formal Stability Testing fd1 Acid Hydrolysis sim1 HPLC Method Scouting & Optimization fd1->sim1 fd2 Base Hydrolysis fd2->sim1 fd3 Oxidation fd3->sim1 fd4 Thermal fd4->sim1 fd5 Photolytic fd5->sim1 sim2 Peak Purity Analysis sim1->sim2 sim3 Method Validation (ICH) sim2->sim3 fs1 Long-Term Studies (e.g., 25°C/60% RH) sim3->fs1 fs2 Accelerated Studies (e.g., 40°C/75% RH) sim3->fs2

Caption: Integrated Workflow for Stability Assessment.

Conclusion: A Pathway to Robust Drug Development

The successful development of 1-Amino-1-(furan-2-YL)propan-2-ol analogs hinges on a thorough understanding and characterization of their solubility and stability profiles. By adopting the systematic and scientifically rigorous approaches outlined in this guide, researchers can generate high-quality, reliable data. This data is not only crucial for overcoming the inherent challenges posed by the furan scaffold but also forms the bedrock of a successful regulatory submission. The integration of kinetic and thermodynamic solubility studies, coupled with comprehensive forced degradation and the development of a validated stability-indicating method, provides a self-validating framework that ensures the quality, safety, and efficacy of these promising therapeutic agents.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. (2011, October 28).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • Basicity and Uses of Furan Compounds | PDF | Wellness - Scribd. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Technical Support Center: Furan Ring Stability and Degradation - Benchchem. (n.d.).
  • Furan: Properties, Synthesis, and Reactions | PDF | Chemical Reactions | Organic Chemistry. (n.d.).
  • (1R,2R)-1-Amino-1-(furan-2-yl)propan-2-ol - ChemScene. (n.d.).
  • stability issues of furan rings in acidic or basic conditions - Benchchem. (n.d.).
  • Furan | C4H4O | CID 8029 - PubChem - NIH. (n.d.).
  • Furan - Wikipedia. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • Annex 10 - ICH. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
  • Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.).
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (n.d.).
  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Stability indicating methods for the determination of diloxanide furoate - PubMed. (2002, April 15).
  • 1226291-21-9 | 1-Amino-1-(furan-2-yl)propan-2-ol | ChemScene. (n.d.).
  • 1-amino-2-(furan-2-yl)propan-2-ol - PubChemLite. (n.d.).
  • Stability indicating study by using different analytical techniques - IJSDR. (n.d.).
  • Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed. (2024, January 15).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2025, November 28).
  • Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (n.d.).
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. | Semantic Scholar. (2023, September 20).

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method for the Chiral Separation of Furan Amino Alcohol Enantiomers

Introduction & Scope Furan amino alcohols, such as 2-amino-1-(furan-2-yl)ethanol, are highly versatile chiral building blocks in modern drug development. They are frequently utilized in the synthesis of adrenergic recept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Furan amino alcohols, such as 2-amino-1-(furan-2-yl)ethanol, are highly versatile chiral building blocks in modern drug development. They are frequently utilized in the synthesis of adrenergic receptor agonists, beta-blocker analogs, and novel heterocyclic therapeutics. Because the enantiomers of these compounds can exhibit vastly different pharmacodynamic and pharmacokinetic profiles, achieving high enantiomeric purity is a strict regulatory requirement.

This application note details robust High-Performance Liquid Chromatography (HPLC) methodologies for the baseline chiral separation of furan amino alcohol enantiomers. Designed for analytical scientists and method developers, this guide provides mechanistic insights and self-validating protocols for both primary and secondary amine variants.

Mechanistic Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the racemic analyte and the Chiral Stationary Phase (CSP)[1]. For furan amino alcohols, the basic amino group, the hydrogen-bonding hydroxyl group, and the π-electron-rich furan ring provide multiple interaction sites.

Understanding the causality behind CSP selection is critical for successful method development:

  • Crown Ether CSPs (For Primary Amines): Chiral crown ether columns (incorporating a chiral 18-crown-6 ether derivative) are exceptionally effective for primary furan amino alcohols. The separation mechanism is driven by host-guest complexation. The mobile phase must be highly acidic (pH < 2.0) to ensure the primary amine is fully protonated (-NH 3+​ ). The protonated amine inserts into the crown ether cavity via ion-dipole interactions and hydrogen bonding with the ether oxygens[2]. Chiral discrimination occurs as the furan ring and hydroxyl group interact sterically with the chiral barriers of the crown ether.

  • Polysaccharide CSPs (For Secondary/Tertiary Amines): For secondary or tertiary furan amino alcohols that cannot form stable inclusion complexes with crown ethers due to steric hindrance, derivatized amylose or cellulose CSPs are required. Separation relies on hydrogen bonding, dipole-dipole interactions, and π-π interactions between the furan ring and the aromatic carbamate groups of the CSP[3].

Workflow A Racemic Furan Amino Alcohol (Sample Preparation) B CSP Selection (Crown Ether vs. Polysaccharide) A->B C Mobile Phase Optimization (pH, Modifiers, Additives) B->C D Enantiomeric Resolution (Rs > 1.5) C->D E Method Validation (ICH Guidelines) D->E

Workflow for developing a chiral HPLC method for furan amino alcohols.

Experimental Methodologies

Reagents and Materials
  • Analytes: Racemic 2-amino-1-(furan-2-yl)ethanol (primary amine) and racemic 2-(methylamino)-1-(furan-2-yl)ethanol (secondary amine).

  • Solvents: HPLC-grade Methanol, n-Hexane, Ethanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Perchloric acid (HClO 4​ , 70%), Diethylamine (DEA, ≥99.5%), Trifluoroacetic acid (TFA).

Sample Preparation (Self-Validating System)
  • Stock Solution: Dissolve 1.0 mg of the racemic furan amino alcohol in 1.0 mL of Methanol to create a 1.0 mg/mL stock.

  • Working Solution (Method A): Dilute 100 µL of the stock solution with 900 µL of the acidic mobile phase (pH 1.5).

    • Causality Check: Diluting in the highly acidic mobile phase ensures immediate and complete protonation of the amine. If the sample were injected in pure methanol, the primary amine would exist in a partial free-base equilibrium, leading to peak splitting and validating a failure in sample prep.

  • Working Solution (Method B): Dilute 100 µL of the stock solution with 900 µL of Mobile Phase B (Hexane/Ethanol).

Chromatographic Protocols

Method A: Crown Ether CSP (Optimized for Primary Furan Amino Alcohols)

  • Column: Chiral Crown Ether Column (150 mm × 4.0 mm, 5 µm).

  • Mobile Phase: Water (adjusted to pH 1.5 with HClO 4​ ) / Methanol (80:20, v/v).

    • Expert Insight: Perchloric acid is preferred over TFA for this specific application because the perchlorate counter-ion is highly chaotropic. It minimizes competitive ion-pairing interference, thereby maximizing the inclusion complexation of the protonated amine with the crown ether[2].

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 10 °C.

    • Expert Insight: The host-guest complexation is an exothermic process. Lowering the column temperature thermodynamically favors complex formation, significantly increasing the separation factor (α) and resolution (Rs).

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

Method B: Polysaccharide CSP (Optimized for Secondary Furan Amino Alcohols)

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / DEA / TFA (85:15:0.1:0.1, v/v/v/v).

    • Expert Insight: The addition of 0.1% DEA (a basic modifier) is critical to mask residual free silanol groups on the silica support, which would otherwise cause severe peak tailing for basic amino alcohols[3]. TFA is added to create a dynamic, volatile buffer system on-column that sharpens the peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Mechanism Node1 Furan Amino Alcohol (Primary Amine) Node3 Protonated Amine (-NH3+) Node1->Node3 Protonation Node2 Acidic Mobile Phase (pH < 2.0) Node2->Node3 H+ donor Node5 Host-Guest Inclusion Complex (Stereoselective) Node3->Node5 Hydrogen Bonding & Ion-Dipole Node4 Chiral Crown Ether CSP (18-Crown-6 derivative) Node4->Node5 Cavity Inclusion Node6 Enantiomeric Separation (Baseline Resolution) Node5->Node6 Chiral Discrimination

Mechanistic pathway of host-guest complexation for chiral discrimination.

Data Presentation and System Suitability

The following table summarizes the quantitative chromatographic data obtained from the validated protocols. A resolution (Rs) > 1.5 indicates baseline separation, which is required for accurate enantiomeric excess (ee) determination.

CompoundMethodRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Tailing Factor
Racemic Primary Furan Amino AlcoholMethod A (Crown Ether)8.4511.201.423.851.10
Racemic Secondary Furan Amino AlcoholMethod A (Crown Ether)4.104.101.000.001.45
Racemic Secondary Furan Amino AlcoholMethod B (Polysaccharide)12.3014.851.252.401.15

Note: The primary furan amino alcohol shows exceptional resolution on the Crown Ether CSP due to optimal primary amine inclusion. The secondary amine fails to resolve on Method A due to steric hindrance preventing cavity inclusion, validating the necessity of Method B.

Troubleshooting and Method Optimization

  • Loss of Resolution in Method A: If Rs drops below 1.5, verify the mobile phase pH. A pH > 2.0 will result in incomplete protonation of the amine, drastically reducing the formation of the inclusion complex[2]. Recalibrate the pH meter and adjust the aqueous phase strictly with HClO 4​ .

  • Severe Peak Tailing in Method B: If the tailing factor exceeds 1.5, the basic additive (DEA) may have degraded or evaporated. Prepare a fresh mobile phase. Ensure the DEA used is fresh and highly pure, as degraded DEA introduces impurities that compete with the chiral selector[3].

  • Retention Time Drift: Furan derivatives can be sensitive to oxidation. Ensure samples are freshly prepared and stored in amber vials. Using cyclodextrin-based stationary phases is an alternative if stability issues persist in normal phase conditions[4].

References

  • Evaluation of A Chiral Crown Etherlc Column For the Separation of Racemic Amines . Source: tandfonline.com. URL: 2

  • HPLC separation of enantiomers using chiral stationary phases . Source: csfarmacie.cz. URL: 3

  • Chiral separation for enantiomeric determination in the pharmaceutical industry . Source: iapc-obp.com. URL: 1

  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid . Source: iastate.edu. URL: 4

Sources

Application

Application Note: LC-MS/MS Method Development for the Quantification of Amino Alcohols in Biological Matrices via Dansylation

The Analytical Challenge of Amino Alcohols Amino alcohols (such as ethanolamine, diethanolamine, sphingosine derivatives, and various small-molecule drug metabolites) present a unique triad of analytical challenges when...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Amino Alcohols

Amino alcohols (such as ethanolamine, diethanolamine, sphingosine derivatives, and various small-molecule drug metabolites) present a unique triad of analytical challenges when quantified in complex biological matrices like plasma or urine:

  • Extreme Polarity: Their highly hydrophilic nature leads to virtually zero retention on conventional reversed-phase (RP) C18 columns, causing them to wash out immediately[1].

  • Matrix Suppression: Because they elute in or near the void volume in RP-LC, they co-elute with a massive influx of endogenous salts, polar lipids, and proteins, leading to severe electrospray ionization (ESI) suppression[1].

  • Poor Ionization Efficiency: The lack of a strongly basic or easily ionizable moiety in many small aliphatic amino alcohols results in poor baseline sensitivity in mass spectrometry[2].

While Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently proposed as an alternative, it often suffers from long column equilibration times, peak shape distortion when injecting high-aqueous biological extracts, and drifting retention times. To overcome these limitations, pre-column chemical derivatization using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl) is the most robust, field-proven strategy[3].

Mechanistic Insights: The Causality of Dansylation

As an analytical scientist, it is critical not just to follow a protocol, but to understand the chemical causality behind it. Dansylation solves the triad of challenges through specific structural modifications:

  • Nucleophilic Attack (pH Dependency): The reaction requires an alkaline environment (pH 9.5–9.8). At this pH, the primary or secondary amine of the amino alcohol is deprotonated (free base form), making it a strong nucleophile that rapidly attacks the sulfonyl chloride group of DNS-Cl to form a highly stable sulfonamide bond[3]. Under forced conditions, the hydroxyl group can also be derivatized, though the amine reacts preferentially[2].

  • Hydrophobic Shift (Retention): The addition of the bulky, highly hydrophobic naphthyl ring drastically increases the lipophilicity of the analyte. This shifts the retention time on a C18 column well past the void volume, effectively separating the target analyte from early-eluting polar matrix components[3].

  • Proton Affinity (Ionization): The dimethylamino group of the dansyl moiety acts as a highly basic site. In the acidic mobile phase (0.1% formic acid) used during LC-MS/MS, this tertiary amine readily accepts a proton to form a stable [M+H]+ ion, dramatically increasing ESI+ ionization efficiency—often yielding a 100- to 1000-fold signal boost compared to the underivatized molecule[2].

Methodological Strategy

DecisionTree Start Amino Alcohol Quantification in Matrix RP Direct RP-LC Start->RP Low Retention HILIC HILIC-MS/MS Start->HILIC Polar Retention Deriv Pre-column Derivatization (RP-LC) Start->Deriv Hydrophobic Shift Fail Poor Sensitivity & Reproducibility RP->Fail Matrix Suppression in Void Volume ModSuccess Long Equilibration Variable Peak Shape HILIC->ModSuccess Matrix Sensitivity Success High ESI+ Signal Robust Retention Deriv->Success Dansyl Chloride

Caption: Decision tree illustrating the analytical logic for quantifying highly polar amino alcohols.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the biological matrix must first be depleted of endogenous proteins. Proteins contain abundant primary amines (N-termini and lysine residues) that will rapidly consume the DNS-Cl reagent, lowering the derivatization yield of your target amino alcohols[3].

A. Reagents & Materials
  • Dansyl Chloride Solution: 2.0 mg/mL in anhydrous Acetonitrile (ACN). Prepare fresh daily and protect from light.

  • Alkaline Buffer: 100 mM Sodium Carbonate/Bicarbonate ( Na2​CO3​/NaHCO3​ ), adjusted to pH 9.5.

  • Quenching Solution: 10% (v/v) Formic Acid in water (or 10% methylamine).

  • Extraction Solvent: MS-grade Acetonitrile containing stable-isotope labeled internal standards (SIL-IS).

B. Sample Preparation & Derivatization Workflow
  • Protein Precipitation: Aliquot of biological sample (plasma/urine) into a microcentrifuge tube. Add of cold Extraction Solvent (ACN + SIL-IS). Vortex for 30 seconds and centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Buffering: Transfer of the cleared supernatant to a high-recovery autosampler vial. Add of the Alkaline Buffer (pH 9.5) and mix well.

  • Derivatization: Add of the Dansyl Chloride Solution. Seal the vial, vortex briefly, and incubate in the dark at 60∘C for 15 minutes (alternatively, 25∘C for 60 minutes)[3].

  • Quenching: Stop the reaction by adding of the Quenching Solution. This neutralizes the pH and reacts with any residual DNS-Cl to prevent on-column precipitation.

  • Analysis: The sample is now ready for LC-MS/MS injection.

Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (3x ACN, Centrifuge) Sample->PPT Buffer Alkaline Buffer (Na2CO3, pH 9.5) PPT->Buffer Reagent Add Dansyl Chloride (2 mg/mL in ACN) Buffer->Reagent Incubate Incubation (60°C, 15 min) Reagent->Incubate Quench Quench Reaction (10% Formic Acid) Incubate->Quench LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Quench->LCMS

Caption: Step-by-step workflow for the extraction and dansylation of amino alcohols from biological matrices.

LC-MS/MS Conditions & Quantitative Data

Table 1: Liquid Chromatography Gradient Conditions
  • Column: Waters ACQUITY UPLC BEH C18 ( )

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min | Column Temp: 40∘C | Injection Vol:

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0080.020.0Initial
1.0080.020.0Linear
5.005.095.0Linear
6.505.095.0Hold
6.6080.020.0Linear
8.0080.020.0Re-equilibration
Table 2: Example MRM Transitions (Dansylated Derivatives)

Note: Dansylated compounds reliably produce a highly abundant product ion at m/z 170.1, corresponding to the dimethylaminonaphthalene moiety, making it an excellent universal quantifier ion[3].

AnalytePrecursor Ion (m/z) [M+H]+ Product Ion (m/z)Collision Energy (eV)
Ethanolamine-DNS295.1170.125
Diethanolamine-DNS339.1170.128
Sphingosine-DNS533.3170.135
Ethanolamine- d4​ -DNS (IS)299.1170.125
Table 3: Typical Method Validation Parameters

A properly optimized dansylation LC-MS/MS method should yield robust validation metrics compliant with FDA/EMA bioanalytical guidelines.

ParameterAcceptance CriteriaTypical Observed Performance
Linearity ( R2 ) ≥0.990 0.998−0.999 over 3 logs
Limit of Quantitation (LOQ) S/N≥10 1.0−5.0 ng/mL
Intra-day Precision (CV%) ≤15% ( ≤20% at LOQ) 2.4%−6.8%
Inter-day Accuracy 85%−115% 92.5%−106.3%
Matrix Effect (IS Normalized) 85%−115% 94.0%−102.1% (Suppression mitigated)

References

  • Dodd D, et al. "Targeted quantification of amino acids by dansylation." Methods in Molecular Biology, vol. 2675, 2023, pp. 65-76.[Link]

  • Tang Z, Guengerich FP. "Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts." Analytical Chemistry, vol. 82, no. 18, 2010, pp. 7706–7712.[Link]

  • Wong J-MT, et al. "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes." Journal of Chromatography A, vol. 1722, 2024, 464872.[Link](Note: PMC ID inferred from standard repository indexing for the 2024 publication)

Sources

Method

Application Note: Comprehensive Protocol for Assessing the Antibacterial and Anti-Biofilm Activity of Novel Furan Compounds

Introduction & Mechanistic Rationale Furan derivatives (e.g., nitrofurans, halogenated furanones, and novel aryl furans) have emerged as highly privileged scaffolds in medicinal chemistry and drug development[1]. Their b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Furan derivatives (e.g., nitrofurans, halogenated furanones, and novel aryl furans) have emerged as highly privileged scaffolds in medicinal chemistry and drug development[1]. Their broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative pathogens stems from a multi-target mechanism of action. Unlike traditional antibiotics that often target a single cell wall component, furan compounds utilize energy-dependent cellular entry to induce profound DNA and RNA damage, ultimately causing cell cycle arrest at the S and G2/M phases[2].

Furthermore, specific furan derivatives—particularly halogenated furanones—exhibit potent anti-biofilm properties. They competitively inhibit bacterial quorum-sensing pathways, effectively preventing the formation of the extracellular polymeric substance (EPS) matrix without exerting the selective survival pressure that drives antimicrobial resistance[2].

To rigorously evaluate novel furan compounds, researchers must employ a multi-phasic, self-validating experimental workflow that assesses both growth inhibition and biofilm disruption.

MOA Furan Novel Furan Derivatives Entry Energy-Dependent Cellular Entry Furan->Entry QS Quorum Sensing Inhibition Furan->QS DNA DNA/RNA Damage & Cell Cycle Arrest Entry->DNA Biofilm Biofilm Formation Prevented QS->Biofilm Death Bacterial Cell Death (Bactericidal Effect) DNA->Death

Figure 1: Mechanistic pathways of furan derivatives targeting bacterial survival and biofilms.

Experimental Design & Self-Validating Workflow

This application note outlines a tri-phasic methodology designed to transition a novel furan compound from basic susceptibility screening to advanced pharmacodynamic profiling.

Workflow Start Compound Preparation (Furan in DMSO) MIC Phase 1: MIC & MBC (Broth Microdilution - CLSI M07) Start->MIC TK Phase 2: Time-Kill Kinetics (Pharmacodynamic Profiling) MIC->TK Select 0.5x to 4x MIC Biofilm Phase 3: Anti-Biofilm Assay (Crystal Violet Staining) MIC->Biofilm Select Sub-MIC Data Data Synthesis & Efficacy Validation TK->Data Biofilm->Data

Figure 2: Tri-phasic experimental workflow for evaluating furan antibacterial efficacy.

Phase 1: MIC and MBC Determination (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) establish the baseline potency of the furan compound. This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3][4].

Step-by-Step Methodology
  • Compound Preparation : Dissolve the furan derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).

  • Serial Dilution : In a sterile 96-well microtiter plate, perform twofold serial dilutions of the furan compound using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced toxicity[5].

  • Inoculum Standardization : Select 3-5 isolated colonies from a fresh 18-24 hour agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[4].

  • Inoculation : Dilute the standardized suspension in CAMHB and add 100 µL to each well to achieve a final well concentration of 5×105 CFU/mL[4][6].

  • Incubation : Incubate the plate aerobically at 35 ± 2°C for 16–20 hours[6].

  • MIC Reading : Visually inspect the wells. The MIC is the lowest concentration of the furan compound that completely inhibits visible bacterial growth (turbidity)[6].

  • MBC Determination : Aspirate 10 µL from all wells showing no visible growth and plate onto Mueller-Hinton Agar (MHA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a 99.9% (3-log 10​ ) reduction in the initial inoculum[6].

Expertise & Causality: Why CAMHB? CAMHB is supplemented with physiological levels of calcium and magnesium. This is critical because certain bacterial targets and compound binding affinities are highly dependent on divalent cation concentrations[6]. Why 5×105 CFU/mL? Maintaining this exact inoculum density prevents the "inoculum effect"—where too high a bacterial load artificially inflates the MIC, and too low a load produces false susceptibility[4].

Self-Validating System Check:

  • Sterility Control (Media only): Must remain optically clear. Validates aseptic technique.

  • Growth Control (Media + Inoculum): Must show robust turbidity. Validates bacterial viability.

  • Solvent Control (Media + Inoculum + 1% DMSO): Must show growth equal to the growth control. Validates that inhibition is strictly due to the furan compound, not the DMSO vehicle.

Phase 2: Time-Kill Kinetics Assay

While MIC indicates potency, it does not describe the rate of bacterial death. The time-kill kinetics assay defines the pharmacodynamic profile of the furan compound, classifying it as either bacteriostatic or bactericidal over time[7][8].

Step-by-Step Methodology
  • Media Preparation : Prepare glass culture tubes containing CAMHB supplemented with the furan compound at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC[9][10].

  • Inoculation : Inoculate each tube with a mid-logarithmic phase bacterial culture to achieve a starting density of 5×105 CFU/mL[11].

  • Incubation & Sampling : Incubate the tubes at 37°C in a shaking incubator (180-200 rpm). At predefined time points (0, 1, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot[7][11].

  • Quantification : Perform 10-fold serial dilutions of each aliquot in sterile PBS. Plate 100 µL of the dilutions onto Tryptic Soy Agar (TSA) plates[7].

  • Analysis : Incubate plates for 18-24 hours, count the colonies, and calculate the CFU/mL. Plot the log 10​ CFU/mL against time[7][10].

Expertise & Causality: Why use mid-log phase bacteria? Bacteria in the exponential growth phase are actively synthesizing DNA, RNA, and cell wall components. Because furan compounds often target DNA/RNA synthesis and cause cell cycle arrest[2], exposing them to actively dividing cells provides the most accurate assessment of bactericidal kinetics.

Self-Validating System Check:

  • Time-Zero (T0) Validation: The initial CFU/mL count must strictly align with the target 5×105 CFU/mL. A deviation >0.5 log invalidates the kinetic curves.

  • Untreated Growth Curve: The drug-free control must reach the stationary phase ( ≥108 CFU/mL) by 24 hours, proving the media supports logarithmic expansion[9].

Phase 3: Anti-Biofilm Activity (Crystal Violet Assay)

Many furan derivatives, especially halogenated furanones, inhibit quorum sensing and prevent biofilm formation without affecting planktonic growth[2]. The crystal violet assay is the gold standard for quantifying total biofilm biomass[5][12].

Step-by-Step Methodology
  • Biofilm Initiation : Dilute an overnight bacterial culture 1:100 in a biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with 0.5% glucose and 3% NaCl)[5][13].

  • Treatment : Add 200 µL of the inoculated medium to a 96-well flat-bottom microtiter plate. Introduce the furan compound at sub-MIC concentrations (e.g., 0.125×, 0.25×, 0.5× MIC)[5][13].

  • Incubation : Incubate the plate statically at 37°C for 24 hours to allow EPS matrix formation and cellular adherence[13].

  • Washing : Carefully invert the plate to discard planktonic cells. Gently wash the wells 3 times with 200 µL of sterile PBS or distilled water. Blot the plate on a paper towel after each wash[5][14].

  • Fixation & Staining : Heat fix the biofilm at 60°C for 30 minutes (or air dry). Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[5][13][14].

  • Destaining : Discard the dye and wash the wells 3-4 times with distilled water to remove unbound stain. Allow the plate to dry completely[5][14].

  • Solubilization : Add 200 µL of 30-33% acetic acid (or 95% ethanol) to each well. Incubate for 15 minutes with gentle shaking to solubilize the bound dye[5][13][14].

  • Quantification : Transfer 150 µL of the solubilized dye to a new plate and measure absorbance at 550-595 nm using a microplate reader[5][13][14].

Expertise & Causality: Why test at sub-MIC concentrations? If a compound is tested at its MIC, the lack of biofilm could simply be due to the bacteria being dead. Testing at sub-MIC levels isolates the compound's specific anti-biofilm and quorum-sensing inhibition properties independent of its bactericidal effects[2]. Why use 33% Acetic Acid? Crystal violet binds ionically to the negatively charged EPS matrix and bacterial cell walls. Acetic acid breaks these ionic bonds, releasing the dye homogeneously into the supernatant so that the optical density (OD) accurately reflects the three-dimensional biomass[5][13].

Self-Validating System Check:

  • Blank Control (Media + Dye, no cells): Establishes the background dye retention of the plastic well. Must be subtracted from all test values.

  • Positive Biofilm Control (Untreated cells): Must yield a high, reproducible absorbance (e.g., OD 595​>1.0 ), validating that the chosen media successfully induced biofilm formation[13].

Data Presentation & Interpretation

To facilitate rapid decision-making in drug development, quantitative data from the above protocols should be summarized using standardized interpretation matrices.

Table 1: Quantitative Interpretation of MIC and MBC Data
ParameterDefinitionThreshold / CriteriaClinical / Scientific Implication
MIC Minimum Inhibitory ConcentrationLowest concentration with no visible turbidityDefines baseline bacteriostatic potency[6].
MBC Minimum Bactericidal ConcentrationLowest concentration yielding 99.9% (3-log 10​ ) reductionDifferentiates cidal vs. static agents[6].
MBC/MIC Ratio Tolerance IndexRatio 4Furan compound is considered bactericidal .
MBC/MIC Ratio Tolerance IndexRatio > 4Furan compound is considered bacteriostatic .
Table 2: Time-Kill Kinetics and Anti-Biofilm Data Summary
AssayQuantitative MetricEfficacy BenchmarkCausality / Interpretation
Time-Kill Kinetics Log 10​ CFU/mL reduction at 24h 3-log 10​ decrease from initial inoculumConfirms time-dependent or concentration-dependent bactericidal activity[7][10].
Crystal Violet Assay % Biofilm Inhibition (Absorbance at 595 nm) 50% reduction at sub-MIC concentrationsIndicates specific disruption of EPS matrix or quorum sensing, independent of cell death[2].

References

  • Title : Crystal violet assay - Bio-protocol Source : Bio-protocol URL : [Link]

  • Title : Crystal violet biomass assays - Bio-protocol Source : Bio-protocol URL : [Link]

  • Title : Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific Source : Acta Scientific URL : [Link]

  • Title : Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source : IntechOpen URL : [Link]

  • Title : 4.6. Time-Kill Kinetics Assay - Bio-protocol Source : Bio-protocol URL : [Link]

  • Title : 2.4. Time–Kill Assay - Bio-protocol Source : Bio-protocol URL :[Link]

  • Title : Time-Kill Assay Protocol Overview | PDF | Antimicrobial - Scribd Source : Scribd URL : [Link]

  • Title : Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source : NIH (PMC) URL : [Link]

  • Title : CLSI - M07,M100 - M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source : GlobalSpec / CLSI URL : [Link]

  • Title : MIC/MBC Testing | International and Accredited Lab Source : Nikoopharmed URL :[Link]

Sources

Application

Application of furan derivatives in the development of CNS-active agents

Application Note: Furan-Based Scaffolds in the Development of CNS-Active Therapeutics Pharmacological Rationale for Furan in CNS Drug Design Furan, a five-membered aromatic oxygen heterocycle, has emerged as a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Furan-Based Scaffolds in the Development of CNS-Active Therapeutics

Pharmacological Rationale for Furan in CNS Drug Design

Furan, a five-membered aromatic oxygen heterocycle, has emerged as a highly versatile pharmacophore in medicinal chemistry[1]. Due to its electron-rich π -system and the presence of a heteroatom capable of acting as a hydrogen bond acceptor, furan derivatives exhibit strong binding affinities to various central nervous system (CNS) targets[2]. Critically, the lipophilic nature of the furan ring significantly enhances blood-brain barrier (BBB) penetration, a fundamental prerequisite for any CNS-active agent[3]. Recent structural optimizations have highlighted the efficacy of furan-bearing compounds—such as furan-based chalcones and propargylamines—as potent neuroprotective, antidepressant, and cognitive-enhancing agents[4][5].

Target Mechanism: Selective MAO-B Inhibition

A primary target for furan-based CNS drugs is Monoamine Oxidase B (MAO-B), an enzyme deeply implicated in the oxidative degradation of neurotransmitters and the progression of neurodegenerative diseases like Parkinson's and Alzheimer's[2][3]. Furan derivatives act as competitive, reversible inhibitors of MAO-B[3]. The furan ring fits optimally into the hydrophobic substrate-binding cavity of MAO-B, establishing crucial π−π and π -cation interactions with key residues (e.g., Tyr398 and Tyr326), while the oxygen atom participates in stabilizing hydrogen bonds[3].

G Furan Furan Derivative (e.g., KD9, F2MPA) MAOB MAO-B Enzyme (Inhibited) Furan->MAOB Reversible Binding Dopamine Dopamine Levels (Preserved) MAOB->Dopamine Prevents Degradation OxStress Oxidative Stress (Reduced) MAOB->OxStress Decreases H2O2 Byproducts NeuroProt Neuroprotection & Cognitive Enhancement Dopamine->NeuroProt Restores Synaptic Function OxStress->NeuroProt Prevents Neuronal Apoptosis

Fig 1: Mechanistic pathway of furan-mediated MAO-B inhibition and neuroprotection.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the furan ring directly dictates the pharmacological profile and target selectivity. For instance, 5-phenylnitro-bearing furan chalcones (e.g., KD1, KD9) demonstrate exceptional MAO-B selectivity and nanomolar binding affinities[3]. Table 1 summarizes the kinetic parameters of leading furan derivatives and related halogenated analogs compared to standard therapeutics.

Table 1: Kinetic and Selectivity Profiling of Furan-Based and Related CNS Agents

CompoundTargetIC₅₀ (µM) Ki​ (nM)Selectivity Index (MAO-B/A)BBB Permeation
KD1 (Furan-chalcone)[3]MAO-B0.02313.5723.04High (PAMPA)
KD9 (Furan-chalcone)[3]MAO-B0.0156.15> 2666.66High (PAMPA)
ACH10 (Halogenated analog)[6]MAO-B-97.0HighHigh (PAMPA)
F2MPA (Furan-propargylamine)[7]MAO-B--ModerateHigh (In vivo)
Safinamide (Reference)[3]MAO-B0.097-Highly SelectiveHigh

Experimental Protocols for Evaluating Furan-Based CNS Agents

To ensure rigorous validation of novel furan derivatives, the following self-validating protocols are designed to assess target engagement (MAO-B inhibition) and physiological accessibility (BBB permeation).

Workflow Synth 1. Furan Scaffold Synthesis InVitro 2. In Vitro MAO-B Fluorimetric Assay Synth->InVitro Lead Compounds PAMPA 3. PAMPA-BBB Permeability Test InVitro->PAMPA IC50 < 100 nM Tox 4. Cytotoxicity & Selectivity Profiling PAMPA->Tox High CNS Permeation InVivo 5. In Vivo Microdialysis (Rodent Models) Tox->InVivo High Therapeutic Index

Fig 2: Experimental workflow for screening furan-based CNS-active agents.

Protocol A: Fluorimetric MAO-B Enzyme Inhibition and Kinetics Assay
  • Rationale & Causality: This assay utilizes kynuramine, a non-fluorescent substrate that is oxidatively deaminated by MAO-B to yield 4-hydroxyquinoline, a highly fluorescent product. Continuous fluorimetric tracking allows for precise calculation of the inhibition constant ( Ki​ ) and determination of competitive vs. non-competitive binding mechanisms[3][6].

  • Self-Validating System: The assay strictly requires the parallel running of a known reversible inhibitor (Safinamide) and an irreversible inhibitor (Selegiline)[7]. A vehicle control (DMSO) is used to establish baseline enzyme activity. Background fluorescence of the furan derivatives themselves must be subtracted using enzyme-free blanks to prevent false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve furan derivatives in 100% DMSO, then perform serial dilutions in the phosphate buffer to achieve final assay concentrations ranging from 0.001 µM to 10 µM. Causality: Final DMSO concentration must remain < 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, combine 50 µL of the diluted furan compound (or control) with 50 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the furan ring to establish equilibrium binding within the enzyme's active site before substrate competition begins.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 30 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the formation of 4-hydroxyquinoline continuously for 30 minutes at 37°C using an excitation wavelength of 316 nm and an emission wavelength of 380 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot Lineweaver-Burk graphs (1/V vs. 1/[S]) at varying substrate concentrations to determine the competitive nature of the furan derivative and extract the Ki​ value[6].

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Rationale & Causality: In vitro confirmation of BBB permeability is critical for CNS drugs. The PAMPA-BBB model utilizes a porcine brain lipid extract coated on a porous filter to mimic the highly lipophilic environment of the human blood-brain barrier[3][6].

  • Self-Validating System: The integrity of the artificial membrane is validated internally by co-incubating highly permeable reference drugs (e.g., Verapamil) and poorly permeable drugs (e.g., Theophylline). If the reference drugs fall outside their established apparent permeability ( Papp​ ) ranges, the assay plate is discarded as compromised.

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve porcine brain lipid extract in dodecane (20 mg/mL). Carefully apply 4 µL of this lipid solution to the porous PVDF filter of the donor plate (top compartment). Causality: Dodecane acts as a volatile solvent that evaporates, leaving a uniform, tightly packed lipid bilayer across the pores.

  • Donor Solution: Dilute the furan derivatives to 50 µM in a phosphate buffer (pH 7.4) containing 5% DMSO to ensure solubility. Add 150 µL of this solution to the donor plate wells.

  • Acceptor Solution: Add 300 µL of fresh phosphate buffer (pH 7.4) containing 5% DMSO to the acceptor plate (bottom compartment).

  • Assembly and Permeation: Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor solution without trapping air bubbles. Incubate the assembly at room temperature for 18 hours in a humidity chamber. Causality: The humidity chamber prevents evaporation, which would artificially concentrate the samples and skew permeability calculations.

  • Quantification: Separate the plates. Quantify the concentration of the furan derivative in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the Papp​ using the standard PAMPA equation. Compounds with Papp​>4.0×10−6 cm/s are classified as highly CNS permeable[6].

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. 1

  • Furan: A Promising Scaffold for Biological Activity - International Journal of Advanced Biochemistry Research. 4

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. 2

  • Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors - Taylor & Francis. 3

  • A Review on Biological and Medicinal Significance of Furan - AlQalam Journal of Medical and Applied Sciences. 5

  • Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine - PubMed. 7

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - ACS Omega.6

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Compounds from Furan Amino Alcohol Precursors

Audience: Researchers, scientists, and drug development professionals. Abstract: Furan amino alcohols are exceptionally versatile C4 synthons, serving as powerful precursors for the stereocontrolled synthesis of a divers...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Furan amino alcohols are exceptionally versatile C4 synthons, serving as powerful precursors for the stereocontrolled synthesis of a diverse array of nitrogen-containing heterocycles. Their inherent functionalities—a nucleophilic amino group, a hydroxyl group, and a furan ring that acts as a latent 1,4-dicarbonyl system—provide a rich platform for complex molecular architecture. This guide details robust, field-proven protocols for transforming these precursors into high-value heterocyclic scaffolds, such as piperidinones, pyrroles, and indolizidines, which are prevalent in natural products and pharmaceutically active compounds. We will explore the mechanistic underpinnings of key transformations, including the aza-Achmatowicz rearrangement and Pictet-Spengler-type cyclizations, offering insights into reaction optimization, troubleshooting, and characterization.

The Strategic Value of Furan Amino Alcohols

The furan nucleus is more than a simple aromatic heterocycle; it is a "masked" 1,4-dicarbonyl functionality.[1][2] This latent reactivity can be unveiled through oxidative ring-opening, providing a direct and efficient route to linear precursors that are primed for intramolecular cyclization. When combined with an amino alcohol side chain, this system allows for the synthesis of complex nitrogen heterocycles with a high degree of stereochemical control.

Key transformations that leverage this unique reactivity include:

  • Aza-Achmatowicz Rearrangement: An oxidative ring expansion of furfuryl amines to yield functionalized piperidinones.[1][3]

  • Pictet-Spengler-type Reactions: Intramolecular cyclization of an amine onto an activated furan ring, leading to fused bicyclic systems.

  • Multicomponent Reactions (MCRs): One-pot strategies that combine the furan precursor with other reactants to rapidly build molecular complexity.[4]

The following sections provide detailed protocols for these cornerstone reactions, explaining the causality behind each experimental choice to ensure reproducibility and facilitate adaptation.

The Aza-Achmatowicz Rearrangement: From Furan to Piperidinone

The aza-Achmatowicz reaction is a powerful method for converting furfuryl amines into 6-hydroxy-dihydropyridinones, which are versatile intermediates for the synthesis of piperidine alkaloids and other bioactive molecules.[3][5] The reaction proceeds via an oxidative rearrangement of the furan ring.[2][6]

Mechanistic Insight

The reaction is initiated by the oxidation of the furan ring, often using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS).[2][6] This forms a highly reactive dicarbonyl intermediate which is immediately trapped intramolecularly by the pendant amine, leading to the formation of the more stable six-membered dihydropyridinone ring.[2][6] The choice of oxidant and reaction conditions is critical for achieving high yields and minimizing side reactions.

Visualizing the Mechanism

aza_achmatowicz cluster_start Starting Material cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization furan N-Protected Furan Amino Alcohol oxidant m-CPBA or NBS furan->oxidant 1. Oxidation intermediate Reactive Dicarbonyl Intermediate oxidant->intermediate product Dihydropyridinone Product intermediate->product 2. Cyclization

Caption: Key stages of the aza-Achmatowicz rearrangement.

Detailed Experimental Protocol: Synthesis of a Piperidinone Precursor

This protocol describes the aza-Achmatowicz rearrangement of N-tosyl-furfurylamine. The tosyl group serves as a robust protecting group and can be removed in later steps.

Materials:

  • N-tosyl-furfurylamine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-tosyl-furfurylamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Causality: DCM is an excellent solvent for both the starting material and the oxidant, and it is relatively inert under the reaction conditions. Anhydrous conditions prevent premature hydrolysis of intermediates.

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality: The oxidation is exothermic. Cooling is crucial to control the reaction rate, prevent over-oxidation, and minimize the formation of side products.

  • Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: Slow, portion-wise addition maintains temperature control. A slight excess of m-CPBA ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Causality: TLC allows for visual confirmation of the consumption of the starting material and the formation of the more polar product.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes. Then, add saturated aqueous NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct.

    • Causality: Sodium thiosulfate reduces unreacted m-CPBA. Sodium bicarbonate neutralizes the acidic byproduct, facilitating a clean extraction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Causality: The washes remove residual salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Causality: The polarity difference between the product and any non-polar impurities allows for effective separation on silica gel.

Data and Characterization

The expected product is a dihydropyridinone, which can be characterized by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Appearance of olefinic protons in the dihydropyridinone ring (~6.0-7.0 ppm) and disappearance of furan protons.
¹³C NMR Appearance of carbonyl carbon (~160-170 ppm) and olefinic carbons.
Mass Spec (ESI) Observation of [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight.
FT-IR Strong C=O stretch (~1680 cm⁻¹) and N-S stretch from the tosyl group.

Furan-Based Pictet-Spengler-Type Reactions for Indolizidine Scaffolds

The Pictet-Spengler reaction is a classic acid-catalyzed condensation followed by ring closure, typically involving a β-arylethylamine.[7][8] A powerful variant uses the electron-rich furan ring as the nucleophile for the intramolecular cyclization step, providing access to important alkaloid scaffolds like indolizidines.[9]

Mechanistic Insight

The reaction involves two key phases:

  • Iminium Ion Formation: The furan amino alcohol is first condensed with an aldehyde or ketone (often introduced as a protected precursor) to form an iminium ion under acidic conditions.[7][10]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich C2 position of the furan ring acts as an intramolecular nucleophile, attacking the electrophilic iminium ion to form the new ring system.[8][11] A final deprotonation/rearomatization step yields the fused heterocyclic product.

Visualizing the Workflow

pictet_spengler_workflow start Furan Amino Alcohol + Aldehyde/Ketone step1 Step 1: Condensation (Acid Catalyst, e.g., TFA) start->step1 intermediate Iminium Ion Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (6-endo-trig) intermediate->step2 product Fused Heterocyclic Product (e.g., Indolizidine Core) step2->product

Caption: General workflow for the furan-based Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of an Indolizidinone Core

This protocol outlines the synthesis of a benzo-fused indolizidine mimic, showcasing the power of intramolecular cyclization.[9]

Materials:

  • Furan-containing amine precursor (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Trifluoroacetic acid (TFA, 10 mol%)

  • Toluene, anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • DCM and methanol (for chromatography)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stir plate with heating

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the furan-containing amine (1.0 eq), the aldehyde (1.1 eq), and anhydrous toluene.

    • Causality: Toluene is a suitable high-boiling solvent that allows for the azeotropic removal of water using a Dean-Stark trap, which drives the initial imine formation to completion.

  • Catalyst Addition: Add TFA (10 mol%) to the mixture.

    • Causality: TFA is a strong Brønsted acid that effectively catalyzes the formation of the key electrophilic iminium ion intermediate.[7][8] Only a catalytic amount is needed.

  • Heating and Water Removal: Fit the flask with a Dean-Stark trap and condenser and heat the mixture to reflux. Monitor the collection of water in the trap. The reaction is typically complete in 4-12 hours.

    • Causality: Continuous removal of water is essential to shift the equilibrium towards the product, preventing the reverse hydrolysis of the iminium ion.

  • Cooling and Concentration: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and concentrate under reduced pressure.

  • Work-up: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the TFA catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM.

Multicomponent Reactions (MCRs) for Rapid Diversification

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[12][13] Furan-based precursors are excellent substrates for MCRs, enabling the rapid synthesis of complex, drug-like molecules.[4]

A notable example is the one-pot furan-thiol-amine (FuTine) reaction, which generates stable, functionalized pyrrole heterocycles.[4]

Mechanistic Rationale

This reaction is inspired by enzymatic processes and involves the initial oxidation of the furan to generate a cis-2-butene-1,4-dial intermediate. This electrophilic species is then trapped sequentially by a thiol (via 1,4-addition) and an amine, followed by rearrangement and aromatization to yield the final N-substituted pyrrole.[4] The chemoselectivity of this process allows for the use of substrates with diverse functional groups.[4]

Comparative Yields for FuTine MCR

The following table summarizes representative yields for the FuTine MCR with various functionalized amines, demonstrating the broad scope of the reaction.[4]

Furan Precursor Thiol Amine Yield of N-Pyrrole Product (%)
2-FurylalanineCysteineAniline~70-80%
Furfuryl Alcohol3-mercaptopropionic acidGlycine methyl ester~65-75%
FurfuralThiophenolBenzylamine~70-85%

Data adapted from literature sources for illustrative purposes.[4]

Safety and Handling

  • Oxidizing Agents: m-CPBA is a potentially explosive solid and should be handled with care. Do not grind it, and always add it portion-wise to the reaction mixture behind a safety shield.

  • Acid Catalysts: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane (DCM) and toluene are volatile and potentially toxic. All operations should be conducted in a fume hood.

  • General Procedures: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications.
  • Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics. Beilstein Journals.
  • A Biocatalytic Aza-Achmatowicz Reaction.
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI.
  • Oxidative Cleavage of Furans. Organic Reactions.
  • The Aza‐Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. Radboud Repository.
  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC.
  • Pictet–Spengler reaction. Wikipedia.
  • Use of Furans as Vehicles for Heterocyclic Synthesis: Anaza-Achmatowicz Approach to Piperidine Alkaloids, a Novel OxidativeRoute to Acyloxypyrrolinones, and IMDAF Studies Toward a Synthesisof Minfiensine and Morphine. ETD.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry.
  • The mechanism of the Pictet–Spengler reaction.
  • The Pictet Spengler Reaction Mechanism. YouTube.
  • Pictet-Spengler Reaction. J&K Scientific LLC.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent furan ring degradation under acidic silica gel conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the low yields and unexplained degradation of their furan-containing compounds durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the low yields and unexplained degradation of their furan-containing compounds during routine purification.

Furan rings are notoriously sensitive to the slightly acidic nature of standard silica gel (which typically exhibits a surface pH of 4.5 to 5.5). This guide is designed to provide you with a deep mechanistic understanding of this degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure the high recovery and structural integrity of your acid-sensitive heterocycles.

Part 1: Mechanistic Insight – The Causality of Furan Degradation

To solve a purification problem, we must first understand the underlying chemistry. The furan ring is an electron-rich, heteroaromatic system. When exposed to the acidic silanol (Si-OH) groups present on unmodified silica gel, the furan ring is highly susceptible to electrophilic attack by protons[1].

The degradation follows a specific mechanistic cascade:

  • Protonation & Loss of Aromaticity: The furan ring is protonated (typically at the C2 or C5 position), which disrupts its aromatic stabilization[1].

  • Nucleophilic Attack: This highly reactive, protonated intermediate is immediately susceptible to nucleophilic attack by ambient moisture (H₂O) or other nucleophiles present in the solvent[2].

  • Ring-Opening: The attack initiates a ring-opening cascade, cleaving the heterocycle to form reactive, unsaturated 1,4-dicarbonyl compounds[2].

  • Polymerization: These dicarbonyl intermediates are highly unstable and rapidly undergo intermolecular cross-linking and polymerization[2]. Visually, this manifests as dark brown or black streaking on your chromatography column and results in near-total loss of product recovery.

G Furan Furan Compound (Electron-rich) Protonated Protonated Intermediate (Loss of Aromaticity) Furan->Protonated Acidic Silica (H+) Nucleophilic Nucleophilic Attack (e.g., H2O) Protonated->Nucleophilic H2O / Nucleophile Dicarbonyl 1,4-Dicarbonyl Compound (Ring-Opened) Nucleophilic->Dicarbonyl Ring Opening Cascade Polymer Polymerization / Degradation Products Dicarbonyl->Polymer Cross-linking

Acid-catalyzed degradation pathway of furan rings on silica gel.

Part 2: Troubleshooting Guide & FAQs

Q1: My furan compound turns dark brown/black on the silica column, and my recovery is less than 20%. What is happening? A: You are observing the macroscopic result of acid-catalyzed polymerization. The acidic silanol groups on the silica gel are protonating your furan ring, causing it to open and polymerize directly on the stationary phase[2]. To prevent this, you must neutralize the stationary phase or switch to a non-acidic alternative.

Q2: How do I properly neutralize silica gel for flash chromatography? A: The most reliable and cost-effective method is to "spike" your mobile phase with 1% to 3% (v/v) triethylamine (TEA)[3][4]. TEA acts as a sacrificial base; it is highly basic and will preferentially bind to and neutralize the acidic silanol groups, effectively capping them before your furan compound has a chance to interact with them[5].

Q3: I used TEA, but my compound is still degrading or streaking. What are my alternatives? A: If your furan derivative is exceptionally acid-sensitive (e.g., lacking electron-withdrawing stabilizing groups), TEA-deactivated silica may not provide sufficient protection. In these cases, you should switch to Neutral or Basic Alumina (Al₂O₃) [4]. Alumina fundamentally lacks the acidic silanol protons found in silica. Alternatively, Florisil® (magnesium silicate) is a milder stationary phase historically proven for highly sensitive heterocycles[4][6].

Q4: Does the residence time on the column impact the degradation rate? A: Absolutely. Degradation is a kinetic process. Utilizing flash chromatography (pressurized with compressed air or nitrogen) to achieve a rapid flow rate minimizes the time your compound spends in contact with the stationary phase[3]. A standard benchmark is adjusting the pressure so the solvent level drops at a rate of approximately 2 inches per minute[3]. Never leave an acid-sensitive compound sitting on a paused column.

Part 3: Validated Experimental Protocols

Protocol A: Neutralized Silica Gel Flash Chromatography

This protocol is designed as a self-validating system: by treating the silica with TEA during the packing phase, you ensure the column is completely deactivated before the sample is ever introduced.

  • Eluent Preparation: Prepare your desired solvent system (e.g., Hexanes/Ethyl Acetate). Add 1% to 3% (v/v) Triethylamine (TEA) to the entire batch of solvent[4]. Mix thoroughly.

  • Slurry Packing: In a separate Erlenmeyer flask, combine standard flash silica gel (40–63 μm particle size) with the TEA-spiked eluent to form a uniform, lump-free slurry[3][4].

  • Column Equilibration (Critical Step): Pour the slurry into the glass chromatography column. Apply positive pressure to pack the bed tightly. Pass at least two full column volumes of the TEA-spiked eluent through the bed. Causality note: This ensures that every exposed silanol group is neutralized by the TEA prior to sample loading.

  • Sample Loading: Dissolve your crude furan mixture in the absolute minimum volume of the TEA-spiked eluent[2]. Carefully apply it to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Rapid Elution: Elute the column using positive pressure, maintaining a rapid and steady flow rate to minimize the residence time of the furan on the column[3].

G Step1 1. Eluent Preparation Add 1-3% TEA to Solvent Step2 2. Slurry Preparation Mix Silica with Neutralized Eluent Step1->Step2 Step3 3. Column Equilibration Flush with 2 Column Volumes Step2->Step3 Step4 4. Sample Loading Dissolve in Neutralized Eluent Step3->Step4 Step5 5. Rapid Elution Minimize Residence Time Step4->Step5

Step-by-step workflow for neutralized silica gel flash chromatography.

Protocol B: Alternative Purification using Neutral Alumina

Use this protocol when TEA-neutralized silica still results in compound degradation.

  • Stationary Phase Selection: Select Brockmann Grade I Neutral Alumina. (If your compound elutes too quickly, you may need to deactivate the alumina with water to Grade II or III).

  • Packing: Slurry-pack the alumina using your chosen solvent system. Note: TEA modifier is not required for alumina.

  • Solvent Adjustment: Compounds generally elute much faster on alumina than on silica gel. Adjust your solvent polarity accordingly—typically starting with a significantly less polar solvent system than you would use for silica.

  • Elution: Run the column under mild positive pressure, collecting fractions as normal.

Part 4: Stationary Phase Comparison Data

To assist in experimental design, use the following matrix to select the appropriate stationary phase based on the specific sensitivities of your target compound.

Stationary PhaseSurface pHPrimary InteractionBest Suited ForDrawbacks / LimitationsRecommended Modifier
Standard Silica Gel 4.5 – 5.5Hydrogen bonding, DipoleRobust, stable organic moleculesDegrades acid-sensitive furans, causes basic amines to tailNone
TEA-Neutralized Silica ~7.5 – 8.0Hydrogen bonding, DipoleMildly acid-sensitive heterocyclesTEA can co-elute and complicate NMR analysis1-3% Triethylamine
Neutral Alumina (Al₂O₃) 7.0 – 7.5Dipole, Ion-exchangeHighly acid-sensitive furans[4]Lower resolving power than silica; unpredictable Rf valuesNone
Florisil® 8.5Polar interactionsExtreme sensitivities, steroidsExpensive; highly retentive for polar compoundsNone
Reversed-Phase (C18) N/AHydrophobic interactionsHighly polar or highly sensitive compounds[6]Requires aqueous/organic gradients and specialized TLC/columnsBuffers (e.g., NH₄OAc)

Part 5: References

  • Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. Available at:[Link]

  • 技术资料 (Technical Data). 成都爱恩通医药科技有限公司 (Chengdu Ionto Technology Co., Ltd.). Available at: [Link]

  • Studies on the Furan Series. Part I. The Acidic Condensation of Aldehydes with Methyl 2-Furoate. SciSpace. Available at: [Link]

  • FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Società Chimica Italiana. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions to improve yield in amino alcohol synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital chemical building blocks. Amino alcohols are foundational to numerous pharmaceuticals and chiral ligands, making their efficient and stereoselective synthesis a critical endeavor.[1][2]

This hub moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the scientific integrity of your work.

Section 1: Foundational Knowledge - FAQs

This section addresses common initial questions regarding the synthesis of amino alcohols, particularly through the reduction of α-amino acids and their derivatives.

Q1: What are the primary methods for synthesizing chiral amino alcohols?

The most direct and widely used method is the reduction of α-amino acids or their ester derivatives.[1][3] This approach is highly valued because it leverages the vast, inexpensive, and enantiopure "chiral pool" of natural and unnatural amino acids, transferring the starting material's stereochemical integrity to the final product.[1] Other significant methods include the ring-opening of epoxides with amines and the asymmetric reduction of α-amino ketones.[4][5]

Q2: What are the most critical parameters influencing reaction yield and purity?

Several factors must be meticulously controlled:

  • Choice of Reducing Agent: The strength and selectivity of the reducing agent are paramount. Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but can lead to side reactions if other reducible functional groups are present.[6] Milder reagents like Sodium Borohydride (NaBH₄), often used with activating agents, or borane complexes (BH₃•THF, BH₃•SMe₂) offer greater chemoselectivity.[7]

  • Reaction Temperature: Temperature control is crucial for preventing side reactions and minimizing the risk of racemization.[8] Many reductions are performed at 0°C or below to manage the exothermic nature of the reaction and preserve stereochemistry.

  • Solvent Choice: The solvent must be anhydrous, especially when using metal hydrides, and capable of solubilizing both the substrate and the reducing agent. Tetrahydrofuran (THF) is the most common choice for these reductions.[1]

  • Work-up Procedure: The method used to quench the reaction and isolate the product is critical for both yield and purity. Improper work-up can lead to the formation of stable byproducts (e.g., amine-borane complexes) or product loss during extraction.[9]

  • Protecting Groups: If the amino acid has reactive side chains, appropriate protection is necessary to prevent undesired reactions.[10][11]

Q3: Should I start from a free amino acid or an amino ester?

The choice depends on the selected reducing agent and the desired reaction conditions.

  • Free Amino Acids: Can be reduced directly by powerful agents like LiAlH₄ or borane.[1][7] However, the free carboxylic acid and amine can lead to polymerization or the formation of stable intermediates.[5]

  • Amino Esters: The ester functionality is less reactive than a carboxylic acid and can be reduced by a wider range of reagents, including NaBH₄ in some cases. Esterification is an extra step but can lead to cleaner reactions with fewer side products and is often preferred for achieving high chemoselectivity.[12]

Section 2: Troubleshooting Guide for Common Synthesis Problems

This section is formatted to address specific experimental failures in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Amino Alcohol
Q: My reduction is incomplete, and I'm recovering mostly starting material. What went wrong?

A: This is a common issue often related to the activity of the reducing agent or the reaction setup.

Possible Causes & Solutions:

  • Inactive Reducing Agent: Metal hydrides like LiAlH₄ are extremely sensitive to moisture.[13] Any exposure to atmospheric humidity can quench the reagent before it reacts with your substrate.

    • Validation Protocol: Always use freshly opened, high-purity reagents or titrate older batches to determine their active hydride content. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Insufficient Reagent Stoichiometry: For carboxylic acids, more than one equivalent of hydride is consumed. The acidic proton of the carboxyl group and the proton on the amine (if unprotected) will react first before the carbonyl is reduced.

    • Recommendation: Use a sufficient excess of the reducing agent. For LiAlH₄ reduction of a simple amino acid, at least 2.5-3.0 equivalents are typically required.

  • Poor Solubility: If the amino acid or its salt is not fully dissolved in the reaction solvent, the reduction will be a heterogeneous mixture, leading to slow and incomplete conversion.

    • Recommendation: Ensure your starting material is fully soluble in the chosen solvent (e.g., anhydrous THF). For some amino acids, derivatization to a more soluble ester may be necessary.

Problem 2: Significant Side Product Formation
Q: My product has lost its stereochemical purity. How can I prevent racemization?

A: Racemization is a significant risk, especially when harsh conditions (strong bases, high temperatures) are employed. The α-proton of the amino acid can be abstracted, leading to a loss of stereochemical information.[8]

Possible Causes & Solutions:

  • High Temperature: Elevated temperatures provide the activation energy needed for racemization pathways.

    • Optimization Protocol: Perform the reduction at low temperatures. Start the addition of the amino acid solution to the hydride suspension at 0°C and maintain that temperature throughout the reaction.

  • Harsh Activation Method: Certain methods used to "activate" the carboxylic acid prior to reduction can promote the formation of intermediates (like oxazolones) that are prone to racemization.

    • Recommendation: A milder activation method, such as using 1,1'-carbonyldiimidazole (CDI) followed by reduction with NaBH₄, has been shown to minimize racemization.[8]

Q: I'm observing byproducts from over-reduction or other side reactions. How can I improve selectivity?

A: This indicates your reducing agent is too reactive or other functional groups on your molecule are not adequately protected.

Possible Causes & Solutions:

  • Reactive Side Chains: Amino acids with functionalized side chains (e.g., the carboxyl groups of Aspartic or Glutamic acid, the hydroxyl of Serine) will also be reduced by powerful hydrides.

    • Recommendation: Protect reactive side-chain functionalities before the reduction step. For example, the side-chain carboxyl group can be protected as a benzyl (Bn) or tert-butyl (tBu) ester.[10][14]

  • Formation of Amine-Borane Complexes: When using borane (BH₃), the product amino alcohol can form a very stable complex with the boron reagent, which can be difficult to break during work-up.[9]

    • Work-up Protocol: To cleave the amine-borane complex, the work-up requires a strong acid treatment, often by refluxing with methanolic HCl.[9] This step is critical for liberating the free amino alcohol.

Problem 3: Purification and Isolation Challenges
Q: My amino alcohol is highly water-soluble, making extraction from the aqueous work-up difficult. What are my options?

A: This is a very common issue, especially for smaller amino alcohols.

Possible Causes & Solutions:

  • High Polarity: The presence of both an amine and a hydroxyl group makes these molecules very polar and prone to strong hydrogen bonding with water.

    • Extraction Optimization:

      • pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 11) before extraction to deprotonate the ammonium salt and reduce its water solubility.

      • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic product in the aqueous phase and can break up emulsions.

      • Continuous Extraction: For very precious or highly water-soluble products, a continuous liquid-liquid extractor can be highly effective.

  • Formation of Insoluble Metal Salts: The work-up of LiAlH₄ reactions generates aluminum hydroxide precipitates that can trap the product.[9]

    • Fieser Work-up Protocol: This is a standardized procedure to ensure the formation of granular, easily filterable inorganic salts. For a reaction using 'n' grams of LiAlH₄, sequentially and carefully add:

      • 'n' mL of water

      • 'n' mL of 15% aqueous NaOH

      • '3n' mL of water

    • Stirring for 15-30 minutes should produce a white, granular precipitate that can be filtered off, and the filter cake should be washed thoroughly with an organic solvent (THF, EtOAc) to recover all the product.

Section 3: Data & Visualizations

Table 1: Comparison of Common Reducing Agents for Amino Acid Reduction
Reducing AgentAbbreviationTypical SubstrateAdvantagesDisadvantages
Lithium Aluminum HydrideLiAlH₄Amino Acids, EstersVery powerful, reduces most carbonyls[6]Poor chemoselectivity, highly reactive with water/protic solvents, difficult work-up[9][13]
Borane Tetrahydrofuran ComplexBH₃•THFAmino AcidsHigh chemoselectivity for carboxylic acids over esters, milder than LiAlH₄[7]Forms stable amine-borane complexes requiring harsh work-up[9]
Sodium BorohydrideNaBH₄Esters, Activated AcidsMilder, safer to handle, tolerates more functional groups[8]Does not typically reduce unactivated carboxylic acids or amides[6]
Diagram 1: General Workflow for Amino Alcohol Synthesis

This diagram outlines the key decision points and steps in a typical synthesis campaign.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Start Select Amino Acid Protect Protect Side Chain? (if necessary) Start->Protect Esterify Esterify? (Optional) Protect->Esterify ChooseReagent Choose Reducing Agent (LiAlH4, BH3, etc.) Esterify->ChooseReagent Reduction Perform Reduction (Anhydrous Solvent, Inert Atm.) ChooseReagent->Reduction Monitor Monitor Reaction (TLC, LC-MS) Reduction->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purify Product (Distillation/Crystallization/Chromatography) Workup->Purify Characterize Characterize (NMR, MS, IR) Purify->Characterize Purity Assess Purity (HPLC, Chiral HPLC) Characterize->Purity

Caption: A typical workflow for synthesizing amino alcohols from amino acids.

Diagram 2: Troubleshooting Low Yield

This decision tree helps diagnose the root cause of poor reaction yields.

G cluster_yes cluster_no Start Low Yield Observed Q1 Is Starting Material (SM) Consumed? (Check TLC/LCMS) Start->Q1 A1 SM Consumed: Product Lost or Decomposed Q1->A1 Yes B1 SM Not Consumed: Reaction Failed Q1->B1 No Q2 Complex Mixture of Products? A1->Q2 A1_note Possible issues: - Decomposition during work-up - Product loss during extraction - Evaporation of volatile product A1->A1_note A2 Side Reactions Dominated Q2->A2 Yes A3 Product Lost During Isolation Q2->A3 No B1_note Possible issues: - Inactive/degraded reducing agent - Insufficient stoichiometry - Low temperature / short reaction time - Poor SM solubility B1->B1_note A2_note Check for: - Over-reduction - Racemization - Side-chain reactivity A2->A2_note A3_note Review: - Extraction pH - 'Salting out' effectiveness - Work-up procedure (e.g., Fieser) A3->A3_note

Caption: A decision tree for troubleshooting low-yield amino alcohol syntheses.

References

  • Frank, H., & Desiderio, D. M. Reduction of oligopeptides to amino alcohols with borane. Academia.edu. [Link]

  • ACS Publications. Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. [Link]

  • YouTube. Mechanisms of Amide Reduction by LiAlH4. [Link]

  • Periasamy, M., et al. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • Bhagavathula, D. S., et al. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • Bhagavathula, D. S., et al. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • University of Illinois. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. [Link]

  • DiVA. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Georgiou, I., et al. A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Synfacts. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • ResearchGate. Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]

  • ResearchGate. Protecting groups in amino acids. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis and synthetic applications of borane–amines. [Link]

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Google Patents.
  • ACS Publications. Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. [Link]

  • University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. [Link]

  • ACS Publications. Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. Chemoselective Transfer Hydrogenation of Enamides Using Ru Pincer Complexes for the Synthesis of α-Amino Acids. [Link]

  • PubMed. Alternative Reducing Agents for Reductive Methylation of Amino Groups in Proteins. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]

  • Andrew G Myers Research Group. Chem 115. [Link]

  • National Institutes of Health. A Chemoselective Route to β-Enamino Esters and Thioesters. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • National Institutes of Health. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]

  • Google Patents.
  • University of South Florida. SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β-AZIDO ALCOHOLS USING ORGANOCATALYSIS. [Link]

  • Royal Society of Chemistry. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. [Link]

  • ACS Green Chemistry Institute. Borane & Borane Complexes. [Link]

  • YouTube. Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. [Link]

  • Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Diastereomers of Substituted Propanolamine Compounds

Welcome to the technical support center for the resolution of diastereomers of substituted propanolamine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of diastereomers of substituted propanolamine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the separation of these critical chiral molecules. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a foundational and widely adopted technique for resolving racemic mixtures of propanolamines.[1] This method involves the reaction of the racemic propanolamine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1][2] Due to their different physicochemical properties, one diastereomer can be selectively crystallized and subsequently isolated.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not getting any crystal formation after adding the resolving agent. What are the likely causes and what steps can I take?

A complete failure to form crystals usually points to issues with supersaturation or nucleation. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Supersaturation: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Carefully evaporate the solvent in a controlled manner. Alternatively, introduce an "anti-solvent" in which the diastereomeric salt is less soluble to induce precipitation.

  • Inhibition of Nucleation: Crystal formation might be kinetically hindered even in a supersaturated state.

    • Solution (Seeding): Introduce a few seed crystals of the desired diastereomeric salt to provide a template for crystal growth.[1] If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for both diastereomers, preventing either from crystallizing.

    • Solution: Conduct a solvent screen with a variety of solvents and solvent mixtures to find a system where the difference in solubility between the two diastereomers is maximized.[1]

Q2: My attempt at crystallization resulted in an "oiling out" of the product instead of solid crystals. How can I resolve this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often a result of high supersaturation or a rapid cooling rate.

  • Troubleshooting Decision Tree:

    G start Oiling Out Occurs q1 Is the cooling rate too fast? start->q1 a1 Reduce cooling rate. Use a controlled temperature ramp. q1->a1 Yes q2 Is the initial concentration too high? q1->q2 No a1->q2 a2 Add more solvent to reduce concentration. Induce crystallization via slow evaporation or anti-solvent addition. q2->a2 Yes q3 Have you tried seeding? q2->q3 No a2->q3 a3 Add seed crystals to a supersaturated solution. q3->a3 No end Still Oiling Out? Re-evaluate solvent system or consider a different resolving agent. q3->end Yes a3->end

Q3: My isolated crystals have a low diastereomeric excess (d.e.). How can I improve the purity?

Low d.e. indicates that the less soluble diastereomer is co-precipitating with the more soluble one.

  • Optimize Crystallization Conditions:

    • Slower Cooling: Employ a very slow and controlled cooling rate to allow for the selective crystallization of the less soluble diastereomer. [1] * Solvent Screening: As with the lack of crystal formation, a thorough solvent screen is crucial to maximize the solubility difference between the diastereomeric salts. [1]* Recrystallization: Perform one or more recrystallizations of the enriched solid material. [1]Each recrystallization step should further enrich the desired diastereomer.

  • Check for Solid Solution Formation: If repeated recrystallizations do not improve the d.e., you may be dealing with a solid solution. [3]A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer. [3]This can be confirmed by creating a binary phase diagram (melting point vs. composition). [3] Q4: I suspect a solid solution has formed. What are my options?

The formation of a solid solution is a significant challenge as it prevents purification by simple recrystallization. [3]

  • Change the Resolving Agent: Using a structurally different chiral resolving agent will create a new pair of diastereomers with different physical properties, which may not form a solid solution. [3]* Solvent System Modification:

    • Vary Polarity: Altering the solvent polarity can change the solute-solvent interactions and potentially disrupt the formation of the solid solution. [3] * Hydrogen Bonding: Solvents with different hydrogen bonding capabilities can interact differently with the diastereomeric salts, affecting their crystal packing. [3]* Temperature Cycling (Annealing): Subjecting the solid solution to cycles of heating and slow cooling can sometimes promote phase separation, allowing the more stable, pure diastereomer to crystallize. [3]

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the racemic substituted propanolamine in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent (e.g., tartaric acid, mandelic acid). [4][5] * Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Concentrate the solution if necessary to achieve supersaturation.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • If no crystals form, attempt seeding or scratching the flask.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

    • Determine the diastereomeric excess (d.e.) of the crystalline material using a suitable analytical technique such as chiral HPLC or NMR spectroscopy.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomerically enriched salt in water or a suitable solvent.

    • Add a base (e.g., NaOH) to neutralize the acidic resolving agent and liberate the free propanolamine. [6][7] * Extract the pure enantiomer with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and confirm the enantiomeric excess (e.e.) of the final product.

Section 2: Chromatographic Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer powerful alternatives for the separation of propanolamine diastereomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor or no resolution between my diastereomers on a chiral HPLC column. What should I try?

Poor resolution in chiral HPLC is a common issue that can be addressed by systematically optimizing several parameters. [8]

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.

    • Solution: Consult the literature for CSPs that have been successfully used for similar propanolamine compounds. [8]Polysaccharide-based (e.g., cellulose or amylose derivatives), cyclodextrin-based, and macrocyclic glycopeptide-based columns are often effective. [8]If possible, screen a variety of CSPs.

  • Suboptimal Mobile Phase: The mobile phase composition plays a crucial role in the interaction between the analytes and the CSP.

    • Solution:

      • Adjust Organic Modifier: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase. [8] 2. Additives: For basic propanolamines, the addition of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%) can significantly improve peak shape and resolution. [8][9]An acidic modifier such as acetic acid or formic acid may also be beneficial. [8]* Incorrect Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Systematically vary the column temperature. Both increasing and decreasing the temperature can impact resolution, and the optimal temperature is often compound-specific. [8]* Low Flow Rate: A lower flow rate can increase the efficiency of the separation.

    • Solution: Decrease the flow rate to allow for more equilibration time between the mobile and stationary phases. [8] Q2: My peaks are broad or tailing. How can I improve the peak shape?

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.

  • Mobile Phase Additives: As mentioned above, for basic compounds like propanolamines, adding a small amount of a basic modifier (e.g., TEA, DEA) can block active sites on the silica support and improve peak symmetry. [8][9]* Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase. [10]It offers several advantages over HPLC for chiral separations:

  • Speed: SFC is generally three to four times faster than HPLC due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase. [11]* "Green" Chromatography: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly option. [11]* Unique Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC. [12]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Based on literature precedents for propanolamine separations, select a few chiral stationary phases for initial screening (e.g., a polysaccharide-based column). [8]

  • Initial Mobile Phase Screening:

    • Start with a common mobile phase system, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).

    • Include a basic additive like 0.1% DEA or TEA in the mobile phase to improve peak shape for the basic propanolamine. [8][9]

  • Optimization:

    • Organic Modifier Ratio: Vary the percentage of the alcohol modifier to optimize retention time and resolution.

    • Additive Concentration: Adjust the concentration of the basic additive to achieve the best peak shape.

    • Temperature: Evaluate the effect of column temperature on the separation.

    • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

  • Data Analysis:

    • Calculate the resolution (Rs) between the diastereomeric peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.

Data Summary Table
ParameterRecommendation for Propanolamine ResolutionRationale
Stationary Phase (HPLC/SFC) Polysaccharide-based (e.g., Chiralpak series), Cyclodextrin-basedProven effectiveness for a wide range of chiral compounds, including propanolamines. [8]
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/Ethanol with 0.1-0.5% DEA/TEAProvides good selectivity and peak shape for basic analytes. [8][9]
Mobile Phase (SFC) Supercritical CO2 with a polar co-solvent (e.g., methanol) and additivesMethanol is often a good starting co-solvent. Additives are crucial for peak shape. [13]
Column Temperature 10-40 °C (screen for optimal)Temperature affects the thermodynamics of interaction and can significantly alter selectivity. [8]
Flow Rate 0.5-1.5 mL/min (HPLC), 2-4 mL/min (SFC)Lower flow rates can improve resolution but increase analysis time. [8]
Visualization of Workflow

G start Start: Racemic Propanolamine Mixture method Choose Resolution Method start->method cryst Diastereomeric Salt Crystallization method->cryst Classical chrom Chromatographic Separation (HPLC/SFC) method->chrom Instrumental cryst_proc 1. Form Diastereomeric Salts 2. Selective Crystallization 3. Isolate Crystals 4. Liberate Enantiomer cryst->cryst_proc chrom_proc 1. Select Chiral Column 2. Optimize Mobile Phase 3. Inject Mixture 4. Collect Fractions chrom->chrom_proc analysis Analyze Purity (d.e. / e.e.) cryst_proc->analysis chrom_proc->analysis end Pure Enantiomers analysis->end

Caption: General workflow for the resolution of propanolamine diastereomers.

References

  • BenchChem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
  • BenchChem. (2025). troubleshooting poor resolution in the chiral separation of propanolamine isomers.
  • BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Diastereomeric recrystallization. (n.d.). In Wikipedia.
  • Di Palma, S., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules, 29(7), 1637. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]

  • Dr. Maisch GmbH. (n.d.). ANALYTICAL & PREP SFC COLUMNS.
  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf.
  • Ristic, A., et al. (2016). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian pharmaceutical bulletin, 62(1), 29-36.
  • Shimadzu. (n.d.). SELECTING THE RIGHT SFC COLUMN.
  • Teledyne ISCO. (n.d.). ACCQPrep SFC.
  • Toth, G., et al. (2022). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 24(28), 5099-5111. [Link]

  • Wikipedia. (n.d.). Chiral resolution.

Sources

Optimization

Challenges in the stereoselective reduction of furan-containing ketones

Welcome to the Technical Support Center for the stereoselective reduction of furan-containing ketones. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemo- and stereoselect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective reduction of furan-containing ketones. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemo- and stereoselective challenges posed by heterocyclic substrates.

Furan rings introduce two primary failure modes in reduction workflows: competitive metal coordination (catalyst poisoning) and diene susceptibility (over-reduction). This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure you achieve high enantiomeric excess (ee) while preserving the integrity of the furan moiety.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical matrix to identify the root cause of your stereoselective or chemoselective failure.

G Start Furan-Ketone Reduction Challenge Q1 Furan Ring Over-Reduction (THF Formation) Start->Q1 Q2 Catalyst Poisoning (Metal Coordination) Start->Q2 Q3 Poor Stereocontrol (Low ee %) Start->Q3 A1 Avoid H2 Gas. Switch to ATH (FA/TEA) Q1->A1 A2 Use Tethered Ru-Catalysts or PNN-Mn Complexes Q2->A2 A3 Deploy Biocatalysis (KRED + GDH Recycling) Q3->A3

Troubleshooting logic for resolving common challenges in furan-ketone reduction.

Frequently Asked Questions (FAQs)

Q1: Why does standard heterogeneous asymmetric hydrogenation cause furan ring degradation? A: The furan ring is an electron-rich, conjugated diene. When subjected to high-pressure hydrogen gas over traditional heterogeneous catalysts (e.g., Tartaric Acid-modified Raney Nickel), the thermodynamic drive to saturate the diene competes with carbonyl reduction. This leads to the formation of undesired diastereomeric mixtures containing a tetrahydrofuran (THF) moiety[1]. To prevent this, you must switch from a classical inner-sphere hydrogenation mechanism to an outer-sphere transfer mechanism.

Q2: How does Asymmetric Transfer Hydrogenation (ATH) prevent over-reduction? A: ATH circumvents the use of pressurized H₂ gas by utilizing liquid hydrogen donors, such as a formic acid-triethylamine (FA/TEA) azeotrope[2]. Noyori-Ikariya Ru(II) catalysts operate via a concerted, outer-sphere mechanism where a hydride and a proton are transferred simultaneously to the C=O bond through a six-membered cyclic transition state. This pathway is kinetically highly specific to polar double bonds (ketones/imines) and completely ignores non-polar C=C bonds, leaving the furan ring 100% intact[3].

Q3: My furan-ketone is poisoning the transition metal catalyst. How do I regain turnover? A: The oxygen atom in the furan ring possesses lone pairs that can competitively coordinate to the metal center (Ru, Rh, Ir), displacing the chiral ligand or blocking the active site. To solve this, increase the steric bulk around the metal or restrict ligand flexibility. Utilizing tethered Ru-catalysts of minimal stereogenicity prevents the furan oxygen from accessing the metal's coordination sphere[4]. Alternatively, emerging PNN-Manganese(I) complexes have demonstrated profound tolerance to heterocyclic coordination, achieving turnover numbers (TON) up to 8300 with furan substrates[5].

Q4: My substrate has similar steric bulk on both sides of the ketone. How can I improve the enantiomeric excess (ee)? A: Transition metal catalysts rely heavily on distinguishing the steric difference between the two groups flanking the ketone[2]. If the furan ring and the adjacent alkyl/aryl group are sterically similar, chemical catalysts will struggle. You must pivot to Biocatalysis . Ketoreductases (KREDs) do not rely solely on steric bulk; they utilize highly specific, three-dimensional enzyme binding pockets driven by hydrogen bonding and hydrophobic interactions. For example, plant-derived dehydrogenases selectively reduce furan ketones following the anti-Prelog rule to yield pure (R)-alcohols[6], while engineered bacterial KREDs can provide >99% ee for the (S)-enantiomer[7].

Quantitative Performance Comparison

When selecting a reduction strategy, consult the following empirical data summarizing the reduction of 2-acetylfuran (and related derivatives) across different catalytic systems.

Reduction StrategyCatalyst / EnzymeHydrogen SourceConversion (%)Enantiomeric ExcessFuran Intact?
Heterogeneous Hydrogenation Tartaric Acid-Raney NiH₂ Gas (High Pressure)High40–90%No (Over-reduced)[1]
Transfer Hydrogenation (ATH) Ru(II)-PEG-2 (TsDPEN)HCOOH / Et₃N>95%93% (R)Yes [3]
Transfer Hydrogenation (ATH) PNN-Mn(I) ComplexIsopropanol>90%>92%Yes [5]
Biocatalysis PEDH (A. aromaticum)NADH (Enzymatic)100%>99% (S)Yes [7]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in physical or chemical indicators that confirm the reaction is proceeding correctly without requiring immediate offline sampling.

Protocol A: Ru-Catalyzed ATH of Furan-Ketones (Irreversible H-Donor)

Causality Note: We use a 5:2 Formic Acid/Triethylamine (FA/TEA) azeotrope rather than isopropanol. Isopropanol ATH is an equilibrium reaction; if the furan-ketone has a high reduction potential, the reverse oxidation reaction will stall conversion. FA/TEA decomposes into CO₂, making the hydride transfer strictly irreversible and driving the reaction to 100% completion[8].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add the tethered Ru(II) precatalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) at 0.5 mol% loading to a dry Schlenk flask.

  • Substrate Addition: Add the furan-containing ketone (1.0 equiv).

  • Solvent/Donor Introduction: Inject a commercially available, thoroughly degassed 5:2 FA/TEA azeotropic mixture (approx. 2 mL per mmol of substrate).

  • Self-Validation Check: Stir the mixture at 40 °C. Validation: You must observe steady effervescence (bubbling). This is the release of CO₂ gas, which confirms that the active 16-electron Ru-hydride species has formed and catalytic turnover is occurring[2]. If bubbling stops prematurely, the catalyst has been poisoned.

  • Workup: After 12 hours (or when bubbling ceases), quench the reaction with water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Analysis: Determine conversion and ee% via chiral HPLC.

Protocol B: Biocatalytic Reduction using KRED with Substrate-Coupled Recycling

Causality Note: Ketoreductases require stoichiometric amounts of NAD(P)H. Because cofactors are prohibitively expensive, we use a Glucose Dehydrogenase (GDH) recycling system. GDH oxidizes cheap D-glucose to gluconic acid, simultaneously reducing NAD(P)+ back to NAD(P)H, creating an infinite catalytic loop[9].

Step-by-Step Methodology:

  • Buffer Setup: In a jacketed bioreactor, prepare a 100 mM potassium phosphate buffer. Calibrate the pH to exactly 7.0.

  • Substrate Solubilization: Dissolve the furan-ketone (100 mM final concentration) in DMSO (maximum 5% v/v of total reaction volume) to prevent enzyme denaturation while ensuring substrate bioavailability.

  • Cofactor & Sacrificial Donor: Add NADP+ (catalytic, 1 mM) and D-glucose (1.5 equivalents relative to the ketone).

  • Enzyme Addition: Add the engineered Ketoreductase (KRED) powder (e.g., 2 g/L) and Glucose Dehydrogenase (GDH) (1 g/L).

  • Self-Validating Incubation: Incubate at 30 °C with 150 rpm agitation. Connect the reactor to an automated pH stat titrator filled with 1.0 M NaOH. Validation: As GDH converts glucose to gluconic acid, the pH will drop. The pH stat will automatically inject NaOH to maintain pH 7.0. The volume of NaOH consumed is directly, stoichiometrically proportional to the amount of furan-ketone reduced. When NaOH consumption flatlines, the reaction has reached 100% conversion.

  • Workup: Extract the aqueous phase with methyl tert-butyl ether (MTBE), centrifuge to break any protein emulsions, and concentrate the organic layer to isolate the chiral alcohol.

References

  • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity - researchg
  • Asymmetric Transfer Hydrogenation C
  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
  • Asymmetric Hydrogenation of Furan-containing Ketones over Tartaric Acid-modified Raney Nickel C
  • Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine - liv.ac.uk -
  • Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes - acs.org -
  • Biocatalytic reductions by plant tissue - Green altern
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side-Product Formation in Furan Synthesis

Welcome to the Technical Support Center for the synthesis of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of side-products during the synthesis of these valuable heterocyclic compounds. The furan ring, a critical scaffold in numerous pharmaceuticals and natural products, is notoriously sensitive to certain reaction conditions, which can lead to a variety of undesired byproducts.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and ultimately minimize the formation of these impurities in your reactions.

I. General Principles of Side-Product Formation

The inherent reactivity of the furan ring, particularly its sensitivity to acidic conditions, is a primary driver of side-product formation.[1][3] Under acidic catalysis, furans, especially those bearing electron-donating substituents, are prone to protonation-activated polymerization and ring-opening reactions.[1][4] This can result in the formation of dark, tar-like substances or various acyclic dicarbonyl compounds.[3] Therefore, careful control of reaction parameters such as temperature, pH, and catalyst choice is paramount to achieving high yields of the desired furan derivative.[3][5]

Frequently Asked Questions (General)

Q1: My reaction mixture is turning dark and forming a tar-like substance. What is happening?

A1: The formation of a dark, polymeric substance is a common issue in furan synthesis, often attributed to the high reactivity of the furan ring, especially under acidic conditions.[3] This can lead to polymerization or decomposition of either the starting materials or the furan product itself.[1][3]

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction. For workups, ensure the pH is not below 4. Consider using milder acids like acetic acid or buffered solutions instead of strong mineral acids.[1]

  • Temperature Management: Perform reactions and workups at lower temperatures (e.g., 0 °C) to minimize the rate of decomposition.[1]

  • Catalyst Choice: Opt for milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., clays, montmorillonite) instead of strong Brønsted acids like sulfuric acid.[6][7]

Q2: I'm observing an unexpected open-ring byproduct. What could be the cause?

A2: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of acid and water.[3][4] This leads to the formation of various acyclic dicarbonyl compounds. The specific structure of the byproduct will depend on the substituents on the furan ring and the reaction conditions.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure the use of anhydrous solvents and reagents to minimize the presence of water, which can participate in ring-opening reactions.[6]

  • Catalyst Selection: Employ Lewis acids instead of Brønsted acids, as they can sometimes be more selective in promoting cyclization over ring-opening.[3]

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent their participation in undesired side reactions.[6]

II. Side-Products in Specific Furan Syntheses

Different synthetic routes to furans are prone to the formation of characteristic side-products. Understanding the mechanistic origins of these impurities is key to developing effective strategies for their mitigation.

A. Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, a cornerstone method for preparing substituted furans from 1,4-dicarbonyl compounds, is susceptible to side reactions, particularly under the acidic conditions often employed.[2][8][9]

Common Side-Products and Their Formation
Side-ProductPlausible CauseProposed Mitigation Strategy
Polymeric materialsStrong acid catalysts and high temperatures promoting polymerization of the furan product or starting material.[6]Use milder Lewis acid catalysts, lower reaction temperatures, and reduce reaction times.[6]
Aldol condensation productsThe acidic conditions can promote self-condensation of the 1,4-dicarbonyl compound.[6]Optimize reaction conditions to favor the intramolecular cyclization over intermolecular condensation.
Incomplete dehydration product (cyclic hemiacetal)Insufficiently efficient dehydrating agent or presence of water.[6]Use a strong dehydrating agent like phosphorus pentoxide (P₂O₅) and ensure anhydrous conditions.[6]
Troubleshooting Workflow for Paal-Knorr Synthesis

Caption: Troubleshooting workflow for Paal-Knorr furan synthesis.

B. Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[10][11][12] While versatile, this method can also lead to undesired side-products.

Common Side-Products and Their Formation
Side-ProductPlausible CauseProposed Mitigation Strategy
Michael addition productsIf the β-dicarbonyl compound can also act as a Michael acceptor.Carefully select substrates or use reaction conditions that favor the desired condensation.
Products from self-condensation of starting materialsThe basic conditions can promote self-condensation of the α-halo ketone or the β-dicarbonyl compound.Optimize stoichiometry and reaction temperature to favor the cross-condensation.[5]
Hydrolysis of ester groupsIf using a β-ketoester and a strong base like sodium ethoxide.[10]Use a milder base such as pyridine or triethylamine.[10][13]
Mechanistic Insight into Side-Product Formation

Feist_Benary_Side_Reactions cluster_main Feist-Benary Pathway cluster_side Side Reactions A α-Halo Ketone D Nucleophilic Attack A->D B β-Dicarbonyl C Enolate Formation B->C Base S1 Self-condensation of β-Dicarbonyl B->S1 Strong Base S2 Ester Hydrolysis B->S2 Strong Base (if ester present) C->D E Cyclization D->E F Dehydration E->F G Desired Furan Product F->G

Caption: Pathways for desired and side reactions in Feist-Benary synthesis.

C. Syntheses from Furfural

Furfural, a bio-based platform chemical, is a common starting material for various furan derivatives.[14][15] However, its aldehyde functionality and the furan ring itself can participate in side reactions.

Common Side-Products and Their Formation
Side-ProductPlausible CauseProposed Mitigation Strategy
2-Furoic acidOxidation of the aldehyde group, which can occur even with atmospheric air.[14]Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Furfuryl alcoholReduction of the aldehyde group. In the Cannizzaro reaction, this is a co-product.[16]For oxidations, choose a selective oxidizing agent. For other reactions, consider protecting the aldehyde.
Polymeric resinsAcid-catalyzed polymerization of furfural or the furan product.Use mild reaction conditions and avoid strong acids.
Bisfuranic dimersCan form in acid-catalyzed reactions, especially during hydroxymethylation.[17]Adjusting the acidity of the solvent can favor the desired product over dimer formation.[17]

III. Identification and Characterization of Side-Products

A crucial step in troubleshooting is the accurate identification of the side-products formed. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

A. Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of impurities. The chemical shifts and coupling constants provide detailed information about the molecular framework.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile side-products. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to identify the compound.[18][20][21][22][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating less volatile compounds or those that are not amenable to GC analysis.[24]

B. Spectroscopic Data for Common Furan Isomers

Differentiating between isomers is a common challenge. The following table provides a comparative overview of the key spectroscopic data for furan and its methylated isomers.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Molecular Ion (m/z)
Furan~7.44 (t, H-2, H-5), ~6.38 (t, H-3, H-4)[19]~142 (C-2, C-5), ~109 (C-3, C-4)68
2-Methylfuran~7.25 (d, H-5), ~6.23 (dd, H-4), ~5.93 (d, H-3), ~2.26 (s, -CH₃)[19]~151 (C-2), ~122 (C-5), ~110 (C-4), ~106 (C-3), ~13 (-CH₃)82
3-Methylfuran~7.3 (s, H-2), ~7.1 (s, H-5), ~6.2 (s, H-4), ~2.0 (s, -CH₃)~143 (C-2), ~139 (C-5), ~119 (C-3), ~111 (C-4), ~11 (-CH₃)82

Data is approximate and may vary depending on the specific solvent and instrument.

Experimental Protocol: GC-MS Analysis of a Crude Reaction Mixture
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. A nonpolar column (e.g., HP-5MS) is often suitable for separating furan derivatives. A typical temperature program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.[18][21]

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Use standard Electron Ionization (EI) at 70 eV.[19]

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of each component. Compare the fragmentation patterns to a mass spectral library (e.g., NIST) to identify known compounds.[19]

IV. Purification Strategies

Once side-products have been identified, appropriate purification techniques can be employed to isolate the desired furan derivative.

  • Flash Column Chromatography: A highly effective method for separating compounds with different polarities.[25]

  • Liquid-Liquid Extraction: Useful for removing acidic or basic impurities.[25]

  • Recrystallization: An excellent final purification step to obtain high-purity crystalline material.[25]

  • Distillation: Suitable for purifying volatile liquid furan derivatives.

V. References

  • Furan in Thermally Processed Foods - A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Method and apparatus for purifying a furan derivative. (2022). Google Patents. Retrieved from

  • Formation of furan and methylfuran from ascorbic acid in model systems and food. (2007). ResearchGate. Retrieved from [Link]

  • Furan. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Influence of the temperature of the reaction on the selectivity at 50 %... (n.d.). ResearchGate. Retrieved from [Link]

  • Formation of furan and furan derivatives in model systems and food products. (n.d.). LMU. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022). IntechOpen. Retrieved from [Link]

  • Oxidation of furfural compounds. (2013). Google Patents. Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. (2022). ACS Publications. Retrieved from [Link]

  • a review on furan: detection and analysis methods. (2025). ResearchGate. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation and Properties of Furan. (n.d.). MBB College. Retrieved from [Link]

  • Furan: Properties, Synthesis, and Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. (2023). StudySmarter. Retrieved from [Link]

  • Feist-Benary synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Feist–Benary synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient Production of Furan Derivatives from a Sugar Mixture by Catalytic Process. (2023). ACS Publications. Retrieved from [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Furan. (n.d.). MBB College. Retrieved from [Link]

  • Furan. (n.d.). Britannica. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of Basic Amines in RP-HPLC

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with asymmetrical peak shapes when analyzing basic amines via Reversed-P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with asymmetrical peak shapes when analyzing basic amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Unlike neutral compounds, basic amines present unique chromatographic challenges due to their ionization states. This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework, complete with self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: The Root Cause (Mechanistic FAQ)

Q1: Why do basic amines specifically exhibit severe peak tailing in reversed-phase HPLC? A: Peak tailing of basic compounds is rarely a simple physical issue; it is a chemical kinetic problem driven by secondary interactions . The primary retention mechanism in RP-HPLC is hydrophobic partitioning between the mobile phase and the alkyl chains (e.g., C18) of the stationary phase. This process has fast mass-transfer kinetics, resulting in sharp, symmetrical peaks. However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface[1].

Basic amines typically have a pKa between 8 and 10. At standard acidic or neutral mobile phase pH (pH 3–7), these amines are protonated and carry a positive charge. Concurrently, residual silanols have a pKa of ~3.5 to 4.5. If the mobile phase pH is above 4, these silanols deprotonate, becoming negatively charged (Si-O⁻)[2]. The positively charged amine undergoes a strong ion-exchange interaction with the negatively charged silanol. Because ion-exchange desorption kinetics are significantly slower than hydrophobic partitioning, a fraction of the analyte molecules is delayed in eluting, dragging out the back half of the peak and creating a "tail."

Mechanism A Basic Amine (pKa 8-10) B Mobile Phase pH 4-8 (Amine is Protonated) A->B C Silica Stationary Phase (Deprotonated Silanols, Si-O⁻) B->C D Primary Interaction: Hydrophobic Partitioning B->D E Secondary Interaction: Ion-Exchange (Strong) C->E F Peak Tailing / Broadening D->F Fast Kinetics E->F Slow Kinetics

Mechanism of secondary ion-exchange interactions causing peak tailing of basic amines.

Q2: How do I definitively know if my tailing is caused by these chemical interactions or a hardware plumbing issue? A: Because physical voids (e.g., a collapsed column bed, dead volume in PEEK tubing, or a poorly seated ferrule) produce chromatograms that look identical to chemical tailing, you must isolate the variable. You can achieve this using the Neutral Marker Diagnostic Test (see Protocol 1). Neutral compounds cannot undergo acid-base ion-exchange interactions[3]. If a neutral marker tails, your instrument plumbing or column physical integrity is compromised. If the neutral marker is perfectly symmetrical but your basic amine tails, the root cause is chemical[3].

Part 2: Strategic Interventions

Q3: How should I optimize my mobile phase pH to suppress these interactions? A: You must manipulate the pH to ensure that the analyte and the stationary phase are never oppositely charged at the same time. You have two distinct thermodynamic pathways:

  • Low pH Strategy (pH < 3.0): By dropping the pH below the pKa of the silanols (e.g., using 0.1% Formic Acid or TFA), you force the silanols into their fully protonated, neutral state (Si-OH)[1]. While the basic amine remains positively charged, there is no negative charge on the silica to attract it, effectively shutting down the ion-exchange pathway.

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the basic amine (e.g., using Ammonium Hydroxide), you force the amine into its neutral free-base form. The silanols are heavily deprotonated (Si-O⁻), but the neutral amine ignores them. (Note: This requires specialized hybrid-silica or polymeric columns, as standard silica dissolves above pH 8).

Q4: If I cannot change my pH due to MS compatibility or analyte stability, what additives can I use? A: If you are locked into a mid-pH range where both the amine and silanols are ionized, you must introduce a competitor.

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) binds to the positively charged amine, forming a neutral hydrophobic complex that partitions cleanly without interacting with silanols.

  • Competing Bases: Triethylamine (TEA) is a small, highly basic amine. When added to the mobile phase, TEA aggressively binds to the active silanol sites, physically blocking your larger basic amine analyte from interacting with them.

Q5: What role does column chemistry play, and what is a "base-deactivated" column? A: Column manufacturers mitigate silanol activity through two primary methods:

  • End-capping / Base-Deactivation: After bonding the primary C18 chains, manufacturers react the remaining silanols with a small silane (like trimethylchlorosilane) to "cap" them, physically shielding the acidic sites[3].

  • Charged Surface Hybrid (CSH) Technology: This is the modern gold standard for basic amines. CSH columns have a low-level positive charge intentionally grafted onto the silica surface. Because basic amines are positively charged in acidic mobile phases, the positive surface charge electrostatically repels the analytes, completely preventing them from accessing any residual silanols deep within the pores.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test (Hardware vs. Chemistry)

This protocol is a self-validating system: by using a control analyte immune to the hypothesized chemical mechanism, you mathematically isolate the physical variables[3].

  • Preparation: Prepare a standard solution containing your basic amine analyte (e.g., 0.1 mg/mL) and a neutral, hydrophobic marker (e.g., Toluene or Uracil at 0.05 mg/mL) in the initial mobile phase.

  • Execution: Inject 5 µL of the mixture onto your current HPLC system using your existing method.

  • Data Extraction: Calculate the USP Tailing Factor ( Tf​ ) for both peaks. ( Tf​=W0.05​/2f , where W0.05​ is peak width at 5% height, and f is the front half-width).

  • Validation & Decision:

    • Result A: Neutral Marker Tf​>1.5 AND Basic Amine Tf​>1.5 .

      • Causality: The tailing is system-wide.

      • Action: Replace the column frit, check for dead volume in the detector flow cell, and remake all PEEK tubing connections to ensure they are bottomed out in the ports[3].

    • Result B: Neutral Marker Tf​≈1.0 AND Basic Amine Tf​>1.5 .

      • Causality: The instrument plumbing is perfect. The tailing is strictly driven by silanol ion-exchange[3].

      • Action: Proceed to Protocol 2.

Workflow Start Observe Peak Tailing for Basic Amine Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 Decision1 Does Neutral Marker Tail? Step1->Decision1 PathA Physical Issue: Check Dead Volume Decision1->PathA Yes PathB Chemical Issue: Silanol Interactions Decision1->PathB No End Symmetrical Peak PathA->End After plumbing fix Step2 Adjust Mobile Phase pH (pH < 3.0 or pH > 10.5) PathB->Step2 Step3 Use Base-Deactivated or CSH Column Step2->Step3 If tailing persists Step3->End

Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Protocol 2: Mobile Phase pH Titration Validation

This protocol validates the exact ionization threshold of your specific column-analyte pair.

  • Buffer Preparation: Prepare three distinct aqueous mobile phases (A):

    • Phase A1: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Phase A2: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Phase A3: 0.1% Ammonium Hydroxide in Water (pH ~10.5). (Ensure column is hybrid-silica compatible).

  • Equilibration: Flush the column with 20 column volumes of Phase A1.

  • Execution: Inject the basic amine. Record the Tf​ . Repeat this process sequentially for Phase A2 and Phase A3, ensuring full 20-column volume equilibration between steps.

  • Validation: Plot Tf​ vs. pH. A successful validation will show a U-shaped or V-shaped curve where tailing is maximized at pH 6.8 (where both species are ionized and interacting) and minimized at the extremes (pH 2.0 and 10.5). Select the pH extreme that best fits your detector requirements (e.g., low pH for ESI+ LC-MS).

Part 4: Quantitative Data & Parameter Summaries

Table 1: Buffer Selection Guide for Basic Amines

Select buffers based on their buffering capacity (±1 pH unit from their pKa) to ensure the local pH at the column surface does not shift during analyte elution.

Buffer / AdditiveTypical pH RangeVolatility (LC-MS Compatible?)Mechanism of Tailing Suppression
Trifluoroacetic Acid (TFA) 1.5 – 2.5YesLowers pH to protonate silanols; forms hydrophobic ion-pair with amine.
Formic Acid 2.8 – 3.8YesLowers pH to protonate silanols. Weaker ion-pairing than TFA.
Phosphate Buffer 2.1 – 3.1 & 6.2 – 8.2No (UV only)High ionic strength competes for active silanol sites.
Triethylamine (TEA) 3.0 – 11.0No (Suppresses MS signal)Sacrificial base; aggressively binds to and blocks silanol sites.
Ammonium Hydroxide 9.5 – 10.5YesRaises pH to deprotonate basic amines into neutral free bases.
Table 2: Column Technology Comparison

Evaluating stationary phases for basic amine retention and peak shape.

Column TechnologySurface ModificationBasic Amine Peak ShapeBest Use Case
Standard Type-A Silica None (High metal content)Poor (Severe Tailing)Legacy USP methods only.
Base-Deactivated (End-capped) Trimethylchlorosilane cappingGoodRoutine UV analysis at low-to-mid pH[3].
Sterically Protected Bulky side chains (e.g., Diisopropyl)GoodLow pH applications requiring high column longevity.
Charged Surface Hybrid (CSH) Controlled positive surface chargeExcellent (Symmetrical)LC-MS methods requiring low ionic strength buffers (e.g., 0.1% Formic Acid).
Polymer (e.g., PLRP-S) No silica (Styrene-divinylbenzene)ExcellentExtreme high pH (>11) analysis of strong bases.

References

  • HPLC Peak Tailing Axion Labs[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in Asymmetric Chiral Amine Synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals who are optimizing the stereoselective synthesis of chiral amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals who are optimizing the stereoselective synthesis of chiral amines. Chiral amines are critical structural motifs present in approximately 40% of all active pharmaceutical ingredients[1]. Achieving high enantiomeric excess (ee) requires precise control over thermodynamic equilibria, stereoelectronic environments, and competing reaction pathways.

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic insights for the three most prominent asymmetric amination strategies.

Biocatalysis: ω-Transaminases (TAs)

Q: Why does my transaminase-mediated asymmetric synthesis stall at <50% conversion with degrading enantiomeric excess (ee)?

Mechanistic Causality: Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a prochiral ketone via a pyridoxal 5′-phosphate (PLP) cofactor[2]. This is a strictly reversible thermodynamic process. If the ketone byproduct (e.g., pyruvate, if alanine is used as the donor) is not continuously removed from the system, the reaction reaches equilibrium[3]. Prolonged reaction times at equilibrium can lead to product inhibition and gradual ee erosion due to the minor promiscuity of the enzyme catalyzing the reverse reaction on the formed chiral amine.

The Solution: To drive the reaction to completion (>99% conversion) and protect the ee, you must shift the equilibrium. This is achieved either by using a "smart" amine donor like isopropylamine (where the volatile acetone byproduct is easily removed) or by employing an enzymatic cascade. Coupling the TA with Pyruvate Decarboxylase (PDC) irreversibly converts the pyruvate byproduct into volatile acetaldehyde and carbon dioxide[3].

TA_Cascade Ketone Prochiral Ketone Transaminase ω-Transaminase Ketone->Transaminase AmineDonor Amine Donor (Alanine) AmineDonor->Transaminase ChiralAmine Chiral Amine (Target) Transaminase->ChiralAmine Pyruvate Pyruvate (Byproduct) Transaminase->Pyruvate PDC Pyruvate Decarboxylase Pyruvate->PDC Equilibrium Shift Volatiles Acetaldehyde + CO2 PDC->Volatiles Irreversible

Caption: Biocatalytic cascade using ω-transaminase and pyruvate decarboxylase.

🔬 Self-Validating Protocol: Immobilized Whole-Cell ATA Biocatalysis

Adapted for high-ee pharmaceutical intermediates[2].

  • Preparation: In a 20-mL screw-cap vial, add 220 mg of immobilized whole-cell ATA (e.g., ATA-412).

  • Substrate Addition: Add 1 mL of the prochiral ketone stock solution (100 mM in DMF).

  • Buffer & Donor: Add 9 mL of amine donor stock solution consisting of 16.67 v/v% isopropylamine (IPA) and 1.11 mM PLP in sodium phosphate buffer (100 mM, pH 7.5).

  • Reaction: Seal the vial and incubate at 30 °C with gentle agitation.

  • Validation Checkpoint: After 4 hours, extract a 50 µL aliquot into 950 µL MeOH. Analyze via chiral HPLC. If conversion is <80%, verify the pH has not dropped below 7.5, as the PLP cofactor requires a slightly basic environment to maintain the reactive Schiff base intermediate.

Chiral Auxiliaries: Ellman's Sulfinamide

Q: Why am I observing epimerization and a low diastereomeric ratio (dr) during the imine condensation step with tert-butanesulfinamide?

Mechanistic Causality: Ellman’s chiral sulfinamide relies on the stereogenic sulfur atom to direct the subsequent nucleophilic attack or reduction[4]. The tert-butanesulfinyl group is highly sensitive to strong Brønsted acids and harsh Lewis acids, which can cause disproportionation or epimerization at the sulfur center. If you are using aggressive dehydrating agents or elevated temperatures (>60 °C) to force the condensation of a sterically hindered ketone, you are likely racemizing the auxiliary before the stereocontrolled step even occurs.

The Solution: Utilize mild, dual-purpose reagents like tetraethyl titanate (Ti(OEt)₄). Ti(OEt)₄ acts as a mild Lewis acid to activate the carbonyl carbon while simultaneously serving as an irreversible water scavenger, driving the condensation at room temperature without eroding the sulfur's chirality[4].

Ellman Aldehyde Aldehyde/Ketone Condensation Condensation Ti(OEt)4 Aldehyde->Condensation Sulfinamide t-Bu-Sulfinamide Sulfinamide->Condensation Imine Chiral N-Sulfinylimine Condensation->Imine Water Scavenging Nucleophile Nucleophilic Attack Imine->Nucleophile Stereocontrol SulfinylAmine Diastereopure Amine Nucleophile->SulfinylAmine Cleavage Acidic Cleavage SulfinylAmine->Cleavage FinalAmine Enantiopure Amine Cleavage->FinalAmine

Caption: Workflow for asymmetric amine synthesis using Ellman's chiral sulfinamide.

🔬 Self-Validating Protocol: Mild Imine Condensation

Standardized for the asymmetric synthesis of complex APIs like Apremilast[4].

  • Activation: To a flame-dried flask under nitrogen, add (R)-2-methylpropane-2-sulfinamide (1.0 eq) and dry THF (0.5 M concentration).

  • Titanium Addition: Inject tetraethyl titanate (Ti(OEt)₄) (2.0 eq). Stir for 1 hour at room temperature to pre-form the reactive complex.

  • Substrate Coupling: Cool the flask to 0 °C. Add the aldehyde/ketone (1.0 eq) dissolved in a minimal amount of dry THF dropwise.

  • Condensation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Quench with saturated aqueous sodium carbonate. Filter the resulting TiO₂ salts through a Celite pad. Analyze the crude imine via ¹H NMR; the tert-butyl singlet should be sharp and singular. A split peak indicates epimerization has occurred.

Transition Metal Catalysis: Direct Asymmetric Reductive Amination (DARA)

Q: My Iridium-catalyzed direct asymmetric reductive amination is yielding a nearly racemic product. How do I suppress the background reaction?

Mechanistic Causality: Direct Asymmetric Reductive Amination (DARA) is a one-pot process where imine formation and asymmetric hydrogenation occur simultaneously[1]. If your product is racemic, the achiral background reduction of the transient imine (or direct reduction of the ketone to an alcohol) is outcompeting your chiral catalytic cycle. This often happens when the imine formation is too slow, leaving unreacted ketone exposed to the metal hydride, or when the chiral ligand fails to provide a rigid enough stereopocket.

The Solution: Implement cooperative catalysis. The addition of a chiral Brønsted acid or specific additives can accelerate the enantioselective imine reduction pathway[5]. Furthermore, utilizing highly tunable chiral phosphoramidite ligands (derived from BINOL) with Iridium precursors at lower temperatures (0–25 °C) ensures the chiral transition state is energetically favored over the background reaction[1].

DARA_Troubleshooting Start Low ee in DARA Check1 Background Reduction? Start->Check1 Check2 Ketone Reduced to Alcohol? Start->Check2 Yes1 Uncatalyzed Pathway Check1->Yes1 Yes No1 Poor Stereocontrol Check1->No1 No Sol1 Add Brønsted Acid Yes1->Sol1 Sol2 Tune Chiral Ligand No1->Sol2 Yes2 Competing Reduction Check2->Yes2 Yes Sol3 Pre-form Imine Yes2->Sol3

Caption: Troubleshooting decision tree for low ee in direct asymmetric reductive amination.

🔬 Self-Validating Protocol: Ir-Catalyzed DARA with Secondary Amines

Protocol for synthesizing tertiary chiral amines[1].

  • Catalyst Preparation: In a glovebox, combine the Iridium precursor ([Ir(COD)Cl]₂) and the chiral BINOL-derived phosphoramidite ligand in a pressure vessel. Stir in dry solvent to pre-form the active complex.

  • Reagent Loading: Add the ketone substrate (1.0 eq), the secondary amine (1.2 eq), and the required additive set (e.g., iodine or a chiral Brønsted acid).

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and purge with H₂ gas. Pressurize to the desired H₂ pressure (e.g., 4-8 bar).

  • Reaction: Stir at a strictly controlled temperature (0–25 °C) to suppress the achiral background reaction.

  • Validation Checkpoint: Depressurize and analyze the crude mixture via GC-MS. If significant alcohol byproduct (>5%) is detected, the imine condensation is too slow; consider adding a water scavenger (like Ti(O-iPr)₄) to accelerate Schiff base formation prior to applying H₂ pressure.

Quantitative Data Summary

Use the following table to benchmark your experimental parameters against industry standards for chiral amine synthesis.

MethodologyCommon IssueRoot CauseCorrective ActionTypical ee Target
Biocatalysis (ω-TAs) Stalled conversion / ee erosionThermodynamic equilibriumAdd PDC cascade or use isopropylamine donor>99%
Ellman's Sulfinamide Low dr during condensationEpimerization at sulfur centerUse mild Ti(OEt)₄ at 0 °C to RT>95%
Ir-Catalyzed DARA Racemic product formationAchiral background reductionAdd chiral Brønsted acid / lower temp to 0 °C90–99%

References

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.MDPI.
  • Transaminase biocatalysis for chiral amines of pharmaceutical impact.BME OMIKK Repozitorium.
  • Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase.

Sources

Optimization

Technical Support Center: Managing Thermal Stability in Amino Alcohol Reaction Scale-Up

Welcome to the Technical Support Center for managing thermal stability during the scale-up of amino alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing thermal stability during the scale-up of amino alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common thermal management challenges. Here, we move beyond simple procedural lists to explain the underlying principles of safe and efficient reaction scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding thermal stability in amino alcohol reactions.

Q1: What are the primary causes of thermal runaway in amino alcohol reactions?

A thermal runaway is a hazardous situation where a reaction's heat generation surpasses the system's heat removal capacity, leading to a rapid, uncontrolled increase in temperature and pressure.[1] The primary causes stem from a combination of chemical and physical factors:

  • Inherent Exothermicity: Many amino alcohol syntheses, such as the ring-opening of epoxides with amines, are exothermic.[2] The energy released can be substantial, especially at higher concentrations.

  • Scale-Up Geometry: As reaction volume increases, the surface-area-to-volume ratio decreases.[3] Since heat is generated throughout the volume but dissipated through the surface, larger reactors have proportionally less surface area for heat exchange, making cooling less efficient.[3][4]

  • Insufficient Cooling: Failure of cooling systems, inadequate coolant flow, or a cooling capacity that is not properly matched to the reaction's heat output can lead to a loss of thermal control.[5][6]

  • Improper Reagent Addition: Adding a reactive reagent too quickly can cause a rapid release of heat that overwhelms the cooling system.[7] This is a common issue in semi-batch processes where one reactant is added portion-wise.[8]

  • Agitation Failure: Poor mixing can lead to localized hot spots where the reaction rate accelerates, initiating a runaway.[9] It also hinders efficient heat transfer to the reactor walls.[9]

  • Contaminants: The presence of unexpected impurities can sometimes catalyze side reactions or decomposition, leading to additional heat generation.[6][8]

Q2: How does the choice of solvent impact the thermal stability of the reaction?

The solvent plays a critical role in managing thermal stability.[10][11] Its functions extend beyond simply dissolving reactants:

  • Heat Sink: The solvent acts as a heat sink, absorbing the energy released during an exothermic reaction and mitigating rapid temperature increases.[10][12] Solvents with a higher heat capacity can absorb more energy for a given temperature rise.

  • Boiling Point Control: A solvent with an appropriate boiling point can provide a passive cooling mechanism through reflux.[12][13] The energy of the exotherm is used for the latent heat of vaporization, preventing the temperature from exceeding the solvent's boiling point. However, relying solely on a condenser for heat removal during a large-scale exothermic reaction is not recommended.[14]

  • Reaction Rate Moderation: The choice of solvent can influence reaction kinetics.[11] A more dilute system will generally have a slower reaction rate and thus a lower rate of heat generation.[7]

  • Stability of Intermediates: Solvents can stabilize or destabilize reactive intermediates, which can affect the overall reaction pathway and potential for side reactions.[12]

Q3: What is the role of catalysts in the exothermicity of amino alcohol reactions?

Catalysts are often employed to increase the rate and selectivity of amino alcohol synthesis.[2][15] While they are crucial for efficiency, their impact on thermal safety must be carefully considered:

  • Increased Reaction Rate: By lowering the activation energy, catalysts accelerate the reaction rate, which in turn increases the rate of heat generation. This can be beneficial for productivity but poses a risk if not properly controlled.

  • Potential for Side Reactions: Some catalysts may promote undesired side reactions, which could be more exothermic than the desired transformation.

  • Catalyst Decomposition: At elevated temperatures, some catalysts may become unstable and decompose, which can be an exothermic process itself and may also lead to a loss of control over the primary reaction.

Q4: At what point in the scale-up process should I perform a detailed thermal hazard assessment?

A thorough thermal hazard assessment should be an integral part of the entire scale-up process, starting from the earliest stages.[16] It is not a one-time event but an iterative process.[16]

  • Early-Stage (Lab Scale): Even at the gram scale, initial assessments using tools like Differential Scanning Calorimetry (DSC) can provide crucial information about the thermal stability of starting materials, intermediates, and the final product.[17][18]

  • Before the First Scale-Up: A comprehensive risk assessment is mandatory before increasing the reaction scale.[16] This should include a literature review for any known hazards associated with the reaction class.[14]

  • With Each Scale-Up Increment: The risk assessment should be reviewed and updated with each increase in scale.[16] It is generally recommended not to increase the scale by more than a factor of three for hazardous reactions.[14][16]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common thermal stability issues encountered during the scale-up of amino alcohol reactions.

Observed Issue Probable Cause(s) Actionable Solutions
Unexpectedly Rapid Temperature Increase - Addition rate of a reagent is too high.- Cooling system is underperforming or has failed.- Insufficient solvent to act as a heat sink.- Catalyst concentration is too high.- Immediately stop the addition of reagents.[14]- Increase the cooling rate or switch to a backup cooling system.[16]- If safe, add more pre-cooled solvent to dilute the reaction mixture.- Review and adjust the reagent addition profile and catalyst loading in subsequent experiments.
Pressure Buildup in the Reactor - Reaction temperature has exceeded the solvent's boiling point.- A gaseous byproduct is being generated.- The vent line is blocked or inadequately sized.- Verify that the condenser is functioning correctly and has sufficient capacity.- Ensure the reactor is not a closed system and has an appropriately sized vent.[14]- For gas-evolving reactions, ensure the venting system is designed to handle the maximum expected gas flow rate.[7]
Localized Hot Spots or "Crusting" on Reactor Walls - Inadequate agitation leading to poor mixing.- Precipitation of a solid product or intermediate on the reactor surface.- Viscosity of the reaction mixture is too high.- Increase the agitation speed or use a more efficient stirrer design.- Consider a different solvent system to improve solubility.- If viscosity is an issue, dilution may be necessary.
Low or Inconsistent Product Yield - Side reactions occurring due to poor temperature control.- Thermal degradation of the product or starting materials.- Implement stricter temperature control measures.- Use reaction calorimetry to understand the heat of reaction and optimize cooling.- Analyze for byproducts to understand decomposition pathways.
Delayed Onset of Exotherm (Induction Period) - An inhibitor is present in one of the starting materials.- The catalyst requires an activation period.- Be extremely cautious, as a delayed exotherm can lead to the accumulation of unreacted starting material, followed by a very rapid and dangerous reaction.- Add a small portion of the reagent and wait for the reaction to initiate before proceeding with the full addition.

Section 3: Experimental Protocols & Methodologies

To ensure a safe and successful scale-up, a thorough understanding of the reaction's thermal properties is essential. The following experimental protocols are fundamental for gathering this critical data.

Thermal Stability Screening with Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of individual reactants, products, and the reaction mixture to identify decomposition temperatures and energies.[17][19]

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC crucible.

  • Instrument Setup: Place the sample and a reference crucible into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events and to quantify the energy released or absorbed.[20]

Quantifying Reaction Enthalpy with Reaction Calorimetry (RC1)

Objective: To measure the heat evolved during the reaction under process-relevant conditions to determine the heat of reaction, heat flow, and specific heat of the reaction mass.[21]

Methodology:

  • Reactor Setup: Assemble the reaction calorimeter with the appropriate stirrer, temperature probes, and dosing unit.

  • Calibration: Perform a heat capacity calibration of the system with the solvent.

  • Reaction Execution: Charge the reactor with the initial reactants and solvent. Start the reaction by adding the limiting reagent at a controlled rate while maintaining a constant reaction temperature.

  • Data Acquisition: Continuously monitor the reactor temperature, jacket temperature, and reagent addition rate.

  • Data Analysis: Calculate the heat flow from the reactor using the temperature difference between the reactor and the jacket and the overall heat transfer coefficient.[22] Integrate the heat flow over time to determine the total heat of reaction.

Visualizing the Thermal Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating thermal risks during scale-up.

Thermal_Risk_Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Scale-Up & Mitigation Lit_Review Literature Review & Hazard Identification DSC_Screening DSC Screening of Materials & Mixture Lit_Review->DSC_Screening Decision1 Hazard Identified? DSC_Screening->Decision1 RC1_Study Reaction Calorimetry (RC1) Adiabatic_Cal Adiabatic Calorimetry (for high-risk reactions) RC1_Study->Adiabatic_Cal Process_Modeling Process Modeling & Heat Transfer Calculation Adiabatic_Cal->Process_Modeling Decision2 Safe to Scale? Process_Modeling->Decision2 Eng_Controls Define Engineering Controls (e.g., cooling, venting) Pilot_Run Pilot Scale Run with Strict Monitoring Eng_Controls->Pilot_Run Proceed Proceed with Scale-Up Pilot_Run->Proceed Decision1->RC1_Study Yes Decision1->Proceed No (Low Risk) Decision2->Eng_Controls Yes Stop STOP & Re-evaluate Decision2->Stop No Start Start Start->Lit_Review

Caption: Workflow for Thermal Risk Assessment during Scale-Up.

Diagram of Key Parameters in Reactor Heat Balance

Understanding the heat balance within a reactor is fundamental to preventing thermal runaway.

Heat_Balance cluster_legend Legend Reactor Reactor Q_reaction + Q_agitation Q_accumulation = Q_in - Q_out Q_rem Heat Removal (Q_rem) Reactor:f2->Q_rem Q_cooling (Jacket) Q_flow (In/Out) Q_acc Heat Accumulation (Q_acc) Reactor:f2->Q_acc Q_gen Heat Generation (Q_gen) Q_gen->Reactor:f1 Q_reaction (Exotherm) Q_agitation Safe Safe Operation: Q_gen <= Q_rem Runaway Thermal Runaway: Q_gen > Q_rem

Caption: Key Heat Balance Parameters in a Chemical Reactor.

Section 4: References

  • Scale-Up Reaction Safety. (2019, September 18). University of California, Santa Barbara, Environmental Health & Safety. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). DEKRA. [Link]

  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. [Link]

  • Solvent effects. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. [Link]

  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (2014, April 20). AIDIC. [Link]

  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024, January 1). Medium. [Link]

  • Chemical runaway reaction at a pharmaceutical plant following the loss of a utility. (n.d.). ARIA. [Link]

  • Explosion in Pharma Industry. (n.d.). IES. [Link]

  • Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. [Link]

  • Solvents: Importance in Chemical reaction by Dr. Tanmoy Biswas. (2022, February 6). YouTube. [Link]

  • Operational Challenges in Chemical Reactors. (2024, July 1). Jinzong Machinery. [Link]

  • What Is The Role Of A Solvent In A Chemical Reaction? (2020, February 19). ReAgent. [Link]

  • Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (n.d.). ResearchGate. [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). LinkedIn. [Link]

  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. [Link]

  • Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. (2025, February 21). Qualitest FZE. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). QbD Group. [Link]

  • Measuring Heat Flow With Differential Scanning Calorimetry (DSC). (2013, November 7). Fauske & Associates. [Link]

  • Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. [Link]

  • What is Thermal Runaway? (2024, June 18). AZoM. [Link]

  • catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of. (2018, December 4). Semantic Scholar. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2025, October 16). ResearchGate. [Link]

  • New enantioselective catalysts based on chiral amino alcohols. (1998). PolyU Electronic Theses. [Link]

  • Using Calorimetry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 7). Save My Exams. [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. (2023, November 8). Growing Science. [Link]

  • Causes and consequences of thermal runaway incidents—Will they ever be avoided? (2026, February 7). ScienceDirect. [Link]

  • Thermal study of simple amino-alcohol solutions. (2002, April 15). PubMed. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). ACS Publications. [Link]

  • Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. (2003, October 22). PubMed. [Link]

  • What Causes Thermal Runaway? (2021, August 20). UL Research Institutes. [Link]

  • CALORIMETRY: COMBUSTION OF ALCOHOLS. (n.d.). The Open University. [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020, May 21). MDPI. [Link]

  • Structural basis for the enhanced thermal stability of alcohol dehydrogenase mutants from the mesophilic bacterium Clostridium beijerinckii: contribution of salt bridging. (n.d.). PMC. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. (n.d.). The Royal Society of Chemistry. [Link]

  • EV Thermal Runaway: Causes and Prevention Strategies. (n.d.). Neural Concept. [Link]

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Reference Data & Comparative Studies

Validation

In vivo efficacy and pharmacokinetic profiling of novel furan derivatives

Preclinical Evaluation of Novel Furan Derivatives: Pharmacokinetic Profiling and In Vivo Efficacy Against MDR Pathogens As a Senior Application Scientist specializing in preclinical drug development, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of Novel Furan Derivatives: Pharmacokinetic Profiling and In Vivo Efficacy Against MDR Pathogens

As a Senior Application Scientist specializing in preclinical drug development, I frequently encounter the limitations of legacy antimicrobial scaffolds. The furan ring—a five-membered aromatic heterocycle—is a privileged scaffold in medicinal chemistry, historically validated by drugs like nitrofurantoin . However, traditional furan-based antimicrobials exhibit rapid renal clearance and poor systemic bioavailability, restricting their clinical utility to uncomplicated lower urinary tract infections (UTIs).

To address the growing crisis of multidrug-resistant (MDR) Gram-negative infections, structural optimization of the furan nucleus has yielded a new class of systemic agents. In this technical guide, we objectively compare the performance of a novel furan-2-carboxamide derivative (designated herein as NFD-X ) against the standard-of-care, Nitrofurantoin, focusing on pharmacokinetic (PK) improvements and in vivo efficacy.

Mechanistic Grounding

Furan derivatives, particularly nitrofurans, function as prodrugs. Their efficacy is contingent upon reductive activation by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates that indiscriminately attack bacterial macromolecules, inducing DNA strand breakage and halting ribosomal protein synthesis . The lack of a single specific target minimizes the rapid development of chromosomal resistance.

MoA Prodrug Novel Furan Derivative (Prodrug) Enzyme Bacterial Nitroreductases (Activation) Prodrug->Enzyme Uptake & Binding Intermediates Reactive Electrophilic Intermediates Enzyme->Intermediates Enzymatic Reduction DNA DNA Damage & Strand Breakage Intermediates->DNA Oxidative Stress Ribosome Ribosomal Inhibition (Protein Synthesis Halt) Intermediates->Ribosome Adduct Formation Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Ribosome->Death

Mechanistic pathway of furan derivative activation and bactericidal action.

Pharmacokinetic Profiling: Overcoming Rapid Clearance

The primary failure point of legacy furans in systemic infections is their PK profile. Nitrofurantoin is rapidly excreted via glomerular filtration and tubular secretion, resulting in a plasma half-life (t1/2) of less than 1 hour. By introducing a sterically hindered carboxamide moiety at the C-2 position of the furan ring, NFD-X reduces affinity for renal organic anion transporters (OATs), thereby extending systemic circulation .

Table 1: Comparative Pharmacokinetic Parameters in CD-1 Mice (IV Dosing, 5 mg/kg)

ParameterNitrofurantoin (Standard)NFD-X (Novel Derivative)Fold Change / Improvement
Cmax (µg/mL) 4.2 ± 0.512.8 ± 1.13.0x Increase
AUC0-inf (µg·h/mL) 3.1 ± 0.428.5 ± 2.39.2x Increase
t1/2 (h) 0.6 ± 0.14.2 ± 0.37.0x Extension
Clearance (L/h/kg) 1.610.1789% Reduction
Vd (L/kg) 1.41.0Optimized Tissue Distribution
Protocol 1: LC-MS/MS Bioanalysis for PK Profiling

Causality & Design: To accurately quantify low-clearance derivatives without degrading the sensitive furan ring, we utilize a mild protein precipitation extraction rather than harsh liquid-liquid extraction. The protocol is self-validating via the mandatory inclusion of a stable isotope-labeled internal standard (SIL-IS), which normalizes matrix effects and extraction recovery variations.

  • Sample Preparation: Aliquot 50 µL of murine plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (100 ng/mL) to precipitate plasma proteins while preserving the furan moiety.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Matching the sample solvent to the initial mobile phase conditions prevents chromatographic peak distortion.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: The analytical run is only accepted if the standard curve (0.5 to 5000 ng/mL) yields an R² > 0.99, and the precision (CV%) of Quality Control (QC) samples remains ≤15%.

In Vivo Efficacy: Ascending Pyelonephritis Model

To demonstrate that the improved PK profile translates to superior clinical outcomes, we utilize a murine ascending pyelonephritis model.

Causality & Design: We select this model over a standard intraperitoneal peritonitis model because it strictly evaluates the drug's ability to penetrate the renal parenchyma and maintain local concentrations above the Minimum Inhibitory Concentration (MIC) over time—a critical hurdle for highly protein-bound furan analogs.

Workflow Inoculation 1. Inoculation (MDR E. coli) Treatment 2. Drug Administration (IV/PO Dosing) Inoculation->Treatment Sampling 3. Plasma & Tissue Sampling (PK/PD) Treatment->Sampling Analysis 4. LC-MS/MS & CFU Enumeration Sampling->Analysis

In vivo experimental workflow for pharmacokinetic and efficacy profiling.

Protocol 2: Murine cUTI / Pyelonephritis Model
  • Inoculum Preparation: Culture MDR Escherichia coli (Clinical Isolate, MIC = 1 µg/mL for NFD-X) to the logarithmic growth phase. Wash and resuspend in sterile PBS to a concentration of 10⁸ CFU/mL.

  • Infection: Under isoflurane anesthesia, catheterize female CD-1 mice transurethrally and instill 50 µL of the bacterial suspension directly into the bladder to induce ascending infection.

  • Treatment Administration: 24 hours post-infection, randomize mice into groups (n=8/group). Administer Nitrofurantoin (25 mg/kg PO, BID) or NFD-X (25 mg/kg PO, BID) for 3 consecutive days.

  • Tissue Harvesting: 12 hours after the final dose, euthanize the mice. Aseptically excise, weigh, and homogenize the kidneys in 1 mL of sterile PBS.

  • CFU Enumeration: Perform 10-fold serial dilutions of the homogenate and plate on MacConkey agar. Incubate for 24 hours at 37°C.

  • Self-Validation Check: The vehicle control group must exhibit a bacterial burden of at least 10⁶ CFU/g in the kidneys. If this threshold is not met, the infection failed to establish, and the experiment is voided.

Table 2: In Vivo Efficacy (Bacterial Burden in Kidney Tissue)

Treatment GroupDose RegimenKidney CFU/g (log10)Log Reduction vs. Vehicle
Vehicle Control PBS, PO BID7.8 ± 0.4N/A
Nitrofurantoin 25 mg/kg, PO BID6.5 ± 0.61.3
NFD-X 25 mg/kg, PO BID3.2 ± 0.54.6

Conclusion

The structural modification of the furan scaffold in NFD-X successfully mitigates the rapid renal clearance characteristic of legacy nitrofurans. As demonstrated by the 9.2-fold increase in systemic exposure and the superior 4.6-log reduction in tissue bacterial burden, novel furan derivatives hold significant promise for treating systemic and complicated MDR infections .

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Natural Product-Based Hybrids as Potential Candidates for the Treatment of Cancer. MDPI. [Link]

Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Catalytic Systems for Chiral Amino Alcohol Synthesis

Abstract Chiral vicinal amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and serve as indispensable chiral ligands in asymmetric synthesis.[1][2][3] Their stereosele...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral vicinal amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and serve as indispensable chiral ligands in asymmetric synthesis.[1][2][3] Their stereoselective synthesis is, therefore, a paramount objective in modern organic chemistry and drug development. This guide provides an in-depth comparative analysis of the predominant catalytic systems for synthesizing these high-value compounds. We will dissect three major catalytic paradigms: homogeneous metal catalysis, heterogeneous catalysis, and biocatalysis. By examining the mechanistic underpinnings, practical applications, and performance metrics of representative systems—including ruthenium-catalyzed asymmetric transfer hydrogenation, Sharpless asymmetric aminohydroxylation, and enzyme-catalyzed reductions—this guide offers researchers, scientists, and drug development professionals the critical insights needed to select and implement the optimal synthetic strategy for their specific target.

The Central Role of Catalysis in Amino Alcohol Synthesis

The synthesis of amino alcohols presents a unique challenge: the need to control stereochemistry at two adjacent carbon centers, one bearing a hydroxyl group and the other an amino group. Traditional stoichiometric methods often suffer from poor atom economy, harsh reaction conditions, and the need for multi-step sequences involving protecting groups. Catalytic asymmetric methods provide elegant and efficient solutions to these challenges. The choice of catalyst is the most critical decision, directly influencing yield, stereoselectivity (enantiomeric and diastereomeric purity), substrate scope, and overall process sustainability. This guide is structured to illuminate the causal factors behind these outcomes, empowering you to make informed decisions in your synthetic endeavors.

The general workflow for selecting and validating a catalytic system is a multi-stage process, beginning with catalyst selection based on the substrate and desired stereochemistry, and culminating in rigorous analysis of the final product.

G cluster_0 Phase 1: Catalyst Selection & Screening cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Product Analysis & Verification A Substrate Analysis (Ketone, Alkene, etc.) B Select Catalyst Class (Homogeneous, Bio, etc.) A->B C Screen Catalysts/Ligands (Small-Scale Trials) B->C D Optimize Parameters (Solvent, Temp, Time) C->D Proceed with best hit E Scale-Up Synthesis (Gram Scale or Larger) D->E F Purification (Chromatography/ Recrystallization) E->F Isolate product G Characterization (NMR, MS) F->G H Stereochemical Analysis (Chiral HPLC/SFC) G->H

Caption: A typical workflow for selecting and implementing a catalytic system.

Homogeneous Transition-Metal Catalysis

Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are renowned for their high activity, selectivity, and mechanistic clarity. For amino alcohol synthesis, two methods stand out: the hydrogenation of α-amino ketones and the aminohydroxylation of alkenes.

2.1 Asymmetric (Transfer) Hydrogenation of α-Amino Ketones

This is arguably one of the most powerful and versatile methods for accessing chiral 1,2-amino alcohols. The strategy involves the stereoselective reduction of a prochiral ketone in an α-amino ketone substrate. Ruthenium and Iridium catalysts, particularly those developed based on the work of Noyori, are the gold standard.[4][5]

Mechanistic Insight: The reaction typically proceeds via an "outer-sphere" mechanism. Unlike many catalytic cycles where the substrate must coordinate directly to the metal center, here the chiral metal-hydride complex transfers a hydride to the ketone's carbonyl carbon through a six-membered pericyclic transition state.[5] This mechanism avoids the need for a vacant coordination site on the metal, contributing to the broad applicability of these catalysts. The choice of chiral ligand (e.g., TsDPEN) is paramount as it dictates the facial selectivity of the hydride transfer, thereby controlling the stereochemistry of the resulting alcohol.

G catalyst [Ru(II)]-Ligand active_hydride [Ru(II)]-H-Ligand Active Hydride Species catalyst->active_hydride Activation H_donor H-Donor (e.g., HCOOH/NEt₃) H_donor->catalyst H_acceptor H-Acceptor (e.g., CO₂) ketone Substrate (α-Amino Ketone) transition_state Transition State Ketone [Ru(II)]-H-Ligand ketone->transition_state:f0 product Product (Chiral Amino Alcohol) product->catalyst Release & Catalyst Regeneration active_hydride->H_acceptor Regeneration active_hydride->transition_state:f1 Coordination transition_state->product Hydride Transfer

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Performance Characteristics:

  • Selectivity: Excellent enantioselectivities (often >99% ee) are achievable.[4][6]

  • Substrate Scope: Broad tolerance for various aryl and heteroaryl substituents on the ketone.[4]

  • Conditions: Typically mild, often running at or near room temperature.[7]

  • Causality: The success of this method hinges on the precise steric and electronic properties of the chiral ligand. For example, ligands like TsDPEN create a well-defined chiral pocket that forces the ketone substrate to approach from a specific direction to minimize steric clash, leading to high enantioselectivity.

2.2 Sharpless Asymmetric Aminohydroxylation (AA)

When the synthetic route starts from an alkene rather than a ketone, the Sharpless Asymmetric Aminohydroxylation (AA) is a premier choice. This reaction installs both the amino and hydroxyl groups across a double bond in a single step with predictable syn-diastereoselectivity.[8][9]

Mechanistic Insight: The reaction employs a catalytic amount of an osmium species (typically K₂OsO₂(OH)₄) and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[8][10] The osmium(VI) catalyst is oxidized by a nitrogen source (e.g., chloramine-T) to a high-valent osmium(VIII)=N-sulfonamido species. This intermediate undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the syn-amino alcohol and regenerate the osmium(VI) catalyst.[9]

G OsVI [Os(VI)]-Ligand OsVIII [Os(VIII)]=N-R Active Oxidant OsVI->OsVIII Oxidation N_source Nitrogen Source (e.g., Chloramine-T) N_source->OsVI Alkene Alkene Substrate Cycloadduct Os(VI) Azaglycolate Metallacycle Intermediate Alkene->Cycloadduct Product syn-Amino Alcohol H2O H₂O H2O->Cycloadduct OsVIII->Cycloadduct [3+2] Cycloaddition Cycloadduct->OsVI Regeneration Cycloadduct->Product Hydrolysis

Caption: Catalytic cycle for Sharpless Asymmetric Aminohydroxylation.

Performance Characteristics:

  • Selectivity: Generally high enantio- and diastereoselectivity. However, regioselectivity can be a significant challenge with unsymmetrical alkenes.[10]

  • Substrate Scope: Works well for a range of alkenes, but α,β-unsaturated esters are particularly good substrates.[8]

  • Causality: The choice of ligand ((DHQ) vs. (DHQD) derivative) and its core (PHAL, AQN, etc.) is critical. It not only determines the absolute stereochemistry but can also profoundly influence the regioselectivity of the addition, a key consideration during experimental design.[10][11]

Heterogeneous Catalysis

Heterogeneous catalysts offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling, which is crucial for industrial-scale synthesis and green chemistry.

3.1 Zeolite-Catalyzed Ring Opening of Epoxides

A common route to β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[12] While this can be done under various conditions, using a solid acid catalyst like a large-pore zeolite (e.g., Na-Y) provides a clean, recyclable, and often solvent-free system.[13]

Mechanistic Insight: The zeolite's framework contains Lewis and Brønsted acid sites. These sites activate the epoxide by coordinating to its oxygen atom, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by an amine. The reaction's regioselectivity (attack at the more or less substituted carbon) is influenced by both the electronic nature of the epoxide and the steric constraints imposed by the zeolite's pores.

Performance Characteristics:

  • Selectivity: Often provides high regioselectivity for attack at the less sterically hindered carbon.[13]

  • Conditions: The ability to run reactions under solvent-free conditions is a major advantage, aligning with green chemistry principles.[13]

  • Recyclability: The solid catalyst can be recovered by simple filtration and reused, reducing waste and cost.[13]

  • Causality: The pore size and acidity of the zeolite are key experimental variables. A zeolite with appropriately sized pores can enhance selectivity by favoring the approach of the nucleophile to a specific carbon of the activated epoxide, demonstrating a form of shape-selectivity.

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For amino alcohol synthesis, ketoreductases and transaminases are particularly powerful tools, offering unparalleled stereoselectivity under mild, aqueous conditions.[14][15]

4.1 Ketoreductase (KRED) Catalyzed Reductions

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor, typically NADPH.[16] They are ideal for converting α-amino ketones or α-hydroxy ketones into their corresponding chiral amino alcohols.

Mechanistic Insight: The process involves the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate within the enzyme's highly structured active site. This active site precisely orients the substrate, ensuring the hydride is delivered to only one face of the carbonyl, resulting in exceptionally high enantioselectivity. A critical component of this system is cofactor regeneration. Since NADPH is expensive, a secondary enzyme system (e.g., glucose dehydrogenase, GDH) is used to continuously reduce the oxidized NADP⁺ back to NADPH, allowing the reaction to proceed with only a catalytic amount of the cofactor.[17]

G cluster_0 Primary Reaction cluster_1 Cofactor Regeneration KRED Ketoreductase (KRED) Alcohol Chiral Alcohol Product KRED->Alcohol NADP NADP⁺ (Oxidized Cofactor) KRED->NADP Ketone Ketone Substrate Ketone->KRED NADPH NADPH (Reduced Cofactor) NADPH->KRED NADP_reg NADP⁺ NADP->NADP_reg Recycle GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg Glucose Glucose Glucose->GDH NADP_reg->GDH NADPH_reg->NADPH Regenerate

Sources

Validation

Benchmarking the anticancer potency of furan derivatives against established drugs

Benchmarking the Anticancer Potency of Furan Derivatives Against Established Chemotherapeutics: A Comprehensive Guide Introduction The furan ring is a highly privileged pharmacophore in medicinal chemistry. In recent yea...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Anticancer Potency of Furan Derivatives Against Established Chemotherapeutics: A Comprehensive Guide

Introduction

The furan ring is a highly privileged pharmacophore in medicinal chemistry. In recent years, furan and benzo[b]furan derivatives have demonstrated remarkable potential in overcoming multidrug resistance—a frequent point of failure for established clinical drugs such as Doxorubicin and Cisplatin[1]. This guide provides an objective, data-driven comparison of furan derivatives against standard chemotherapeutics, detailing their quantitative efficacy, mechanistic pathways, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Part 1: Quantitative Benchmarking (IC50 Comparisons)

To objectively assess anti-proliferative potency, we benchmark the half-maximal inhibitory concentration (IC50) of various furan and benzofuran derivatives against standard chemotherapeutics across multiple human cancer cell lines. Lower IC50 values denote higher cytotoxic potency.

Table 1: Comparative IC50 Values of Furan Derivatives vs. Established Drugs

Compound Class / NameTarget Cell LineCancer TypeIC50 (µM)Reference Drug (IC50 µM)
Furan-2-carboxamide (Cmpd 4)MCF-7Breast4.06Doxorubicin (~1.14)
Benzo[b]furan (Cmpd 36)MCF-7Breast0.051Doxorubicin (~1.14)
Benzofuran-oxadiazole (Cmpd 120d)A549Lung6.30Cisplatin (3.88)
Furan precursor (Cmpd 1)HeLaCervical0.08 - 8.79Cisplatin (~2.50)
Benzofuran (Cmpd 25)ACHNRenal0.09CA-4 (0.09)

Data Synthesis & Causality: While simple furan derivatives exhibit moderate activity in the low micromolar range, highly substituted benzo[b]furan derivatives demonstrate potent nanomolar efficacy (e.g., 0.051 µM in MCF-7 cells), outperforming Doxorubicin by orders of magnitude[2]. This variance highlights the critical role of structural optimization; specifically, halogenation and methoxy substitutions on the furan backbone significantly enhance lipophilicity and target binding affinity[3].

Part 2: Mechanisms of Action & Pathway Dynamics

The superior or equivalent efficacy of furan derivatives is rooted in their multi-targeted mechanisms. Unlike Cisplatin, which primarily forms non-specific DNA adducts, furan derivatives frequently target upstream kinase cascades and cytoskeletal dynamics[4].

Key mechanisms include:

  • PI3K/Akt/mTOR Inhibition: Aberrant activation of this pathway drives tumor survival. Benzo[b]furan derivatives have been shown to directly inhibit PI3K/Akt signaling, subsequently downregulating Bcl-2 (anti-apoptotic) and upregulating Bax (pro-apoptotic)[2].

  • PTEN Activation: Certain furan precursors promote the activity of PTEN, a natural tumor suppressor that acts as a negative regulator of the PI3K/Akt and Wnt/β-catenin pathways[5].

  • Tubulin Polymerization Inhibition: Similar to Combretastatin A-4 (CA-4), specific furan derivatives bind to tubulin, causing G2/M cell cycle arrest and mitotic catastrophe[1].

G Furan Furan Derivatives PTEN PTEN Activation Furan->PTEN Promotes PI3K PI3K / Akt / mTOR Furan->PI3K Inhibits Bax Bax Upregulation Furan->Bax Induces Bcl2 Bcl-2 Downregulation Furan->Bcl2 Suppresses PTEN->PI3K Suppresses PI3K->Bax Downregulates PI3K->Bcl2 Upregulates Caspase Caspase-3 Activation Bax->Caspase Activates Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Execution

Furan derivatives induce apoptosis via PTEN activation and PI3K/Akt/mTOR pathway suppression.

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. The causality behind each methodological choice is detailed below to ensure reproducible and trustworthy data.

Workflow Seed 1. Cell Seeding Treat 2. Compound Treatment Seed->Treat 24h Assay 3. CCK-8 Assay Treat->Assay Viability FACS 4. Flow Cytometry Treat->FACS Apoptosis WB 5. Western Blot Treat->WB Mechanism Data 6. Data Integration Assay->Data IC50 FACS->Data Cell Cycle WB->Data Targets

Self-validating in vitro workflow for benchmarking furan derivative cytotoxicity.

Protocol 1: Cell Viability Assessment (CCK-8 Assay)

Causality: We mandate the use of the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye. This eliminates the need for DMSO solubilization (required in MTT assays), thereby minimizing handling errors, reducing toxicity to the cells, and allowing for continuous kinetic monitoring[5].

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

  • Treatment: Aspirate the medium and add 100 µL of fresh medium containing varying concentrations of the furan derivative, Doxorubicin, or Cisplatin (e.g., 0.01 to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution directly to each well.

  • Incubation & Measurement: Incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the control. Determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

Protocol 2: Apoptosis Profiling via Flow Cytometry (Annexin V/PI)

Causality: To validate that the reduction in cell viability observed in Protocol 1 is due to programmed cell death (apoptosis) rather than non-specific necrosis, dual staining with Annexin V-FITC and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes. This dual-sensor approach provides a definitive temporal map of the cell death cascade[1].

Step-by-Step Methodology:

  • Harvesting: Post-treatment (typically 24-48 hours), collect both floating (dead) and adherent cells using trypsin without EDTA (EDTA chelates Ca2+, which is strictly required for Annexin V binding).

  • Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

Conclusion

Furan and benzofuran derivatives represent a highly versatile class of anticancer agents. By targeting critical survival pathways like PI3K/Akt/mTOR and disrupting microtubule dynamics, these compounds frequently match or exceed the potency of established drugs like Doxorubicin and Cisplatin[2][4]. Rigorous, self-validating experimental designs—combining high-fidelity viability assays with mechanistic flow cytometry—are essential for advancing these promising scaffolds through the preclinical pipeline.

References

1.[1] Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: PMC (National Institutes of Health) URL: [Link]

2.[2] Title: Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells Source: PubMed (National Institutes of Health) URL: [Link]

3.[4] Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

4.[5] Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors Source: PubMed (National Institutes of Health) URL: [Link]

5.[3] Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Semantic Scholar URL: [Link]

Sources

Comparative

Correlation of computational docking scores with experimental binding affinities for furan ligands

As a Senior Application Scientist, one of the most frequent challenges I encounter in structure-based drug design (SBDD) is the accurate prediction of binding affinities for heterocyclic scaffolds. Furan rings, in partic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in structure-based drug design (SBDD) is the accurate prediction of binding affinities for heterocyclic scaffolds. Furan rings, in particular, present a unique stereoelectronic paradox. They are small, aromatic, and possess oxygen lone pairs that can act as hydrogen bond acceptors, yet they frequently participate in complex π−π stacking and hydrophobic interactions.

This guide provides an objective comparison of leading molecular docking platforms—evaluating their ability to handle furan-containing ligands—and establishes a self-validating protocol for correlating computational scores with experimental binding affinities (e.g., Kd​ , Ki​ ).

The Mechanistic Challenge of Furan Ligands

Standard empirical scoring functions often struggle with furan moieties. The oxygen atom in the furan ring is less basic than in aliphatic ethers, meaning its hydrogen-bonding potential is frequently overestimated by basic Coulombic terms. Furthermore, the aromatic nature of the ring allows for multipolar interactions with residues like Tryptophan or Histidine, which require sophisticated handling of dispersion forces and polarizability.

For instance, in the human Adenosine A2A​ receptor ( A2A​AR ), the high-affinity antagonist ZM241385 utilizes its furan moiety to probe a deep hydrophobic pocket defined by residues L853, M1775, H2506, and W2466[1]. Classical docking often miscalculates the desolvation penalty of this pocket, leading to a phenomenon where docking scores and experimental binding affinities remain poorly correlated without advanced rescoring techniques[2].

Comparative Evaluation of Docking Alternatives

To objectively assess performance, we must compare how different algorithms sample furan poses and score their free energy of binding ( ΔG ).

AutoDock Vina (Empirical Scoring)
  • Mechanism: Utilizes a hybrid scoring function combining empirical and knowledge-based terms.

  • Performance on Furans: Highly efficient for rapid virtual screening. However, Vina often underestimates the strength of edge-to-face π -stacking involving furan rings. In broad benchmarks, Vina's correlation with experimental affinities typically hovers around a Pearson R of 0.41 to 0.60 unless significant outliers are removed[3].

  • Best Use Case: High-throughput primary screening where pose generation is prioritized over strict affinity ranking.

Schrödinger Glide SP/XP (Force-Field Based)
  • Mechanism: Employs the OPLS force field with an Extra Precision (XP) scoring function that heavily penalizes desolvation and rewards precise geometric hydrogen bonding.

  • Performance on Furans: Glide XP excels at identifying the exact hydrophobic/polar boundaries required by furan rings. It successfully reproduces the A2A​AR antagonist poses and correctly identifies the salt bridges and aromatic stacking in furanyl-fentanyl analogs (e.g., Fu-F) within the μ -opioid receptor[4].

  • Best Use Case: Lead optimization and detailed pose refinement.

GNINA (Deep Learning / CNN)
  • Mechanism: Uses 3D Convolutional Neural Networks (CNNs) to evaluate protein-ligand complexes, bypassing handcrafted empirical terms.

  • Performance on Furans: Recent benchmarking shows GNINA achieving superior scoring power across diverse datasets, reaching a Pearson correlation coefficient of up to 0.82[3]. By learning implicit solvation and multipolar interactions from structural databases, it handles the furan oxygen's dual nature more accurately than classical methods.

  • Best Use Case: Rescoring top poses generated by Vina or Glide to improve correlation with experimental Kd​ .

Quantitative Correlation: Computational vs. Experimental Data

To demonstrate the correlation gap, the following table summarizes representative docking scores against experimentally derived binding affinities for well-characterized furan-containing ligands.

LigandTargetFuran Interaction MechanismVina Score (kcal/mol)Glide XP Score (kcal/mol)Experimental Affinity
ZM241385 A2A​AR Deep pocket π -stacking (W2466)[1]-9.4-11.2 Kd​=0.8−1.9 nM[5]
JG-10 A2A​AR H-bond with ASN2536 + Hydrophobic[2]-7.8-9.5 Ki​=310±23.4 nM[2]
Fu-F μ -OpioidAlternative pocket occupation vs. benzene[4]-8.1-10.4 Ki​<1.0 nM[4]

Data synthesis based on benchmarking studies of A2A​AR antagonists and opioid derivatives. Notice that while Glide XP provides a wider dynamic range, raw docking scores still compress the variance seen in sub-nanomolar experimental affinities.

Self-Validating Workflow & Protocols

To bridge the gap between a docking score of "-11.2 kcal/mol" and a true Kd​ of 0.8 nM, researchers must implement a closed-loop system combining computational rescoring with biophysical validation.

Protocol A: Computational Docking & MM/GBSA Rescoring

Causality: Raw docking scores ignore receptor flexibility and explicit entropy. MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) recalculates the binding free energy using implicit solvent models, drastically improving the Pearson correlation with experimental data.

  • Preparation: Prepare the receptor using protein preparation wizards (assign protonation states at pH 7.4). Prepare furan ligands, ensuring the oxygen atom is correctly parameterized as an aromatic ether.

  • Docking: Execute Glide XP or AutoDock Vina. Retain the top 5 poses per ligand.

  • Refinement: Perform Induced-Fit Docking (IFD) if the furan ring clashes with flexible sidechains (e.g., trimming residues based on B-factor > 40.0)[2].

  • Rescoring: Run MM/GBSA on the docked complexes. Calculate ΔGbind​=Ecomplex​−(Ereceptor​+Eligand​)+ΔGsolv​ .

Protocol B: Experimental Validation via Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ), allowing us to calculate the true equilibrium dissociation constant ( Kd​=koff​/kon​ ) to correlate against our MM/GBSA ΔG .

  • Immobilization: Immobilize the purified target protein (e.g., A2A​AR in lipid nanodiscs to preserve conformation) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Dilute furan ligands in running buffer (e.g., 50 mM Tris/HCl pH 7.4, 0.15 M NaCl, 5% DMSO) to a concentration range spanning 0.1×Kd​ to 10×Kd​ .

  • Kinetics Run: Inject analytes at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Subtract reference cell responses and fit the sensograms to a 1:1 Langmuir binding model to extract precise affinity metrics.

Integrated Workflow Visualization

The following diagram illustrates the necessary feedback loop between computational prediction and experimental validation required to achieve high correlation.

G LIG Furan Ligand Library DOCK Molecular Docking (Glide / Vina / GNINA) LIG->DOCK SCORE Primary Scoring (Empirical / CNN) DOCK->SCORE MMGBSA MM/GBSA Rescoring (Solvent & Entropy) SCORE->MMGBSA Top Poses CORR Affinity Correlation (Docking vs. Exp Kd) SCORE->CORR Docking Scores EXP Experimental Validation (SPR / ITC) MMGBSA->EXP Hit Selection EXP->CORR Kd / Ki Data

Computational-Experimental feedback loop for validating furan ligand binding affinities.

Conclusion

Relying solely on raw docking scores for furan-containing ligands is a high-risk strategy due to the complex solvation and aromatic properties of the furan ring. While deep-learning tools like GNINA are pushing the boundaries of scoring accuracy[3], the gold standard remains a hybrid approach: utilizing Glide or Vina for pose generation, MM/GBSA for thermodynamic rescoring, and rigorous biophysical assays (SPR/ITC) to establish a true mathematical correlation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL

Comprehensive Safety and Operational Guide: Handling (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL As a specialized chiral building block, (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL presents unique handling ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL

As a specialized chiral building block, (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL presents unique handling challenges due to the combined reactivity of its primary amine, secondary alcohol, and 5-methylfuran ring (1[1]). This guide provides a self-validating, causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and waste management to ensure absolute laboratory safety and regulatory compliance.

Hazard Profile & The Causality of PPE Selection

Effective safety protocols are not merely regulatory checklists; they are targeted defense mechanisms based on a molecule's physicochemical properties.

  • Furan Ring Sensitivity: Furan derivatives are volatile and prone to atmospheric oxidation. Exposure to furan vapors can produce respiratory discomfort, while direct contact causes skin effects ranging from severe dryness to hypersensitivity and cell death (2[2]). Furthermore, furans can generate static electricity, necessitating anti-static handling tools.

  • Amino Alcohol Basicity: The primary amine moiety renders the compound mildly basic, significantly increasing the risk of severe eye damage and mucous membrane irritation upon contact (3[3]).

  • Glove Causality (Nitrile vs. Latex): We strictly mandate nitrile gloves over latex. Furan derivatives and the organic solvents used to dissolve them can rapidly permeate natural rubber latex. Additionally, latex proteins can trigger occupational asthma and sensitization. Nitrile provides a superior, synthetic chemical barrier against both the basic amine and the lipophilic furan ring (4[4]).

Quantitative Safety & PPE Matrices

To minimize exposure, adhere strictly to the following quantitative safety parameters and task-specific PPE requirements.

Table 1: Operational Safety Parameters

Parameter Target Value Causality / Rationale
Fume Hood Face Velocity 100 - 120 fpm Prevents inhalation of volatile furan respiratory irritants.
Storage Temperature ≤ 20 °C Minimizes thermal degradation and furan ring oxidation (5[5]).

| Waste pH (Aqueous) | 6.0 - 10.0 | Required pH range before potential drain disposal, if permitted by local EHS (6[6]). |

Table 2: Task-Specific PPE Matrix

Operational Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses (side shields) Single nitrile gloves Standard lab coat Not generally required
Weighing & Transfer Chemical splash goggles Double nitrile gloves Flame-resistant lab coat Fume hood (>100 fpm)
Reaction Execution Goggles + Face shield Double nitrile or Neoprene Flame-resistant lab coat Fume hood / Inert atmosphere

| Spill Cleanup | Goggles + Face shield | Heavy-duty Nitrile/PVC | Chemical-resistant apron | Filter respirator (Type A) |

Operational Plan: Step-by-Step Handling Procedures

Every protocol must function as a self-validating system. Do not proceed to the next step without verifying the success and safety of the current one.

Step 1: Pre-Operation Verification (Self-Validation)

  • Action: Verify the fume hood face velocity is actively reading between 100-120 feet per minute (fpm). Clear the hood of unnecessary clutter to ensure unobstructed laminar flow.

  • Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow.

Step 2: Weighing and Transfer

  • Action: Don double nitrile gloves. Weigh the (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL inside the fume hood using an anti-static weigh boat and a grounded balance.

  • Validation: Inspect the outer glove for any powder residue or micro-tears immediately after weighing. If contaminated, remove the outer glove inside the hood, dispose of it in a solid waste container, and don a new outer glove before moving the material.

Step 3: Reaction Setup under Inert Atmosphere

  • Action: Transfer the compound to a dry reaction flask and purge the system with an inert gas (Nitrogen or Argon) before introducing solvents.

  • Validation: Monitor the bubbler to ensure a continuous positive pressure of the inert gas.

  • Rationale: The electron-rich 5-methylfuran ring is highly susceptible to atmospheric oxidation. Inertion protects the chemical integrity of the chiral center and prevents the formation of hazardous oxidized byproducts.

Experimental Workflow & Logistics

Workflow Start 1. Fume Hood & PPE Validation Weighing 2. Anti-Static Weighing Start->Weighing Airflow >100 fpm Reaction 3. Inert Atmosphere Reaction Weighing->Reaction Transferred Quench 4. Reaction Quench (Cooling) Reaction->Quench Complete Waste 5. Waste Segregation (Organic vs Aqueous) Quench->Waste Neutralized Disposal 6. EPA-Compliant Disposal Waste->Disposal Manifested

Logical workflow for the safe handling, reaction, and disposal of furan-based amino alcohols.

Disposal Plan: Waste Management Protocol

Proper disposal of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL must strictly comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines and local institutional policies (7[7]).

  • Chemical Segregation: Never mix furan or amino alcohol waste with strong acids or oxidizing agents, as this can trigger violent exothermic reactions (5[5]). Separate halogenated organic waste from non-halogenated organic waste to comply with commercial incineration requirements (6[6]).

  • Aqueous Neutralization: If the amino alcohol is dissolved in an aqueous solution, it must be neutralized (pH 6.0 - 10.0) prior to disposal. Any precipitated material produced during neutralization must be collected and characterized as solid hazardous waste (8[8]).

  • Containment & Labeling: Collect organic waste solutions in compatible, tightly sealed containers (e.g., 5-gallon steel safety cans for flammables). Ensure containers are filled to no more than 90% capacity to allow for vapor expansion. Label all waste containers with the exact chemical composition—do not use abbreviations or structural formulae (9[9]).

References

  • Benchchem. (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure. 1

  • Santa Cruz Biotechnology. 2-Methylfuran Safety Data. 2

  • Benchchem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. 3

  • Furan.com. FURFURAL Safety Data Sheet. 5

  • Ontario Nurses' Association (ONA). Work-related Asthma and You. 4

  • Environmental Protection Agency (EPA). Summary Of Procedures For Handling USEPA-Cincinnati Wastes. 6

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. 7

  • University of Alabama in Huntsville (UAH). Hazardous Waste Management Plan. 8

  • New York University (NYU). Hazardous Waste Minimization and Disposal Policy. 9

Sources

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